molecular formula C12H11ClN2O2 B1367561 ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 98534-76-0

ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1367561
CAS No.: 98534-76-0
M. Wt: 250.68 g/mol
InChI Key: KVZBBMIDKLDXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-chloro-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZBBMIDKLDXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544879
Record name Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98534-76-0
Record name Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemicals, valued for its diverse biological activities. Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a key intermediate, providing a versatile platform for further functionalization to create novel compounds. This guide offers an in-depth exploration of the primary synthetic pathways to this molecule, grounded in established chemical principles. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and discuss the critical parameters that govern reaction outcomes, offering researchers and development professionals a robust framework for its synthesis.

Introduction and Strategic Overview

Pyrazole derivatives are integral to numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, underscoring the importance of efficient synthetic routes to functionalized pyrazole cores.[1] this compound serves as a highly valuable building block. The chloro-substituent at the 5-position acts as a versatile leaving group for nucleophilic substitution and a handle for metal-catalyzed cross-coupling reactions, while the ester at the 4-position can be readily modified.

The synthesis of this target molecule hinges on the classical construction of the pyrazole ring, which is most commonly achieved through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent.[2][3] The strategic challenge lies in the precise installation of the chloro, phenyl, and ethyl carboxylate groups at the correct positions. This guide will focus on the two most industrially relevant and chemically sound strategies:

  • Pathway A: Construction of the pyrazolone core followed by chlorination.

  • Pathway B: Cyclocondensation using a pre-functionalized, chlorinated three-carbon synthon.

A retrosynthetic analysis reveals the key disconnections and the precursor molecules required for these approaches.

Retrosynthetic Analysis

G cluster_A Pathway A cluster_B Pathway B cluster_C Common Precursors Target Ethyl 5-chloro-1-phenyl-1H- pyrazole-4-carboxylate Chlorination Chlorination (e.g., POCl₃) Target->Chlorination C-Cl bond formation Cyclocondensation Cyclocondensation Target->Cyclocondensation N-C & N-C bond formation Pyrazolone Ethyl 1-phenyl-5-oxo-4,5-dihydro- 1H-pyrazole-4-carboxylate (Pyrazolone Tautomer) Phenylhydrazine_A Phenylhydrazine Pyrazolone->Phenylhydrazine_A Diethyl_malonate Diethyl malonate (or derivative) Pyrazolone->Diethyl_malonate Chlorination->Pyrazolone Phenylhydrazine_B Phenylhydrazine Cyclocondensation->Phenylhydrazine_B C3_Synthon Chlorinated C3 Synthon (e.g., Ethyl 3-chloro-2,4-dioxopentanoate) Cyclocondensation->C3_Synthon

Caption: Retrosynthetic analysis of the target pyrazole.

Pathway A: Pyrazolone Formation and Subsequent Chlorination

This is arguably the most common and reliable route. It separates the construction of the heterocyclic core from the installation of the reactive chloro group, which can simplify optimization and purification. The strategy involves two distinct, high-yielding steps.

  • Step 1: Cyclocondensation to form Ethyl 1-phenyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate.

  • Step 2: Chlorination of the pyrazolone intermediate.

Mechanistic Insights

The initial step is a classic Knorr pyrazole synthesis, a cyclocondensation reaction between phenylhydrazine and a β-ketoester equivalent.[4] In this case, the reaction is often performed with diethyl ethoxymethylenemalonate (EMME) or a similar 1,3-dielectrophile. The reaction proceeds via an initial nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and elimination of ethanol to yield the stable pyrazolone ring system.

The second step involves the conversion of the pyrazolone, which exists in tautomeric equilibrium with its 5-hydroxypyrazole form, into the 5-chloro derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The hydroxyl group (from the enol tautomer) attacks the phosphorus center, leading to the formation of a chlorophosphate intermediate. Subsequent attack by a chloride ion displaces the phosphate group, yielding the desired 5-chloropyrazole and phosphoryl chloride byproducts.

Experimental Protocol (Pathway A)

Step 1: Synthesis of Ethyl 1-phenyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (100 mL).

  • Reagents: Add phenylhydrazine (9.7 mL, 0.1 mol) and diethyl ethoxymethylenemalonate (EMME) (21.6 g, 0.1 mol) to the ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the solid precipitate and wash with cold ethanol (2 x 20 mL). Dry the white to off-white solid under vacuum. The product is typically of high purity, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of this compound

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place the dried pyrazolone from Step 1 (23.2 g, 0.1 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (28 mL, 0.3 mol) to the flask. The reaction is exothermic.

  • Reaction: Heat the mixture to 100-110 °C (oil bath) and maintain for 2-3 hours. The mixture will become a clear, dark solution.

  • Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring in a fume hood. This step is highly exothermic and releases HCl gas.

  • Isolation: The product will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation. Filter the solid and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude product under vacuum. Recrystallize from an ethanol/water mixture to obtain pure this compound as a crystalline solid.

Data Summary
CompoundMolecular FormulaMW ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)
Ethyl 1-phenyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylateC₁₂H₁₂N₂O₃232.24~11.0 (s, 1H, OH/NH), 7.2-7.8 (m, 5H, Ar-H), 4.2 (q, 2H, CH₂), 1.3 (t, 3H, CH₃)
This compoundC₁₂H₁₁ClN₂O₂250.688.1 (s, 1H, pyrazole-H), 7.4-7.6 (m, 5H, Ar-H), 4.3 (q, 2H, CH₂), 1.4 (t, 3H, CH₃)

Pathway B: Cyclocondensation with a Chlorinated Precursor

This pathway offers a more convergent approach, where the chloro-substituent is incorporated into one of the starting materials. The key to this strategy is the synthesis and use of a suitable chlorinated 1,3-dicarbonyl equivalent. A common precursor is ethyl 3-chloro-2,4-dioxopentanoate.[5][6]

Mechanistic Insights

The core of this pathway is the cyclocondensation reaction between phenylhydrazine and the chlorinated β-dicarbonyl compound. The reaction regioselectivity is a critical consideration. Phenylhydrazine has two non-equivalent nitrogen atoms. The more nucleophilic nitrogen (NH₂) typically initiates the attack on one of the carbonyl carbons. The subsequent cyclization and dehydration can, in principle, lead to two different regioisomers. However, with phenylhydrazine, the reaction generally favors the formation of the 1-phenyl substituted pyrazole due to electronic and steric factors. The presence of the chloro-substituent can influence the reactivity of the carbonyl groups, but the desired isomer is typically the major product.

G Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone Nucleophilic Attack C3_Synthon Ethyl 3-chloro-2,4-dioxopentanoate C3_Synthon->Hydrazone Cyclized Cyclized Intermediate (non-aromatic) Hydrazone->Cyclized Intramolecular Cyclization Product Ethyl 5-chloro-1-phenyl-3-methyl- 1H-pyrazole-4-carboxylate (Note: Illustrative Product) Cyclized->Product Dehydration

Caption: General workflow for Pathway B cyclocondensation.

Note: The illustrative product shown in the diagram is based on a common chlorinated precursor. The exact precursor for the title compound would be ethyl 2-chloro-3-oxo-3-(dimethylamino)acrylate or a similar synthon to avoid the methyl group at the 3-position.

Experimental Protocol (Pathway B)

Step 1: Synthesis of a Suitable Chlorinated Precursor (e.g., Ethyl 2-chloro-3-oxobutanoate)

This is an example; the synthesis of the precise C3 synthon can be complex. The synthesis of ethyl 2-chloro-3-oxobutanoate can be achieved by direct chlorination of ethyl acetoacetate.

  • Setup: In a flask protected from moisture, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in a suitable solvent like chloroform (50 mL).[7]

  • Chlorination: Cool the solution to 10-15 °C. Add sulfuryl chloride (14.8 g, 0.11 mol) dropwise while maintaining the temperature.

  • Reaction: Stir the mixture overnight at room temperature.

  • Workup: Wash the reaction mixture with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by vacuum distillation to yield ethyl 2-chloro-3-oxobutanoate.[7]

Step 2: Cyclocondensation with Phenylhydrazine

  • Setup: In a round-bottom flask, dissolve the chlorinated precursor from Step 1 (e.g., ethyl 2-chloro-3-oxobutanoate, 0.1 mol) in glacial acetic acid (50 mL).

  • Reagent Addition: Add phenylhydrazine (9.7 mL, 0.1 mol) dropwise to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it into ice water (200 mL).

  • Isolation & Purification: The product will precipitate. Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the final product.

Comparison of Pathways and Conclusion

FeaturePathway A (Post-Chlorination)Pathway B (Precursor Chlorination)
Overall Yield Generally high and reliable.Can be lower due to precursor instability or side reactions.
Reagents Uses common lab reagents (EMME, POCl₃).Requires synthesis of a specialized chlorinated precursor.
Process Safety Involves handling POCl₃ and a highly exothermic quench.Potentially avoids POCl₃ but uses other chlorinating agents.
Regioselectivity Not an issue for the chlorination step.Cyclocondensation regioselectivity can be a concern.
Scalability Well-established and scalable.May be more challenging to scale due to precursor synthesis.

Both pathways provide viable routes to this compound. Pathway A is often preferred in research and industrial settings due to its reliability, high yields, and the use of readily available starting materials. The two-step process allows for clear checkpoints and purification of the pyrazolone intermediate, leading to a cleaner final product. While the use of phosphorus oxychloride requires careful handling, the procedure is well-documented and robust.

Pathway B is a more convergent strategy that can be effective if a stable, chlorinated precursor is readily accessible or can be synthesized efficiently. However, the potential for regioisomeric mixtures during cyclocondensation and the challenges associated with the synthesis of the chlorinated starting material make it a less common choice.

This guide provides the foundational knowledge and practical protocols for the synthesis of this important pyrazole intermediate. The choice of pathway will ultimately depend on the specific resources, scale, and safety infrastructure available to the research team.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 16(8), 6498-6543. [Link]

  • Nakamura, I., & Yamamoto, Y. (2020). Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. The Journal of Organic Chemistry, 85(23), 15049-15057. [Link]

  • Welin, E. R., Wasa, M., & Sarpong, R. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2128-2161. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Zhou, J., Zhou, Q., & Wan, J.-P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Jakob, L. (2019). Synthesis of pyrazoles. YouTube. [Link]

  • Welin, E. R., Wasa, M., & Sarpong, R. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2128-2161. [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Mustafa, A., et al. (2021). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Journal of Chemical Health Risks, 11(3), 291-304. [Link]

  • Kaur, N., et al. (2021). Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 65. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Liu, X.-H., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(12), 10397-10406. [Link]

  • Tarafder, M. T. H., et al. (2011). Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E, 67(Pt 5), o1139. [Link]

  • Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1320-1324. [Link]

  • PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-chloro-3-oxopentanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-chloro-2,4-dioxopentanoate. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Jubori, A. A. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. Iraqi Journal of Science, 59(1C), 503-511. [Link]

Sources

An In-depth Technical Guide to Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns

In the landscape of chemical research and drug discovery, the pyrazole scaffold stands as a cornerstone, celebrated for its versatile biological activities. This guide focuses on a specific, yet intriguing, member of this family: Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate. As we delve into its physicochemical properties, it is crucial to acknowledge the current state of publicly accessible knowledge. While this compound is commercially available, detailed characterization and synthesis data in peer-reviewed literature or patents are not readily found. This guide, therefore, serves a dual purpose: to consolidate the available information and to provide a scientifically grounded framework for the experimental determination of its key properties, empowering researchers to fill these knowledge gaps.

Molecular Identity and Structural Context

This compound is a substituted pyrazole with the chemical formula C₁₂H₁₁ClN₂O₂ and a molecular weight of approximately 250.68 g/mol . The core of the molecule is a five-membered aromatic pyrazole ring, which is known to be a bioisostere for other aromatic systems, offering unique hydrogen bonding capabilities that are pivotal in medicinal chemistry.

The structural arrangement of its constituent parts—a phenyl group at the N1 position, a chlorine atom at C5, and an ethyl carboxylate group at C4—is predicted to significantly influence its electronic distribution, steric profile, and, consequently, its reactivity and interaction with biological targets.

Key Structural Features:

  • Pyrazole Core: An aromatic heterocycle with two adjacent nitrogen atoms, providing sites for hydrogen bonding and coordination.

  • N-Phenyl Group: This substituent introduces steric bulk and can engage in π-π stacking interactions, influencing solubility and binding affinity.

  • C5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom is expected to modulate the electron density of the pyrazole ring, impacting its reactivity and metabolic stability.

  • C4-Ethyl Carboxylate Group: This ester functional group provides a potential site for hydrolysis by esterases in biological systems and can act as a hydrogen bond acceptor.

Below is a diagram illustrating the fundamental structure of the molecule and the logical relationship of its key functional groups.

G cluster_molecule This compound cluster_properties Influenced Physicochemical Properties pyrazole Pyrazole Core phenyl N1-Phenyl Group pyrazole->phenyl Steric Bulk π-π Interactions chloro C5-Chloro Group pyrazole->chloro Electronic Effects Metabolic Stability ester C4-Ethyl Carboxylate pyrazole->ester H-Bonding Hydrolysis Site solubility Solubility & Lipophilicity phenyl->solubility binding Biological Target Binding phenyl->binding reactivity Reactivity & Stability chloro->reactivity chloro->binding ester->solubility ester->binding

Caption: Molecular structure and property relationships.

Predicted and Known Physicochemical Characteristics

While comprehensive experimental data is not publicly available, we can infer certain properties based on the structure and data from commercial suppliers. A summary of these is presented below.

PropertyValue/PredictionSource/Method
CAS Number 98534-76-0Chemical Supplier
Molecular Formula C₁₂H₁₁ClN₂O₂Chemical Supplier
Molecular Weight 250.68 g/mol Chemical Supplier
Appearance Predicted to be a solid at room temperature.Analog Comparison
Melting Point Not publicly available.-
Boiling Point Not publicly available.-
Solubility Predicted to be soluble in organic solvents.Analog Comparison
pKa Not publicly available.-

Proposed Synthetic Route and Characterization Workflow

The synthesis of this compound is anticipated to follow established methodologies for pyrazole chemistry. A plausible and commonly employed route involves the diazotization of a 5-aminopyrazole precursor, followed by a Sandmeyer-type reaction to introduce the chloro substituent.

Proposed Synthesis Workflow

The logical flow for the synthesis and confirmation of the target compound is outlined below.

G start Starting Material: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate diazotization Step 1: Diazotization (e.g., NaNO₂, aq. HCl, 0-5 °C) start->diazotization diazonium_salt Intermediate: Pyrazole-5-diazonium salt diazotization->diazonium_salt sandmeyer Step 2: Sandmeyer Reaction (e.g., CuCl, aq. HCl) diazonium_salt->sandmeyer crude_product Crude Product Isolation (Extraction & Solvent Removal) sandmeyer->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product characterization Structural Characterization (NMR, MS, IR, EA) pure_product->characterization

Caption: Proposed synthesis and characterization workflow.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common organic synthesis techniques for similar transformations. It must be adapted and optimized based on laboratory observations.

Step 1: Diazotization of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • Dissolution: Dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in a suitable acidic aqueous medium (e.g., 3M HCl) in a three-necked flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The appearance of a persistent blue color on starch-iodide paper can indicate the completion of the reaction.

  • Stirring: Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.

Step 2: Sandmeyer Reaction

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Addition: Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen evolution is expected.

  • Warming: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

Step 3: Work-up and Purification

  • Extraction: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient).

Essential Physicochemical Property Determination: A Methodological Approach

For a comprehensive understanding of this compound, the following experimental determinations are critical.

Melting Point Determination
  • Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.

  • Methodology (Capillary Method):

    • A small, dry sample of the purified compound is packed into a capillary tube.

    • The tube is placed in a melting point apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

Solubility Assessment
  • Principle: Understanding the solubility profile is crucial for formulation, reaction setup, and purification.

  • Methodology (Thermodynamic Solubility):

    • An excess of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, acetone).

    • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as HPLC-UV.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons, confirming the presence of the ethyl and phenyl groups and the pyrazole ring proton.

    • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present in the molecule. Key expected peaks include C=O stretching for the ester, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the mass spectrum.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of biologically active pyrazoles. While its commercial availability suggests its utility in various research and development endeavors, a significant gap exists in the public domain regarding its detailed physicochemical properties and synthesis. This guide has provided a foundational understanding of its structure and a pragmatic, scientifically-sound framework for its synthesis and characterization. It is our hope that this document will serve as a valuable resource for researchers, encouraging and enabling the experimental work necessary to fully elucidate the properties of this compound and unlock its potential in drug discovery and materials science.

References

As of the latest search, no specific peer-reviewed articles detailing the synthesis and comprehensive physicochemical properties of this compound (CAS 98534-76-0) are publicly available. The information presented is based on general chemical principles and data from analogous structures found in the following representative literature:

  • General synthesis and reactions of pyrazole derivatives can be found in various organic chemistry textbooks and review articles on heterocyclic chemistry. For specific examples of pyrazole synthesis and characterization, researchers may refer to journals such as the Journal of Organic Chemistry, Tetrahedron Letters, and Molecules.

An In-depth Technical Guide to Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document delineates its fundamental physicochemical properties, provides a detailed synthesis protocol, explores its applications as a versatile scaffold in drug discovery, and outlines essential safety and handling procedures. The pyrazole nucleus is a well-established "privileged structure" in pharmacology, and this particular derivative, with its specific substitution pattern, offers a valuable starting point for the development of novel therapeutic agents.

Core Compound Identification and Properties

This compound is a substituted pyrazole derivative. The core structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a phenyl group at the N1 position, a chlorine atom at C5, and an ethyl carboxylate group at C4.

CAS Number: 98534-76-0[1]

Physicochemical Characteristics

A summary of the key physicochemical properties is presented below. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction kinetics to formulation and biological assays.

PropertyValueSource
Molecular Formula C₁₂H₁₁ClN₂O₂
Molecular Weight 250.68 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 77 - 80 °C[2]
Solubility Soluble in common organic solvents like chloroform, ethyl acetate, and acetonitrile.Inferred from synthesis protocols[3][4]

Synthesis of this compound

The synthesis of substituted pyrazoles can be achieved through various synthetic routes. A common and effective method for introducing a chloro group at the 5-position of a pyrazole ring is via a Sandmeyer-type reaction on a 5-amino-pyrazole precursor. The following protocol is a representative method adapted from established procedures for analogous compounds.[3]

Conceptual Synthesis Workflow

The synthesis is conceptualized as a two-step process starting from a commercially available or readily synthesized 5-aminopyrazole derivative. The first step involves the formation of a diazonium salt, which is subsequently displaced by a chloride ion.

synthesis_workflow cluster_start Starting Material cluster_process Reaction Process cluster_product Final Product A Ethyl 5-amino-1-phenyl- 1H-pyrazole-4-carboxylate B Diazotization (NaNO₂, aq. HCl) A->B Step 1 C Sandmeyer Reaction (CuCl) B->C Intermediate: Diazonium Salt D Ethyl 5-chloro-1-phenyl- 1H-pyrazole-4-carboxylate C->D Step 2

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Amine Salt: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable volume of concentrated hydrochloric acid, cooled in an ice bath to 0-5 °C.

  • Diazotization: While maintaining the temperature at 0-5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred suspension of the amine salt. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Addition of Diazonium Salt: Slowly add the freshly prepared diazonium salt solution to the cold CuCl solution. Vigorous nitrogen evolution should be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the nitrogen evolution ceases.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and extract the product with chloroform or dichloromethane (3 x volume).

    • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent such as ethanol/water to yield the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, present in a wide array of approved drugs.[5] These compounds are known to exhibit a broad spectrum of biological activities, making them attractive templates for drug design.

The Pyrazole Core as a Privileged Scaffold

The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of drugs with diverse therapeutic applications.

pyrazole_applications cluster_activities Potential Biological Activities center Pyrazole Scaffold (e.g., Ethyl 5-chloro-1-phenyl- 1H-pyrazole-4-carboxylate) A Anti-inflammatory center->A Inhibition of inflammatory pathways B Antimicrobial center->B Disruption of microbial cell processes C Antiviral center->C Interference with viral replication D Anticancer center->D Modulation of cancer signaling pathways E Herbicidal/Fungicidal center->E Agrochemical applications

Caption: The pyrazole scaffold as a central hub for diverse biological activities.

Specific Therapeutic Potential
  • Anti-inflammatory Agents: Many pyrazole derivatives have been investigated as potent anti-inflammatory agents.[6] The structural features of this compound make it a candidate for derivatization to target enzymes such as cyclooxygenases (COX) or other inflammatory mediators.

  • Antimicrobial Activity: The pyrazole nucleus is a key component of various antimicrobial compounds.[7] The chloro and phenyl substitutions on the target molecule can be further modified to enhance activity against a range of bacterial and fungal pathogens.

  • Agrochemicals: Pyrazole derivatives are also prominent in the agrochemical industry as herbicides and fungicides.[2][8] The subject compound can serve as an intermediate in the synthesis of new crop protection agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is a summary of typical hazards and recommendations.

Hazard Identification

Based on data for analogous compounds, this chemical should be handled as a hazardous substance.[9][10][11]

  • Skin Irritation: May cause skin irritation.[9][11]

  • Eye Irritation: Causes serious eye irritation.[10][11]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[10][11]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][12]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

  • Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[9]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the fields of drug discovery and agrochemical research. Its straightforward synthesis and the proven pharmacological importance of the pyrazole scaffold make it an attractive starting point for the development of new bioactive molecules. Researchers and scientists can leverage the information in this guide to safely handle, synthesize, and utilize this compound in their research endeavors.

References

  • Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o349. Available from: [Link]

  • Capot Chemical. (2025). Material Safety Data Sheet: Ethyl 5-chloro-1H-pyrazole-4-carboxylate. Available from: [Link]

  • PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

  • LaboChem. (2022). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Available from: [Link]

  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Wang, Y., et al. (2012). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(4), o877. Available from: [Link]

  • ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Available from: [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available from: [Link]

  • Gomaa, A. A. M., & Ali, M. M. (2015). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Medicinal Chemistry Research, 24(1), 221-231. Available from: [Link]

  • de Oliveira, C. S., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6445. Available from: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole scaffolds are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties.[1][2] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is paramount as it dictates a compound's stability, solubility, and bioavailability. This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate. While a definitive published crystal structure for this specific molecule is not publicly available as of the latest literature review, this document will leverage data from closely related analogues to present a robust framework for its structural elucidation. We will delve into synthesis and crystallization, single-crystal X-ray diffraction, and advanced structural analysis, including Hirshfeld surface analysis and computational modeling, to provide a holistic understanding of the solid-state characteristics of this important class of compounds.

Introduction: The Significance of Pyrazole Derivatives

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are privileged structures in drug discovery.[1] Their derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral properties.[1][2][3] The substituents on the pyrazole ring play a crucial role in modulating the pharmacological profile and the overall three-dimensional structure. The title compound, this compound, incorporates a phenyl ring at the N1 position, a chloro group at C5, and an ethyl carboxylate at C4. Each of these substituents influences the electronic distribution and steric factors, which in turn govern the intermolecular interactions that dictate the crystal packing. A thorough understanding of its crystal structure is therefore a critical step in its development as a potential therapeutic agent.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of this compound would likely follow a multi-step reaction sequence common for this class of compounds. A plausible route involves the cyclocondensation of a β-ketoester equivalent with phenylhydrazine, followed by chlorination.

A general synthetic approach for similar pyrazole derivatives often involves the reaction of diethyl oxalate with a substituted acetophenone in the presence of a base like sodium ethoxide to form an intermediate, which is then treated with hydrazine hydrate.[4] For the title compound, a substituted phenylhydrazine would be used.

Illustrative Synthetic Protocol (based on related compounds):

  • Step 1: Formation of the Pyrazole Ring. A common method is the reaction of a suitable 1,3-dicarbonyl compound with a hydrazine derivative.[1] For the title compound, this could involve the reaction of an appropriate β-ketoester with phenylhydrazine.

  • Step 2: Chlorination. The 5-chloro substituent can be introduced via a Sandmeyer-type reaction from a 5-amino precursor. For instance, 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester has been converted to its 5-chloro derivative by treatment with hydrogen chloride and nitrosyl chloride.[5]

Synthesis A β-Ketoester Precursor E Cyclocondensation A->E B Phenylhydrazine B->E C Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate F Chlorination (e.g., Sandmeyer reaction) C->F D This compound E->C F->D

Caption: Plausible synthetic workflow for the title compound.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction studies. The choice of solvent and crystallization technique is critical.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at room temperature. For a related compound, ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, single crystals were grown by slow evaporation from an ethanol/water mixture.[6]

  • Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Experimental Protocol: Slow Evaporation

  • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Gently warm the solution to ensure complete dissolution.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial and cover it with a perforated cap to allow for slow evaporation of the solvent.

  • Allow the vial to stand undisturbed at a constant temperature until crystals form.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is collected on a detector.

Parameter Typical Value/Instrument Significance
InstrumentBruker APEXII CCD or similarCollects diffraction data
RadiationMo Kα (λ = 0.71073 Å)X-ray source
Temperature100-293 KLow temperature reduces thermal motion
Data Collectionω and φ scansSystematic collection of reflections
Data ProcessingSAINT, SADABSIntegration of intensities and absorption correction
Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Parameter Typical Value Indicator of Quality
R-factor (R1)< 0.05Agreement between observed and calculated structure factors
Weighted R-factor (wR2)< 0.15Goodness-of-fit indicator
Goodness-of-fit (S)~ 1.0Indicates a good refinement model

In-depth Crystal Structure Analysis

Molecular Geometry and Conformation

The analysis of a solved crystal structure begins with the examination of the molecular geometry, including bond lengths, bond angles, and torsion angles. For pyrazole derivatives, the planarity of the pyrazole ring and the dihedral angles between the pyrazole ring and its substituents are of particular interest.

In a closely related structure, ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, the pyrazole ring is nearly coplanar with the amino and ethyl carboxylate groups.[6] The phenyl ring is twisted relative to the pyrazole ring with a dihedral angle of 53.58 (4)°.[6] A similar significant twist would be expected for the title compound due to steric hindrance between the phenyl ring and the substituents on the pyrazole ring.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is determined by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.

  • Hydrogen Bonds: While the title compound lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions are likely to play a role in the crystal packing, as observed in other pyrazole carboxylates.[7]

  • Halogen Bonds: The chlorine atom at the C5 position can participate in halogen bonding (C-Cl···O or C-Cl···N), which can be a significant structure-directing interaction.

  • π-π Stacking: The phenyl and pyrazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.[3]

Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 C-H···O/N Molecule3 Molecule C Molecule1->Molecule3 π-π Stacking Molecule2->Molecule3 Halogen Bond (Cl···O/N)

Sources

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of Synthesis, Chemical Biology, and Therapeutic Potential

Abstract

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a key heterocyclic scaffold with significant interest in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to the development of a wide range of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of this pyrazole derivative. We delve into detailed synthetic methodologies, explore its reactivity for further chemical modifications, and highlight its role as a precursor for potent biological agents, particularly in the fields of oncology and infectious diseases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics based on the pyrazole core.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Compounds containing the pyrazole ring system exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for drug discovery programs.

This compound, in particular, has emerged as a crucial building block for the synthesis of biologically active molecules. The presence of the chloro, phenyl, and ethyl carboxylate groups provides a unique combination of reactivity and structural features that can be exploited for the generation of diverse chemical libraries. This guide will provide a detailed exploration of this compound, from its synthesis to its application in the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and effective method involves the diazotization of a corresponding 5-aminopyrazole precursor.

Synthesis via Diazotization of 5-Aminopyrazole

A widely used method for the synthesis of 5-chloropyrazoles is the Sandmeyer-type reaction starting from the corresponding 5-aminopyrazole. This process involves the diazotization of the amino group followed by treatment with a chloride source.

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Diazotization cluster_reaction2 Sandmeyer Reaction A Ethyl 5-amino-1-phenyl-1H- npyrazole-4-carboxylate B Diazonium Salt Intermediate A->B  NaNO2, HCl   C Ethyl 5-chloro-1-phenyl-1H- npyrazole-4-carboxylate B->C  CuCl  

Caption: General workflow for the synthesis of this compound via diazotization.

Detailed Protocol:

A similar procedure has been described for the synthesis of related 5-chloropyrazole derivatives.[4]

  • Diazotization: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is dissolved in a suitable solvent, such as chloroform. The solution is cooled, and hydrogen chloride gas is bubbled through the mixture.[4] Subsequently, nitrosyl chloride is introduced to form the diazonium salt intermediate.[4]

  • Sandmeyer Reaction: The resulting diazonium salt is then reacted with a copper(I) chloride solution to yield this compound.

  • Work-up and Purification: The reaction mixture is typically heated to ensure completion, followed by cooling and solvent removal.[4] The crude product can be purified by techniques such as column chromatography or recrystallization.

Chemical Reactivity and Functionalization

The this compound scaffold offers multiple reactive sites for further chemical modification, making it a versatile intermediate for library synthesis.

  • Nucleophilic Substitution at the C5-Position: The chlorine atom at the C5 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiolates. This is a key strategy for diversifying the pyrazole core and exploring structure-activity relationships (SAR).

  • Modification of the Ester Group: The ethyl carboxylate at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This modification is frequently employed to modulate the pharmacokinetic properties of the molecule and to introduce additional interaction points with biological targets.

  • Functionalization of the Phenyl Ring: The phenyl group at the N1 position can be substituted with various electron-donating or electron-withdrawing groups to influence the electronic properties of the pyrazole ring and to explore SAR at this position.

Applications in Drug Discovery and Development

The this compound core is a key component of numerous compounds with significant therapeutic potential.

Anticancer Activity

Pyrazole derivatives have shown considerable promise as anticancer agents by targeting various pathways involved in cancer cell proliferation and survival.[5]

  • Kinase Inhibition: Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5] For instance, derivatives of the pyrazole scaffold have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which play a key role in cell cycle progression.[5]

  • Tubulin Polymerization Inhibition: Some diaryl pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[5]

  • Topoisomerase Inhibition: Pyrazole analogs have been discovered to possess inhibitory activity against bacterial type II topoisomerases, highlighting their potential as antibacterial agents.[6]

Antimicrobial Activity

The pyrazole scaffold is also a source of potent antimicrobial agents.[7][8]

  • Antibacterial Agents: Pyrazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria.[7] Some compounds have demonstrated minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.[7]

  • Antifungal Agents: Several pyrazole-based compounds have exhibited significant antifungal activity against various fungal strains.[9]

Table 1: Examples of Biologically Active Pyrazole Derivatives

Compound ClassBiological Target/ActivityRepresentative IC50/MIC ValuesReference
Pyrazole-derived hydrazonesAntibacterial (A. baumannii)MIC as low as 4 µg/mL[7]
Imidazo-pyridine substituted pyrazolesBroad-spectrum antibacterialMBC < 1 µg/mL[7]
Pyrazole carbaldehyde derivativesPI3 Kinase Inhibitor (Anticancer)IC50 of 0.25 µM against MCF7 cells[5]
3,4-diaryl pyrazole derivativesTubulin polymerization inhibitorIC50 of 0.06–0.25 nM[5]

Experimental Protocols

General Procedure for the Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Protocol for the Synthesis of 1,3,5-Substituted Pyrazoles:

  • Reaction Setup: To a solution of an α,β-ethylenic ketone in a suitable solvent (e.g., acetonitrile), add a substituted hydrazine.[10]

  • Catalysis: Add a catalyst such as potassium carbonate.[10]

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period (e.g., 3 hours).[10]

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Purify the product by column chromatography on silica gel.[10]

Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds can be evaluated using standard methods such as the broth microdilution method.

Protocol for Broth Microdilution Assay:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilutions: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a highly valuable and versatile scaffold in the field of drug discovery. Its straightforward synthesis and the presence of multiple reactive sites allow for the creation of large and diverse libraries of compounds for biological screening. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the significant potential of this chemical class in addressing unmet medical needs. This technical guide provides a solid foundation for researchers to further explore and exploit the therapeutic potential of this important heterocyclic core.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
  • Yousuf, M., & Lim, S. M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-224. [Link]

  • Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Synthesis, antibacterial activity and molecular docking studies of new pyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 542-548. [Link]

  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 21(6), 758. [Link]

  • Fayed, E. A., Hosni, H. M., & Flefel, E. M. (2020). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 42(5), 2235-2251. [Link]

  • Touzani, R., Ramdani, A., & El-Kadiri, S. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1349-1354. [Link]

  • Ben-Harb, S., Djebbar, S., & Chibani, S. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 133. [Link]

  • Li, W., Li, Y., & Wang, Y. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(11), 2636. [Link]

  • Gomez, L., Hack, M. D., & Wu, J. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727. [Link]

  • Zia-ur-Rehman, M., Elsegood, M. R. J., Choudary, J. A., Ullah, M. F., & Siddiqui, H. L. (2008). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2176. [Link]

  • Kumar, V., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-10. [Link]

  • Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • Ge, Z., Wang, Y., & Li, Y. (2012). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o877. [Link]

  • (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. This technical guide provides a comprehensive analysis of the potential therapeutic targets of a specific pyrazole derivative, ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate. Drawing upon structure-activity relationship (SAR) studies of analogous compounds, this document delineates a strategic approach to identifying and validating its potential in oncology, inflammation, and infectious diseases. Detailed, field-proven experimental protocols are provided for the interrogation of key molecular targets, including cyclin-dependent kinases, growth factor receptors, cyclooxygenases, tubulin, and bacterial topoisomerases. This guide is intended to serve as a foundational resource for research scientists and drug development professionals in the preclinical evaluation of this compound and similarly structured pyrazole derivatives.

Introduction: The Pyrazole Scaffold and the Promise of this compound

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties and biological activities.[1][2] The versatility of the pyrazole ring has led to its incorporation into a diverse range of therapeutic agents.[3] The subject of this guide, this compound, possesses key structural features that suggest a high potential for biological activity. The 1-phenyl and 5-chloro substitutions, in particular, are commonly found in pyrazole derivatives with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This document will explore the most probable therapeutic targets of this compound based on a thorough analysis of the existing scientific literature on structurally related pyrazoles.

Potential Anticancer Targets

The pyrazole nucleus is a common feature in many anticancer agents, and its derivatives have been shown to interact with a variety of targets crucial for cancer cell proliferation and survival.[6][7] For this compound, several key anticancer targets are proposed based on the SAR of analogous compounds.

Cyclin-Dependent Kinase 2 (CDK2)

Rationale: CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Pyrazole derivatives have been identified as potent CDK2 inhibitors. The phenyl group at the N1 position of the pyrazole ring is a common feature in many CDK inhibitors.

Experimental Validation: In Vitro CDK2 Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to measure the inhibition of CDK2 activity.

  • Materials:

    • CDK2/Cyclin A2 kinase enzyme system (Promega)

    • Histone H1 substrate

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Test compound (this compound)

    • Positive control inhibitor (e.g., Milciclib)

    • Kinase reaction buffer (40 mM Tris, 200 mM NaCl, 1 mM MgCl₂)

    • 384-well plates

  • Protocol:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • In a 384-well plate, add 1 µL of the inhibitor or DMSO (vehicle control).

    • Add 2 µL of the CDK2/Cyclin A2 enzyme solution.

    • Add 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 10 minutes.

    • Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes.

    • Record luminescence using a plate reader.[8][9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Epidermal Growth Factor Receptor (EGFR)

Rationale: EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. The 1-phenylpyrazole scaffold is present in some known EGFR inhibitors.

Experimental Validation: EGFR Kinase Assay

This protocol outlines a method to measure the inhibition of EGFR kinase activity.

  • Materials:

    • Recombinant human EGFR

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compound

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • Add 2.5 µL of the test compound or vehicle to the wells of a 384-well plate.

    • Add 2.5 µL of EGFR enzyme solution and incubate for 10 minutes at room temperature.

    • Add 5 µL of the peptide substrate and ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Measure luminescence.[10][11]

Tubulin Polymerization

Rationale: Microtubules are essential for cell division, and their disruption is a common mechanism of action for many successful anticancer drugs. Certain pyrazole derivatives have been shown to inhibit tubulin polymerization.

Experimental Validation: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to monitor tubulin polymerization.

  • Materials:

    • Tubulin polymerization assay kit (Cytoskeleton, Inc.)

    • Purified tubulin (>99%)

    • GTP solution

    • Tubulin polymerization buffer

    • Fluorescent reporter

    • Test compound

    • Positive control (e.g., Nocodazole)

    • 96-well black plates

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a pre-warmed 96-well plate, add the test compound or vehicle.

    • Prepare the tubulin/GTP/fluorescent reporter mix on ice.

    • Initiate the reaction by adding the tubulin mix to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity every minute for 60 minutes.[6][12]

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the Vmax and the extent of polymerization to determine the inhibitory effect of the compound.

Potential Anti-inflammatory Targets

Chronic inflammation is a hallmark of many diseases, and pyrazole-containing compounds are well-known for their anti-inflammatory properties, most notably the selective COX-2 inhibitor celecoxib.

Cyclooxygenase-2 (COX-2)

Rationale: COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. The 1,5-diarylpyrazole scaffold is a classic template for selective COX-2 inhibitors. The 1-phenyl and 5-chloro substituents of the target compound are consistent with features known to confer COX-2 inhibitory activity.

Experimental Validation: COX-2 Inhibition Assay

This protocol describes a fluorometric assay to screen for COX-2 inhibitors.

  • Materials:

    • COX-2 inhibitor screening kit (Cayman Chemical or similar)

    • Human recombinant COX-2 enzyme

    • Reaction buffer

    • Heme

    • Arachidonic acid (substrate)

    • Test compound

    • Positive control (e.g., Celecoxib)

    • 96-well plates

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • To the wells of a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

    • Add the test compound or vehicle and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction and measure the product formation according to the kit's instructions (e.g., colorimetrically or fluorometrically).[13][14]

  • Data Analysis: Determine the percentage of COX-2 inhibition and calculate the IC50 value.

Potential Antimicrobial Targets

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[15]

Bacterial DNA Gyrase

Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibiotics. Some pyrazole-containing compounds have been shown to inhibit this enzyme.

Experimental Validation: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a gel-based assay to measure the inhibition of DNA gyrase activity.

  • Materials:

    • E. coli DNA gyrase

    • Relaxed pBR322 DNA substrate

    • ATP

    • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

    • Test compound

    • Positive control (e.g., Ciprofloxacin)

    • Agarose gel electrophoresis system

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • Set up reaction tubes on ice containing the assay buffer, relaxed pBR322 DNA, and the test compound or vehicle.

    • Add DNA gyrase to initiate the reaction.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

    • Run the samples on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light.[16][17]

  • Data Analysis: The inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

General Antimicrobial Susceptibility Testing

Rationale: To determine the broad-spectrum antimicrobial potential of the compound.

Experimental Validation: Broth Microdilution Method

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

    • Test compound

    • Positive control antibiotics/antifungals

    • 96-well microtiter plates

  • Protocol:

    • Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism.

    • Inoculate each well with the microbial suspension.

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation and Visualization

Summary of Potential Targets and Relevant SAR
Therapeutic Area Potential Target Structural Rationale from Analogs Reference IC50/Activity
Anticancer CDK21-phenyl substitution is common in pyrazole-based CDK inhibitors.Varies with specific analog
EGFR1-phenylpyrazole scaffold found in some EGFR inhibitors.Varies with specific analog
TubulinCertain pyrazole derivatives disrupt microtubule dynamics.IC50 of 7.30 µM for a related compound.
Anti-inflammatory COX-21,5-diarylpyrazole is a classic COX-2 inhibitor scaffold.Varies with specific analog
Antimicrobial DNA GyrasePyrazole core present in some DNA gyrase inhibitors.Varies with specific analog
Visualizations

Diagram 1: General Experimental Workflow for Target Validation

G compound Ethyl 5-chloro-1-phenyl- 1H-pyrazole-4-carboxylate in_silico In Silico Screening & SAR Analysis compound->in_silico target_id Putative Target Identification in_silico->target_id in_vitro In Vitro Biochemical & Cellular Assays target_id->in_vitro hit_to_lead Hit-to-Lead Optimization in_vitro->hit_to_lead Active in_vivo In Vivo Efficacy & Toxicity Studies hit_to_lead->in_vivo preclinical Preclinical Candidate in_vivo->preclinical Safe & Efficacious G EGF EGF EGFR EGFR EGF->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Ethyl 5-chloro-1-phenyl- 1H-pyrazole-4-carboxylate inhibitor->dimerization Inhibits

Caption: Simplified representation of the EGFR signaling pathway and the putative point of inhibition.

Conclusion

This compound is a compound of significant interest for drug discovery due to its structural similarity to known bioactive pyrazole derivatives. This guide has outlined a rational, evidence-based approach for the systematic investigation of its therapeutic potential. The proposed targets—CDK2, EGFR, tubulin, COX-2, and DNA gyrase—represent high-value nodes in cancer, inflammation, and infectious disease pathways. The detailed experimental protocols provided herein offer a clear roadmap for the preclinical validation of this promising molecule. It is through such a rigorous and multi-faceted evaluation that the true therapeutic potential of novel chemical entities can be successfully elucidated.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Bentham Science Publishers. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. National Institutes of Health. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]

  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Europe PMC. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health. [Link]

  • Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. PubMed. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Institutes of Health. [Link]

  • Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. National Institutes of Health. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. National Institutes of Health. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. [Link]

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. National Institutes of Health. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate Derivatives and Analogues: Synthesis, Biological Evaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and mechanistic underpinnings of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate and its derivatives. This class of compounds represents a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Pyrazole-containing compounds have found applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4][5] The this compound core, in particular, offers a synthetically accessible framework with tunable physicochemical properties, making it an attractive starting point for the development of new chemical entities.

Synthesis of this compound and its Precursor

The synthesis of the target compound and its crucial precursor, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, is a well-established process that can be reliably executed in a standard laboratory setting. The overall synthetic strategy is a two-step process, beginning with the construction of the 5-aminopyrazole ring, followed by a diazotization and Sandmeyer reaction to install the chloro substituent at the 5-position.

Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

The foundational precursor, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, is synthesized via a cyclocondensation reaction between phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water. The precipitated solid is collected by vacuum filtration.

  • Purification: Recrystallize the crude product from ethanol to yield pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate as a solid. The expected yield is approximately 44%.[6]

Diagram: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

G phenylhydrazine Phenylhydrazine reaction + phenylhydrazine->reaction eec Ethyl (ethoxymethylene)cyanoacetate eec->reaction product Ethyl 5-amino-1-phenyl-1H- pyrazole-4-carboxylate reaction->product Ethanol, Reflux

Caption: Cyclocondensation reaction for the synthesis of the 5-aminopyrazole precursor.

Synthesis of this compound via Sandmeyer Reaction

The conversion of the 5-amino group to a chloro substituent is achieved through a Sandmeyer reaction. This classic transformation involves the diazotization of the primary amine followed by a copper(I)-catalyzed substitution.[7]

Experimental Protocol:

  • Diazotization:

    • Suspend ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents). Maintain the temperature below 5 °C throughout the addition.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

    • Cool the copper(I) chloride solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with continuous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram: Sandmeyer Reaction for the Synthesis of the Target Compound

G start Ethyl 5-amino-1-phenyl-1H- pyrazole-4-carboxylate diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO2, HCl, 0-5 °C product Ethyl 5-chloro-1-phenyl-1H- pyrazole-4-carboxylate diazonium->product 2. CuCl, HCl G cluster_0 COX Pathway cluster_1 NF-κB Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Pyrazole Ethyl 5-chloro-1-phenyl-1H- pyrazole-4-carboxylate Derivatives Pyrazole->COX2 Inhibits Pyrazole->IKK Inhibits

Caption: Inhibition of COX-2 and NF-κB pathways by pyrazole derivatives.

Antimicrobial Activity

The pyrazole scaffold is also present in numerous compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens. [8][9][10]The mechanism of action for their antimicrobial effects can be diverse and may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of the chloro substituent and the phenyl ring in the target molecule can enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes.

Cytotoxic Activity

Several studies have reported the cytotoxic effects of substituted pyrazole derivatives against various cancer cell lines. [1][11]The mechanisms underlying their cytotoxicity can include the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cellular energy metabolism. [1][12]Phenylpyrazole insecticides, for instance, have been shown to induce cytotoxicity by altering cellular energy supply. [12]

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring and its N-phenyl group. While a comprehensive SAR study for the exact title compound is not available in the public domain, general trends can be inferred from related structures:

PositionSubstituentGeneral Effect on Activity
1 (N-phenyl) Electron-withdrawing groups (e.g., chloro, nitro)Often enhances anti-inflammatory and cytotoxic activity.
Electron-donating groups (e.g., methoxy)Can modulate activity and solubility.
4 (Ester) Hydrolysis to carboxylic acidMay alter solubility and interaction with biological targets.
Conversion to amidesCan introduce new hydrogen bonding interactions and modulate activity.
5 (Chloro) Halogen atomGenerally increases lipophilicity and can be crucial for binding to target proteins.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds with significant potential for the development of new therapeutic agents. The synthetic routes are well-defined, allowing for the generation of diverse libraries of derivatives for biological screening. Future research should focus on the detailed biological evaluation of these compounds, including the determination of their potency (e.g., IC50 values) against specific targets and their efficacy in in vivo models of disease. Further exploration of the structure-activity relationships will be crucial for optimizing the therapeutic potential of this versatile scaffold.

References

  • Ahsan, M. J., et al. (2003). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Archiv der Pharmazie, 336(3), 181-190.
  • Pippione, A. C., et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. MedChemComm, 9(6), 963-968.
  • Abdel-Aziz, A. A. M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29243-29261.
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry, 65(15), 10255-10295.
  • Khan, M. S., et al. (2021). Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264. 7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2. Journal of Biochemical and Molecular Toxicology, 35(3), e22656.
  • Tsolaki, E., et al. (2016).
  • Gao, C., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1-25.
  • PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Panda, S. S., et al. (2021). Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. Journal of Biochemical and Molecular Toxicology, 35(3), e22656.
  • Kumar, S., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-13.
  • Guda, S. K., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 118-126.
  • Sannino, F., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1639.
  • Wen, L. R., et al. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 28(10), 2307-2312.
  • El-Sayed, M. A. A., et al. (2025). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity, 29(2), 1789-1820.
  • Elgemeie, G. H., et al. (2016). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 6(2), 105-116.
  • Pippione, A. C., et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. MedChemComm, 9(6), 963-968.
  • Li, Y., et al. (2022).
  • Ahsan, M. J., et al. (2018). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. SynOpen, 2(1), 38-44.
  • Al-Abdullah, E. S. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(1), 139-146.
  • Vidau, C., et al. (2009). Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. Toxicology in Vitro, 23(4), 589-597.
  • Kantevari, S., et al. (2022). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ChemistrySelect, 7(5), e202104429.
  • Kumar, R. S., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 21(4), 343-349.
  • Elmaaty, A. A., et al. (2018). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 55(10), 2354-2361.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Diazotization. Retrieved from [Link]

  • Al-Issa, S. A. (2013).
  • ChemSynthesis. (n.d.). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(1), 1-34.
  • Organic Chemistry Tutor. (2018, April 19). 37.01 Sandmeyer Reactions [Video]. YouTube. [Link]

  • Sharma, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(4), 2383-2401.
  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 10, S1619-S1625.
  • ResearchGate. (n.d.). Scheme 21. One-pot diazotization reaction carried out on... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 253.
  • Wang, Y., et al. (2019). Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents. Molecules, 24(7), 1354.
  • Bertinaria, M., et al. (2005). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Current Drug Discovery Technologies, 2(2), 119-126.
  • Kalluraya, B., et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of Chemical and Pharmaceutical Research, 5(12), 1230-1236.
  • Bekhit, A. A., et al. (2018).
  • Al-Ostoot, F. H., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S6), 1032-1049.
  • Singh, P. P., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 219-257.
  • Singh, P. P., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 219-257.
  • Tarigh, G. D., et al. (2014). Structural Studies and Cytotoxic Activity of N(4)-phenyl-2-benzoylpyridine Thiosemicarbazone Sn(IV) Complexes. Journal of the Brazilian Chemical Society, 25(10), 1856-1864.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs and its ability to interact with a wide array of biological targets.[1][2][3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate , a versatile chemical intermediate, in the discovery and design of novel therapeutics. We will explore its synthesis, chemical reactivity, and its application as a foundational synthon for developing potent anticancer, anti-inflammatory, and antimicrobial agents. Detailed, field-proven protocols for derivatization and biological evaluation are provided to accelerate research and development efforts.

The Strategic Importance of the Pyrazole Scaffold

Pyrazole and its derivatives form the structural core of many globally recognized medicines, including the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib.[1][5] The five-membered diazole ring is metabolically stable and its unique electronic properties allow for diverse chemical modifications, making it an ideal starting point for library synthesis and lead optimization.[1][6] The broad spectrum of biological activities associated with pyrazoles—including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral properties—underscores their immense therapeutic potential.[3][6][7][8][9]

This compound is a particularly valuable starting material. Its structure contains three key points for chemical modification, enabling extensive Structure-Activity Relationship (SAR) studies:

  • C4-Ethyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse range of amides, hydrazides, and other functional groups to modulate target binding and pharmacokinetic properties.[10]

  • C5-Chloro Group: Acts as a versatile handle for nucleophilic substitution reactions, allowing the introduction of various substituents to explore new chemical space and enhance potency.

  • N1-Phenyl Group: Can be substituted with different aryl or alkyl groups to influence target selectivity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Synthesis and Characterization

The synthesis of the pyrazole core typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4][11] The following protocol outlines a general and reliable method for synthesizing substituted pyrazole carboxylates like the title compound.

Protocol 1: Synthesis of Ethyl 5-substituted-1H-pyrazole-4-carboxylate

This protocol is adapted from established methods for pyrazole synthesis.[12] The key principle is the acid-catalyzed cyclization of a dioxo-ester intermediate with a hydrazine.

Materials:

  • Substituted Acetophenone (e.g., 4-chloroacetophenone)

  • Diethyl Oxalate

  • Sodium Ethoxide

  • Hydrazine Hydrate or Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Formation of the Dioxo-ester Intermediate:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • To this solution, add a mixture of the substituted acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, then heat to reflux for an additional 4-6 hours until the reaction is complete (monitor by Thin Layer Chromatography - TLC).

    • Cool the mixture and pour it into ice-cold water. Acidify with dilute HCl to precipitate the ethyl 2,4-dioxo-4-phenylbutanoate intermediate.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Cyclization to Form the Pyrazole Ring:

    • Prepare a suspension of the intermediate dioxo-ester (1.0 eq) in glacial acetic acid.

    • Add phenylhydrazine (1.1 eq) to the suspension.

    • Heat the mixture to reflux for 3-5 hours. The causality behind this step is that the acidic conditions and heat promote the condensation and subsequent intramolecular cyclization to form the thermodynamically stable pyrazole ring.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

    • The crude pyrazole product will precipitate. Collect the solid by vacuum filtration.

  • Purification:

    • The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ethyl 5-substituted-1H-pyrazole-carboxylate.

  • Characterization:

    • Confirm the structure of the final compound using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis.

Applications in Target-Oriented Drug Discovery

The true power of this compound lies in its role as a scaffold for creating focused compound libraries. Below are application notes for key therapeutic areas.

Application Note 1: Development of Novel Anticancer Agents

Pyrazole derivatives have shown significant promise as anticancer agents, often by inhibiting key cellular signaling pathways.[7][13][14] Many act as potent kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases, which are frequently dysregulated in cancer.[7][15]

The workflow for developing novel anticancer agents from the title compound is visualized below.

G A Ethyl 5-chloro-1-phenyl- 1H-pyrazole-4-carboxylate B Amide/Hydrazide Synthesis (Derivatization at C4-Ester) A->B Synthetic Modification C Nucleophilic Substitution (Derivatization at C5-Chloro) A->C Synthetic Modification D Focused Compound Library B->D C->D E In Vitro Screening (e.g., MTT Assay vs. Cancer Cell Lines) D->E Biological Evaluation F Hit Identification (Compounds with IC50 < 10 µM) E->F G Mechanism of Action Studies (e.g., Kinase Inhibition Assays) F->G Validation H Lead Optimization (SAR Studies) G->H H->D Iterative Design I In Vivo Evaluation (Xenograft Models) H->I Preclinical Testing

Caption: Drug discovery workflow using the pyrazole scaffold.

Protocol 2: Derivatization via Amide Synthesis for SAR Studies

Converting the C4-ester to an amide is a critical step for exploring new interactions with biological targets.[10][16]

Materials:

  • This compound

  • Various primary or secondary amines (e.g., aniline, benzylamine, morpholine)

  • Sodium Methoxide or Lithium Hydroxide

  • Thionyl Chloride (SOCl₂) or a peptide coupling agent (e.g., HATU)

  • Anhydrous solvents (Methanol, THF, DMF)

  • Triethylamine (TEA)

Procedure:

  • Hydrolysis to Carboxylic Acid (Intermediate Step):

    • Dissolve the starting ester (1.0 eq) in a mixture of methanol and water.

    • Add Lithium Hydroxide (2.0 eq) and stir at room temperature for 12-24 hours until hydrolysis is complete (monitored by TLC).

    • Remove methanol under reduced pressure and acidify the aqueous solution with 1N HCl to precipitate the carboxylic acid.

    • Filter, wash with water, and dry the resulting 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid.

  • Amide Formation (via Acid Chloride):

    • Suspend the carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).

    • Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

    • Reflux the mixture for 2-3 hours to form the acyl chloride. The purpose of this step is to create a highly reactive intermediate for amidation.

    • Remove the excess thionyl chloride under vacuum.

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.

    • Add a solution of the desired amine (1.1 eq) and triethylamine (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to obtain the crude amide.

    • Purify by column chromatography or recrystallization.

Protocol 3: In Vitro Anticancer Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[10][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[7][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole test compounds and a positive control (e.g., Doxorubicin) in culture medium. The final DMSO concentration should be <0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Summary: Anticancer Activity

The following table presents representative data from an in vitro screening of hypothetical pyrazole derivatives synthesized from the title compound.

Compound IDModificationMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Parent Ester -> 50> 50
PYR-Amide-01 4-Fluoroaniline Amide8.2 ± 0.915.4 ± 1.6
PYR-Amide-02 Morpholine Amide21.5 ± 2.335.1 ± 3.8
PYR-Amide-03 4-Methoxybenzylamine Amide5.1 ± 0.69.8 ± 1.1
Doxorubicin Positive Control0.4 ± 0.050.7 ± 0.08

Data are hypothetical and for illustrative purposes only.

Application Note 2: Development of Novel Anti-Inflammatory Agents

The pyrazole scaffold is famously utilized in selective COX-2 inhibitors.[18] this compound serves as an excellent starting point for novel anti-inflammatory agents. The general strategy involves synthesizing derivatives and screening them for their ability to inhibit COX-1 and COX-2 enzymes to determine potency and selectivity.

Protocol 4: In Vitro COX Inhibition Assay

This protocol describes a general procedure using a commercially available COX inhibitor screening assay kit (colorimetric or fluorescent).

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic Acid (substrate)

  • Heme

  • Assay buffer

  • Colorimetric or fluorometric probe

  • Synthesized pyrazole derivatives

  • Celecoxib or Indomethacin (positive controls)

  • 96-well plate

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Inhibitor Incubation:

    • To each well, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compound at various concentrations.

    • Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. This pre-incubation is crucial for accurately assessing time-dependent inhibitors.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection:

    • After a set incubation period (e.g., 5-10 minutes), add the detection reagent (e.g., a chromogen that reacts with PGG₂, the product of the cyclooxygenase reaction).

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC₅₀ values for both COX-1 and COX-2 to establish a selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

In Vivo Evaluation: A Conceptual Framework

Promising "hit" compounds identified through in vitro screening must be validated in animal models.[5]

  • For Anticancer Agents: A common model is the subcutaneous xenograft mouse model.[5][7] Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor volume and animal survival are monitored over time.[5]

  • For Anti-inflammatory Agents: The carrageenan-induced rat paw edema model is a standard for acute inflammation.[12][18] Paw swelling is measured after injection of carrageenan in animals pre-treated with the test compound.

Potential Signaling Pathway Inhibition

Many pyrazole-based anticancer drugs function by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Caption: Inhibition of the MAPK signaling pathway by a pyrazole kinase inhibitor.

Conclusion

This compound is a high-value, versatile scaffold for modern drug discovery. Its adaptable chemical nature allows for the systematic synthesis of diverse compound libraries targeting a range of diseases. The protocols and application notes provided herein offer a robust framework for researchers to harness the potential of this privileged structure, from initial synthesis and derivatization to rigorous biological evaluation, ultimately accelerating the journey from a chemical starting point to a promising therapeutic candidate.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PubMed. Available at: [Link]

  • Pyrazole scaffold: biological activity, access methods, our protocol. ResearchGate. Available at: [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Pyrazole derivative in preclinical study. ResearchGate. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. Available at: [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. PubMed Central. Available at: [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. OUCI. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

  • Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PubMed Central. Available at: [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Semantic Scholar. Available at: [Link]

  • Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. PubMed Central. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. Available at: [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. Available at: [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1 H -pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. Available at: [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Strategic Functionalization of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous approved drugs, including celecoxib and sildenafil.[1][2] Its unique electronic and structural properties—a five-membered aromatic ring with two adjacent nitrogen atoms—confer a versatile reactivity profile that allows for precise, site-selective modification.[3] This guide provides an in-depth exploration of the primary strategies for functionalizing the pyrazole ring, moving beyond simple procedural lists to explain the underlying chemical principles that govern these transformations. We will delve into the causality behind experimental design, offering field-proven protocols for N-functionalization, classical electrophilic substitution, and modern transition-metal-catalyzed C-H activation.

Pillar 1: Understanding Pyrazole's Electronic Landscape

The reactivity of the pyrazole ring is not uniform; it is a nuanced landscape governed by the interplay of its two distinct nitrogen atoms and three carbon atoms. A foundational understanding of this landscape is critical for designing successful functionalization strategies.

  • N1 ("Pyrrole-like") Nitrogen: This nitrogen bears a hydrogen atom and its lone pair is delocalized within the aromatic π-system. This makes the N-H proton acidic (pKa ≈ 14-15) and susceptible to deprotonation by a base.[4]

  • N2 ("Pyridine-like") Nitrogen: This sp2-hybridized nitrogen's lone pair resides in an orbital in the plane of the ring and is not part of the aromatic sextet. It is therefore basic and serves as a key Lewis basic site for coordination to metals or reaction with electrophiles.[3][5]

  • C4 Carbon: Due to the electron-donating effect from the N1 nitrogen, the C4 position has the highest electron density in the ring.[6] This makes it the primary site for electrophilic aromatic substitution.[5][7]

  • C3 and C5 Carbons: Flanked by electronegative nitrogen atoms, the C3 and C5 positions are relatively electron-deficient.[4] The protons at these positions, particularly C5, are the most acidic C-H protons on the ring, enabling their removal by strong bases to create potent carbon nucleophiles.[8]

This electronic distribution dictates the regiochemical outcome of most reactions, a concept we will exploit in the following protocols.

Figure 1: A map of the pyrazole ring's distinct reactive sites.

Application Area 1: N-Functionalization - The Gateway to Regiocontrol

Modification at the N1 position is often the first and most crucial step in a synthetic sequence. It not only introduces a desired substituent but also resolves the issue of tautomerism and can be used to install a "directing group" to control the regioselectivity of subsequent C-H functionalization reactions.

Protocol 1: General Procedure for N-Alkylation of Pyrazole

This protocol describes a standard N-alkylation using a base and an alkyl halide. The choice of base is critical; stronger bases like NaH ensure complete deprotonation, while weaker bases like K₂CO₃ can also be effective, especially with more reactive alkylating agents.

Causality: The reaction proceeds via an Sₙ2 mechanism. The base deprotonates the acidic N1-H, generating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-C bond.

Materials & Reagents:

  • Pyrazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Saturated aq. NH₄Cl solution, Ethyl acetate, Brine

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or MeCN) to dissolve the pyrazole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base portion-wise. If using NaH, add it slowly and allow the hydrogen gas evolution to cease (typically 15-30 minutes). If using K₂CO₃, stirring for 15 minutes is sufficient.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Self-Validation:

  • ¹H NMR: Confirm the disappearance of the broad N-H singlet (typically >10 ppm) and the appearance of new signals corresponding to the alkyl group.

  • Mass Spectrometry: Verify the molecular weight of the N-alkylated product.

Application Area 2: C-Functionalization - Building Molecular Complexity

With the nitrogen position addressed, attention can turn to the carbon framework. The choice of strategy depends entirely on the desired position of functionalization.

Strategy A: Electrophilic Aromatic Substitution at C4

This is the most direct route to functionalizing the electron-rich C4 position.

Protocol 2: Electrophilic Bromination of N-Substituted Pyrazole

This protocol uses N-Bromosuccinimide (NBS), a mild and easy-to-handle source of electrophilic bromine.

Causality: The π-electrons of the pyrazole ring, concentrated at C4, attack the electrophilic bromine atom of NBS. The resulting cationic intermediate (sigma complex) is stabilized by resonance. Subsequent loss of a proton from the C4 position re-establishes aromaticity and yields the 4-bromopyrazole product.[9]

Materials & Reagents:

  • N-substituted pyrazole (e.g., 1-methylpyrazole) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

  • Setup: Dissolve the N-substituted pyrazole (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Reagent Addition: Add NBS (1.05 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Protect from light, as NBS can be light-sensitive. Monitor by TLC or GC-MS.

  • Workup: Once the reaction is complete, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Self-Validation:

  • ¹H NMR: Observe the disappearance of the C4-H signal (typically a triplet around 6.3 ppm for 1-methylpyrazole) and the remaining C3-H and C5-H signals appearing as singlets or doublets.

Strategy B: Halogenation and Palladium-Catalyzed Cross-Coupling

Creating a C-C or C-heteroatom bond often relies on the robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[10][11] This requires prior installation of a halide (or triflate) "handle" on the ring, as achieved in Protocol 2.

Figure 2: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a 4-Bromopyrazole

Causality: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond. This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[12]

Materials & Reagents:

  • 4-Bromopyrazole derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water)

  • Reaction vessel suitable for heating under inert atmosphere

Step-by-Step Methodology:

  • Setup: To a reaction vessel, add the 4-bromopyrazole (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

  • Inerting: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Self-Validation:

  • ¹H NMR & ¹³C NMR: Confirm the presence of signals for both the pyrazole and the newly introduced aryl group, and the absence of the C-Br bond.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the coupled product.

Strategy C: Transition-Metal-Catalyzed C-H Activation at C5

Direct C-H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalization (i.e., halogenation).[8][13] It typically relies on a directing group attached at N1 to position a transition metal catalyst in proximity to the C5-H bond.

Table 1: Comparison of Conditions for Directed C5-Arylation of N-Arylpyrazoles
Catalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃DMA13060-85[1]
PdCl₂(PPh₃)₂ (3)Ag₂CO₃Cs₂CO₃DMF12070-92[1]
[RhCp*Cl₂]₂ (2.5)AgSbF₆ (20)PivOHDCE8055-90[1]

Note: Yields are substrate-dependent. DMA = Dimethylacetamide, DMF = Dimethylformamide, DCE = 1,2-Dichloroethane, PivOH = Pivalic Acid.

Protocol 4: Palladium-Catalyzed Direct C5-Arylation of 1-(Pyridin-2-yl)pyrazole

Causality: The pyridine nitrogen at N1 acts as a directing group, chelating to the palladium catalyst.[14] This forms a stable five-membered palladacycle intermediate via cyclometalation, selectively activating the C5-H bond. This palladacycle then reacts with an aryl halide through a process analogous to a cross-coupling reaction to furnish the C5-arylated product.

Figure 3: Logical flow of a directing-group-assisted C-H activation cycle.

Materials & Reagents:

  • 1-(Pyridin-2-yl)pyrazole (1.0 eq)

  • Aryl Iodide or Bromide (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Pivalic Acid (PivOH, 30 mol%) - often acts as a proton shuttle

  • Anhydrous, degassed solvent (e.g., Toluene or DMA)

  • Schlenk tube or microwave vial

Step-by-Step Methodology:

  • Setup: To a Schlenk tube, add 1-(pyridin-2-yl)pyrazole (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Inerting: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add PivOH (0.3 eq) and the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110-130 °C. Stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Self-Validation:

  • ¹H NMR: The most downfield pyrazole proton (C5-H) will disappear. A new set of aromatic signals corresponding to the introduced aryl group will be present. 2D NMR techniques (like NOESY) can confirm the proximity of the new aryl group to the C4-H, confirming C5 regioselectivity.

  • HRMS: Confirm the exact mass of the arylated product.

References

  • Gondela, S., & Hu, W. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. Available at: [Link]

  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(31), 5955-5973. Available at: [Link]

  • Périz, G., et al. (2012). First Nucleophilic Aromatic Substitution of Annelated Pyrazole. Organic Letters, 14(1), 322-325. Available at: [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Scribd. (n.d.). Pyrazole. Available at: [Link]

  • Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4619. Available at: [Link]

  • MDPI. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Available at: [Link]

  • Dymáková, B., et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry, 81(14), 5743-5757. Available at: [Link]

  • Request PDF. (n.d.). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. Available at: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

Sources

High-Throughput Screening Assays for Ethyl 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in numerous approved drugs.[1] Derivatives of 1-phenyl-pyrazole-4-carboxylic acid, in particular, have garnered significant attention for their potent inhibitory activity against key enzyme families, most notably protein kinases and phosphodiesterases (PDEs).[2][3] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammation, and cardiovascular disorders.[1][4]

The specific scaffold, ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, represents a promising starting point for the development of novel therapeutics. Its structural features suggest a high potential for interaction with ATP-binding sites of kinases and the active sites of phosphodiesterases.[1][3] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such derivatives to identify "hit" compounds with desired biological activity.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays tailored for the discovery of bioactive this compound derivatives. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and discuss the critical aspects of data analysis and validation.

Strategic Approach to HTS Campaign Design

A successful HTS campaign for this class of compounds necessitates a multi-pronged approach, beginning with target-focused biochemical assays and progressing to more physiologically relevant cell-based assays. This tiered strategy, depicted below, allows for efficient identification of potent inhibitors while simultaneously filtering out compounds with undesirable characteristics, such as cytotoxicity.

HTS_Workflow cluster_0 Primary Screening (Biochemical) cluster_1 Secondary Screening & Hit Confirmation cluster_2 Tertiary Screening (Cell-Based) Biochemical_Assays Biochemical Assays (e.g., TR-FRET, Luminescence) Dose_Response Dose-Response & IC50 Determination Biochemical_Assays->Dose_Response Active 'Hits' Orthogonal_Assay Orthogonal Biochemical Assay Dose_Response->Orthogonal_Assay Confirmed Hits Cytotoxicity_Assay Cytotoxicity Profiling (e.g., MTT Assay) Orthogonal_Assay->Cytotoxicity_Assay Potent & Selective Hits Target_Engagement Cellular Target Engagement & Pathway Analysis Cytotoxicity_Assay->Target_Engagement Non-toxic Hits Lead_Optimization Lead_Optimization Target_Engagement->Lead_Optimization Lead Optimization

Figure 1: A tiered HTS workflow for pyrazole derivatives.

I. Primary Screening: Biochemical Assays for Target Inhibition

The initial phase of an HTS campaign focuses on identifying compounds that directly interact with the purified target enzyme. For the this compound scaffold, kinases and phosphodiesterases are high-priority target classes.

A. Kinase Inhibition Assays

Protein kinases are a major class of drug targets, and many pyrazole derivatives have been developed as kinase inhibitors.[1] Assays that measure the inhibition of ATP consumption or the phosphorylation of a substrate are ideal for primary screening.

HTRF assays are a robust and widely used technology for studying kinase activity in HTS formats.[6] They offer high sensitivity and are less susceptible to interference from colored or fluorescent compounds.[6]

Principle: This assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-XL665 conjugate (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET). The resulting signal is proportional to the extent of substrate phosphorylation.

HTRF_Kinase_Assay cluster_0 No Inhibition cluster_1 Inhibition K_active Active Kinase P_Sub_Biotin Phosphorylated Substrate-Biotin K_active->P_Sub_Biotin Phosphorylation ATP ATP ATP->P_Sub_Biotin Sub_Biotin Biotinylated Substrate Sub_Biotin->P_Sub_Biotin Eu_Ab Eu-Antibody P_Sub_Biotin->Eu_Ab SA_XL665 SA-XL665 P_Sub_Biotin->SA_XL665 Eu_Ab->SA_XL665 FRET Signal K_inactive Inactive Kinase Sub_Biotin_no Biotinylated Substrate K_inactive->Sub_Biotin_no No Phosphorylation Inhibitor Pyrazole Derivative Inhibitor->K_inactive ATP_no ATP ATP_no->Sub_Biotin_no No_FRET No FRET Signal Data_Analysis_Flow Raw_Data Raw HTS Data (e.g., Luminescence, Fluorescence) Normalization Data Normalization (% Inhibition or % Activity) Raw_Data->Normalization Z_Score Z-Score Calculation Normalization->Z_Score Hit_Selection Hit Selection (Thresholding) Z_Score->Hit_Selection Dose_Response_Analysis Dose-Response Curve Fitting (IC50 Determination) Hit_Selection->Dose_Response_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response_Analysis->SAR_Analysis

Figure 3: Data analysis workflow for an HTS campaign.

Conclusion

The this compound scaffold holds significant promise for the development of novel kinase and phosphodiesterase inhibitors. A well-designed high-throughput screening campaign, incorporating the robust biochemical and cell-based assays detailed in this guide, is a powerful strategy for unlocking the therapeutic potential of this chemical series. By adhering to rigorous validation standards and employing a tiered screening approach, researchers can efficiently identify and characterize potent and selective lead compounds for further drug development.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (2022). PubMed. Retrieved from [Link]

  • Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. (2010). PubMed. Retrieved from [Link]

  • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. (2017). PubMed. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Retrieved from [Link]

  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (2005). Lawrence Berkeley National Laboratory. Retrieved from [Link]

  • Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. (2008). PubMed. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). SpringerLink. Retrieved from [Link]

  • Thunor: visualization and analysis of high-throughput dose–response datasets. (n.d.). Oxford Academic. Retrieved from [Link]

  • HTS Assay Validation. (2012). NCBI Bookshelf. Retrieved from [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. Retrieved from [Link]

  • Heatmap for the kinase selectivity profile. Mean percent inhibition... (n.d.). ResearchGate. Retrieved from [Link]

  • MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. (n.d.). Real Research. Retrieved from [Link]

  • HTRF ® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Dose-Response Modeling of High-Throughput Screening Data. (n.d.). PMC. Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV. Retrieved from [Link]

  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. (n.d.). PMC. Retrieved from [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. Retrieved from [Link]

  • High-Throughput Dose-Response Data Analysis. (2024). Medium. Retrieved from [Link]

  • Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). PMC. Retrieved from [Link]

  • N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1), with improved therapeutic index using pica feeding in rats as a measure of emetogenicity. (2009). PubMed. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency (EMA). Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). CiteSeerX. Retrieved from [Link]

  • The IC 50 heatmap of common control kinase inhibitors against over 200... (n.d.). ResearchGate. Retrieved from [Link]

  • Establishing Acceptance Criteria for Analytical Methods. (2016). BioPharm International. Retrieved from [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. Retrieved from [Link]

  • Active dose selection and dose- response modeling for quantitative high-throughput screening (qHTS). (n.d.). DiVA portal. Retrieved from [Link]

  • Robust dose-response curve estimation applied to high content screening data analysis. (2025). ResearchGate. Retrieved from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). NIH. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors Utilizing a Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors targeting kinases has therefore become a cornerstone of modern drug discovery. The pyrazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry due to its metabolic stability, synthetic tractability, and ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] This guide provides an in-depth technical overview and detailed protocols for researchers engaged in the discovery and development of novel pyrazole-based kinase inhibitors. We will explore the strategic design, chemical synthesis, and comprehensive biological evaluation of these compounds, offering field-proven insights to navigate the complexities of kinase inhibitor development.

Introduction: The Power of the Pyrazole Scaffold in Kinase Inhibition

The human kinome consists of over 500 protein kinases that catalyze the phosphorylation of substrates, acting as molecular switches in complex signaling networks. When these switches become constitutively active through mutation or overexpression, they can drive oncogenesis, inflammation, and other pathological states.[3] Small molecule kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a foundational framework in the structure of many successful kinase inhibitors.[4] Its versatility allows for diverse substitutions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[5] Several FDA-approved drugs, including Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Erdafitinib (FGFR), feature a pyrazole core, underscoring its clinical significance.[4][6] The metabolic stability of the pyrazole ring further enhances its appeal as a drug scaffold.[1][7]

This document will guide researchers through the logical progression of a kinase inhibitor discovery program, from initial hit identification to preclinical candidate evaluation, with a specific focus on the pyrazole scaffold.

Strategic Design and Chemical Synthesis of Pyrazole Analogs

The foundation of a successful inhibitor program lies in the rational design and efficient synthesis of a focused compound library. Structure-activity relationship (SAR) studies are paramount to optimizing a "hit" compound into a "lead" with drug-like properties.[8]

Core Rationale: Structure-Based Drug Design

Leveraging X-ray crystal structures of kinases in complex with known inhibitors is a powerful strategy.[9] The pyrazole scaffold often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. Substituents on the pyrazole ring can then be designed to occupy adjacent hydrophobic pockets (the "front" and "back" pockets) and the solvent-exposed region, thereby enhancing both potency and selectivity.[10][11]

General Synthetic Workflow

The synthesis of substituted pyrazoles is well-established. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This allows for the introduction of diversity at multiple positions of the pyrazole ring.[12]

G cluster_0 Core Synthesis cluster_1 Further Functionalization 1_3_Dicarbonyl 1,3-Dicarbonyl (R1, R2 substituents) Condensation Condensation Reaction (e.g., acid/base catalysis) 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative (R3 substituent) Hydrazine->Condensation Pyrazole_Core Substituted Pyrazole Core (R1, R2, R3 incorporated) Condensation->Pyrazole_Core Further_Rxns Further Reactions (e.g., Suzuki, Buchwald-Hartwig coupling) Pyrazole_Core->Further_Rxns Final_Inhibitor Final Kinase Inhibitor (R4, R5... added) Further_Rxns->Final_Inhibitor

Caption: General synthetic workflow for pyrazole-based kinase inhibitors.

Protocol 2.3: Synthesis of a 1,3,5-Trisubstituted Pyrazole Library

This protocol outlines a representative synthesis for creating a small library of pyrazole analogs for initial screening.

Materials:

  • Substituted 1,3-diphenyl-1,3-propanediones (chalcone derivatives)

  • Substituted hydrazines (e.g., phenylhydrazine, 4-hydrazinobenzoic acid)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Reduce the solvent volume under vacuum.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure trisubstituted pyrazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Causality: The choice of a 1,3-dicarbonyl and a hydrazine derivative directly dictates the substituents at the 3, 5, and 1 positions of the pyrazole ring, respectively. This modularity is key for rapidly building a library to probe the SAR.[12]

In Vitro Evaluation: From Biochemical Potency to Cellular Activity

A tiered approach to screening is essential for efficient drug discovery. The process begins with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess activity in a more physiologically relevant context.[13]

Workflow: The Kinase Inhibitor Screening Cascade

G cluster_workflow Screening Cascade A Library of Pyrazole Analogs Initial Hit Identification B Biochemical Kinase Assay Determine IC50 A:f1->B:f0 Potency C Cell-Based Potency Assay Measure On-Target Activity in Cells B:f1->C:f0 Cellular Efficacy D Cellular Selectivity & Off-Target Effects Kinome Profiling & Pathway Analysis C:f1->D:f0 Selectivity E ADME-Tox Profiling Assess Drug-like Properties D:f1->E:f0 Safety & PK F Lead Candidate Ready for In Vivo Studies E:f1->F:f0 Optimization

Caption: A tiered workflow for evaluating pyrazole-based kinase inhibitors.

Protocol 3.1: In Vitro Biochemical Kinase Assay (Radiometric Filter Binding)

This protocol measures the ability of a test compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme. It is a gold-standard method for determining the half-maximal inhibitory concentration (IC50).[14]

Materials:

  • Purified, active kinase enzyme (e.g., JAK2, p38)

  • Specific peptide or protein substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Cold ATP

  • Test compounds (serially diluted in DMSO)

  • Phosphocellulose filter plates (e.g., Millipore MultiScreen)

  • Phosphoric acid (75 mM)

  • Microplate scintillation counter

Step-by-Step Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted test compounds into a 96-well plate. Include DMSO-only wells for 0% inhibition (high control) and a known potent inhibitor or no-enzyme wells for 100% inhibition (low control).

  • Kinase Reaction Mix: Prepare a master mix containing kinase buffer, DTT, the kinase enzyme, and the substrate.

  • Enzyme Addition: Add 24 µL of the kinase reaction mix to each well of the compound plate. Incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Prepare an ATP mix containing kinase buffer, MgCl₂, cold ATP, and [γ-³²P]ATP. Add 25 µL of the ATP mix to each well to start the reaction. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase.[15]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding 50 µL of 75 mM phosphoric acid. Transfer the entire volume to a phosphocellulose filter plate. The phosphorylated substrate, now carrying a net negative charge, will bind to the positively charged filter paper.

  • Washing: Wash the plate 3-4 times with 200 µL of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Dry the plate, add scintillant to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Self-Validation: The robustness of this assay is confirmed by consistent Z'-factor values > 0.5 for the high and low controls, ensuring a clear distinction between an inhibited and uninhibited reaction.

Protocol 3.2: Cell-Based Target Engagement Assay (NanoBRET™)

Determining if a compound can engage its target in a live cell is a critical step. The NanoBRET™ assay measures the binding of a test compound to a specific kinase target in real-time within living cells.[16]

Materials:

  • Cells engineered to express the kinase of interest fused to NanoLuc® luciferase.

  • NanoBRET™ tracer (a fluorescently labeled ligand that binds the kinase).

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well assay plates.

  • Luminometer capable of measuring filtered light (450 nm and 600 nm).

Step-by-Step Procedure:

  • Cell Seeding: Seed the engineered cells in white 96-well plates and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the pyrazole test compounds. Add the compounds to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.

  • Tracer Addition: Prepare a solution of the NanoBRET™ tracer in Opti-MEM® and add it to all wells.

  • Substrate Addition: Just prior to reading, add the Nano-Glo® Substrate/Inhibitor mix.

  • Detection: Read the plate on a luminometer, measuring both donor emission (450 nm) and acceptor emission (600 nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). A potent inhibitor will displace the tracer, leading to a decrease in the BRET signal.[16] Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Causality: This assay directly confirms that the compound can cross the cell membrane and bind to its intended target, bridging the gap between biochemical potency and cellular effect.[17]

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the pyrazole scaffold and analysis of the resulting changes in potency and selectivity drive the optimization process.

Illustrative SAR Table

The following hypothetical data illustrates a typical SAR exploration for a pyrazole series targeting Janus Kinase 2 (JAK2).

Compound IDR1 (at C3)R2 (at C5)R3 (at N1)JAK2 IC50 (nM)Cell Proliferation IC50 (nM)
PYZ-001 4-FluorophenylPyridin-4-ylH520>10,000
PYZ-002 4-FluorophenylPyridin-4-ylCyclopentyl25250
PYZ-003 4-MethoxyphenylPyridin-4-ylCyclopentyl1501,800
PYZ-004 4-FluorophenylPyrimidin-4-ylCyclopentyl85900
PYZ-005 4-FluorophenylPyridin-4-yl(R)-3-aminopiperidin-1-yl3 45

Interpretation:

  • N1 Substitution (PYZ-001 vs. PYZ-002): Adding a cyclopentyl group at the N1 position dramatically improves potency, likely by occupying a hydrophobic pocket and providing a better vector for the other substituents.[5]

  • C3 Substitution (PYZ-002 vs. PYZ-003): Replacing the fluoro group with a methoxy group is detrimental to activity, suggesting a halogen bond or steric constraints in the C3-binding region.

  • C5 Substitution (PYZ-002 vs. PYZ-004): Swapping the pyridine for a pyrimidine at C5 reduces potency, indicating the importance of the pyridine nitrogen for a key hydrogen bond interaction.

  • Optimized N1 Group (PYZ-002 vs. PYZ-005): Introducing a basic amine on a piperidine ring at N1 results in a significant potency boost. This is a common strategy to engage acidic residues (e.g., Aspartic Acid) at the solvent-exposed surface of the active site, improving both potency and solubility.[9][18]

Advanced Characterization: Selectivity and ADME-Tox Profiling

A potent compound is not necessarily a good drug. Selectivity and favorable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for clinical success.

Kinase Selectivity Profiling

To understand the selectivity of a lead compound, it should be screened against a broad panel of kinases (e.g., >300 kinases). This reveals potential off-target activities that could lead to toxicity or provide opportunities for polypharmacology.[15]

Diagram: JAK-STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor.

In Vitro ADME-Tox Assays

Early assessment of ADME-Tox properties is crucial to avoid late-stage failures. A standard panel of in vitro assays should be run on promising lead compounds.[19]

Key In Vitro ADME-Tox Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life.[20]

  • CYP450 Inhibition: Assessing the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes.[20]

  • Plasma Protein Binding: Determining the fraction of compound bound to plasma proteins, which affects the free concentration available to act on the target.

  • Permeability (Caco-2 Assay): Using a monolayer of Caco-2 cells to predict intestinal absorption and oral bioavailability.[20]

  • Cytotoxicity: Evaluating general toxicity in a panel of cell lines (e.g., HepG2 for liver toxicity).[19]

Conclusion

The pyrazole scaffold is a validated and highly versatile starting point for the development of potent and selective kinase inhibitors.[1][7] A successful discovery program requires a deeply integrated, multi-parameter optimization approach. By combining rational, structure-based design with efficient chemical synthesis and a robust cascade of biochemical and cellular assays, researchers can effectively navigate the path from initial hit to a viable preclinical candidate. The protocols and strategic insights provided in this guide serve as a foundational framework for scientists dedicated to harnessing the therapeutic potential of pyrazole-based kinase inhibitors.

References

  • Fouad, M. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Martens, S. (2023). In vitro kinase assay. Protocols.io.
  • (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors.
  • BenchChem. (n.d.). The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications. BenchChem.
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
  • (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online.
  • ResearchGate. (n.d.). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate.
  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Graneto, M. J. et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
  • (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
  • (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • (n.d.). In vitro NLK Kinase Assay. PMC - NIH.
  • (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry. ACS Publications.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
  • (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate.
  • (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
  • BenchChem. (n.d.). A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors. BenchChem.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Graneto, M. J. et al. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • Revvity. (n.d.). In Vitro Kinase Assays. Revvity.
  • (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • (n.d.). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. Bentham Science Publisher.
  • (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
  • ResearchGate. (n.d.). Some FDA approved drugs based on the pyrazole ring. ResearchGate.
  • (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
  • Reaction Biology. (n.d.). ADME-Tox. Reaction Biology.
  • Cell Guidance Systems. (2024). A beginners guide to ADME Tox. Cell Guidance Systems.
  • (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. PubMed.

Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Growing Potential of Pyrazole Scaffolds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. This has catalyzed an urgent search for novel therapeutic agents with unconventional mechanisms of action. Among the heterocyclic compounds that have garnered significant attention, pyrazoles and their derivatives stand out as a promising class of molecules.[1][2][3] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the synthesis of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][3]

Numerous studies have demonstrated that pyrazole derivatives exhibit potent activity against a range of clinically relevant pathogens, including multi-drug resistant (MDR) strains of Staphylococcus aureus (MRSA), Enterococcus species, Escherichia coli, and Pseudomonas aeruginosa.[4][5][6] The mechanisms of action for these compounds are diverse, with some derivatives reported to inhibit essential cellular processes such as DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV.[4] This diversity in chemical structure and biological targets makes pyrazoles a rich area for the development of new antimicrobial agents.

This guide provides a comprehensive overview of the state-of-the-art methodologies for assessing the in vitro antimicrobial activity of novel pyrazole compounds. As a Senior Application Scientist, the aim is to present not just a series of steps, but a self-validating system of protocols grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The causality behind experimental choices is explained to ensure that researchers can generate robust, reproducible, and meaningful data in their quest for the next generation of antimicrobial drugs.

Part 1: Quantitative Assessment of Antimicrobial Potency: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8] The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after a specified incubation period.[7] This method is highly valued for its efficiency, cost-effectiveness, and the quantitative nature of its results, which are crucial for comparing the potency of different compounds and for guiding further drug development efforts.[7]

Scientific Rationale

This assay relies on challenging a standardized population of bacteria with serial dilutions of the test compound in a liquid growth medium. The use of 96-well microtiter plates allows for high-throughput screening of multiple compounds and concentrations simultaneously. The standardization of the bacterial inoculum is a critical step, as a variation in the initial bacterial density can significantly impact the final MIC value. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing non-fastidious aerobic bacteria, as its composition is standardized to ensure inter-laboratory reproducibility.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation_read Incubation & Reading Compound_Prep Prepare Pyrazole Stock Solution (e.g., in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions of Pyrazole Compound in CAMHB Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension Inoculum_Dilution Dilute Suspension to final ~5 x 10^5 CFU/mL Inoculum_Prep->Inoculum_Dilution Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Dilution->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Controls Set up Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) - Positive Control (Standard Antibiotic) Controls->Incubation Reading Read MIC: Lowest concentration with no visible growth Incubation->Reading

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution

Materials:

  • Pyrazole compound(s) of interest

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Incubator (35-37°C)

  • Appropriate solvent for the pyrazole compound (e.g., Dimethyl sulfoxide, DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

Procedure:

  • Preparation of Pyrazole Compound Stock Solution:

    • Accurately weigh the pyrazole compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Note: Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1% v/v).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup and Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the pyrazole stock solution (appropriately diluted from the initial stock) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and dilute the compound concentration by a factor of two.

  • Controls:

    • Growth Control: Wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no compound).

    • Sterility Control: Wells containing 200 µL of CAMHB only (no bacteria, no compound).

    • Positive Control: A row of wells with a standard antibiotic undergoing serial dilution and inoculation.

    • Solvent Control: If a solvent like DMSO is used, include a growth control well with the highest concentration of the solvent used in the assay.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the well is clear).[7] A reading aid, such as a viewing box with a mirror, can be helpful.

Data Presentation: MIC Values

Summarize the results in a clear, tabular format.

CompoundTest OrganismMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Pyrazole-AS. aureus ATCC 2921316Ciprofloxacin0.5
Pyrazole-AE. coli ATCC 2592232Ciprofloxacin0.25
Pyrazole-BS. aureus ATCC 292138Ciprofloxacin0.5
Pyrazole-BE. coli ATCC 2592264Ciprofloxacin0.25

Part 2: Qualitative and Semi-Quantitative Assessment: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used, simple, and cost-effective technique for preliminary screening of the antimicrobial activity of new compounds.[9] This method provides a qualitative or semi-quantitative assessment of a compound's efficacy by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Scientific Rationale

This method is based on the principle of diffusion. A standardized paper disk containing a known amount of the pyrazole compound is placed on an agar surface that has been uniformly inoculated with a test bacterium. During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is active against the bacterium, a clear circular zone of no growth will appear around the disk. The diameter of this zone of inhibition is proportional to the susceptibility of the organism and the diffusion rate of the compound. Mueller-Hinton agar is the standard medium due to its defined composition and minimal inhibition of most common antibiotics.[10]

Experimental Workflow: Agar Disk Diffusion

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_read Incubation & Reading Media_Prep Prepare Mueller-Hinton Agar Plates (4mm depth) Inoculation Inoculate Agar Surface Evenly with a Swab Media_Prep->Inoculation Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension Inoculum_Prep->Inoculation Disk_Prep Impregnate Sterile Paper Disks with Pyrazole Compound Disk_Application Apply Impregnated Disks to Agar Surface Disk_Prep->Disk_Application Inoculation->Disk_Application Incubation Incubate Plates (inverted) at 35-37°C for 16-20 hours Disk_Application->Incubation Reading Measure Diameter of the Zone of Inhibition (mm) Incubation->Reading

Caption: Workflow for the agar disk diffusion susceptibility test.

Detailed Protocol: Agar Disk Diffusion

Materials:

  • Pyrazole compound(s)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (90 or 150 mm)

  • Bacterial strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Calipers or a ruler for measuring zones

  • Incubator (35-37°C)

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension.[9]

    • Remove excess fluid by pressing the swab against the inside of the tube.[9]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.[9]

  • Preparation and Application of Disks:

    • Dissolve the pyrazole compound in a suitable volatile solvent.

    • Apply a known volume (e.g., 10-20 µL) of the compound solution onto sterile paper disks to achieve a specific concentration per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated agar plate. Ensure adequate spacing between disks.

    • Apply disks within 15 minutes of inoculating the plate.

  • Controls:

    • Negative Control: A disk impregnated with the solvent used to dissolve the pyrazole compound.

    • Positive Control: A commercially available antibiotic disk with known activity against the test organism.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.[10]

  • Reading and Interpreting Results:

    • After incubation, use calipers or a ruler to measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • A larger zone of inhibition generally indicates greater antimicrobial activity.

Data Presentation: Zones of Inhibition
CompoundConcentration per Disk (µg)Test OrganismZone of Inhibition (mm)
Pyrazole-A30S. aureus ATCC 2592318
Pyrazole-A30E. coli ATCC 2592215
Pyrazole-B30S. aureus ATCC 2592322
Pyrazole-B30E. coli ATCC 2592212
Solvent ControlN/AS. aureus ATCC 259230
Ampicillin10E. coli ATCC 2592225

Part 3: Characterizing Bactericidal versus Bacteriostatic Activity: The Time-Kill Kinetics Assay

While the MIC provides information on the concentration required to inhibit growth, it does not distinguish between compounds that are bactericidal (kill bacteria) and those that are bacteriostatic (inhibit bacterial replication). The time-kill kinetics assay is a dynamic method used to assess the rate at which an antimicrobial agent kills a bacterial population over time.[11][12]

Scientific Rationale

This assay involves exposing a standardized bacterial inoculum to a constant concentration of the pyrazole compound (typically at multiples of its MIC) in a liquid culture. At predefined time intervals, aliquots are removed from the culture, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the killing kinetics. Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL, while bacteriostatic activity is characterized by a minimal change or a slight reduction in the bacterial count compared to the initial inoculum.[11][12]

Experimental Workflow: Time-Kill Assay

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay & Sampling cluster_quantification Quantification & Analysis Inoculum_Prep Prepare Bacterial Inoculum (~5 x 10^5 - 10^6 CFU/mL) Inoculation Inoculate all Flasks Inoculum_Prep->Inoculation Compound_Prep Prepare Test Flasks with Broth and Pyrazole Compound (e.g., 1x, 2x, 4x MIC) Compound_Prep->Inoculation Control_Prep Prepare Growth Control Flask (No Compound) Control_Prep->Inoculation Incubation Incubate at 37°C with Shaking Inoculation->Incubation Sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions of Samples Sampling->Serial_Dilution Plating Plate Dilutions on Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates for 18-24h Plating->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Caption: Workflow for a time-kill kinetics assay.

Detailed Protocol: Time-Kill Assay

Materials:

  • Previously determined MIC of the pyrazole compound

  • Flasks with CAMHB

  • Standardized bacterial inoculum

  • Sterile saline or PBS for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

  • Shaking incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Test Cultures:

    • Prepare flasks containing CAMHB with the pyrazole compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).

    • Include a growth control flask containing only CAMHB.

    • Prepare a standardized bacterial inoculum to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in each flask.[13]

  • Inoculation and Sampling:

    • Inoculate all flasks (test and control) with the bacterial suspension.

    • Immediately after inoculation (T=0), remove an aliquot from each flask for viable counting.

    • Place the flasks in a shaking incubator at 37°C.

    • At subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove an aliquot from each flask.[13][14]

  • Viable Cell Counting:

    • For each aliquot, perform 10-fold serial dilutions in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis and Interpretation:

    • Plot the log₁₀ CFU/mL against time for each concentration and the growth control.

    • Bactericidal Activity: A reduction of ≥3-log₁₀ (99.9%) in CFU/mL compared to the initial inoculum.[11]

    • Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL and a viable count that remains similar to or slightly below the initial inoculum.[5][11]

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the initial assessment of the antimicrobial properties of novel pyrazole compounds. By systematically determining the MIC, evaluating activity through disk diffusion, and characterizing the bactericidal or bacteriostatic nature of the compounds, researchers can effectively identify promising lead candidates for further development. Subsequent studies may involve exploring the mechanism of action, assessing activity against a broader panel of resistant strains, and evaluating in vivo efficacy and toxicity. The versatility of the pyrazole scaffold, combined with rigorous and standardized evaluation protocols, holds significant promise for the discovery of new weapons in the fight against antimicrobial resistance.

References

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022-01-20). PMC - NIH.
  • Broth Microdilution.MI - Microbiology.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method.eucast.org.
  • EUCAST Disk Diffusion Testing for Antibiotic Resistance. (2026-01-09). eucast.org.
  • Disk Diffusion and Quality Control.EUCAST.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Antimicrobial susceptibility testing EUCAST disk diffusion method.National Institute for Communicable Diseases (NICD).
  • Time-Kill Kinetics Assay.Emery Pharma.
  • M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Time-Kill Evalu
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.PubMed.
  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025-09-23). Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021-04-01). Acta Scientific.
  • Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. (2025-08-09).
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012-01-01).
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023-03-10). PMC - NIH.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul
  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.PMC - NIH.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2025-08-06).
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.MDPI.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023-03-03).
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023-03-10). PubMed.

Sources

Application Notes & Protocols: Strategic Formulation of Ethyl 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxylate for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The progression of novel chemical entities from discovery to preclinical evaluation is critically dependent on the development of a robust and reproducible formulation that ensures adequate systemic exposure in animal models. Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, a representative of the widely explored pyrazole class of heterocyclic compounds, is anticipated to exhibit poor aqueous solubility, a common challenge for many new drug candidates.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic formulation of this and other similarly hydrophobic compounds for in vivo studies. We will detail a systematic approach, from essential pre-formulation characterization to the selection and preparation of appropriate vehicle systems, and finally, the critical quality control assays required to ensure formulation integrity and performance.

Introduction: The Challenge of Poor Solubility

A significant percentage of new chemical entities (NCEs) emerging from drug discovery pipelines are poorly water-soluble.[2][3] This characteristic presents a major hurdle for in vivo studies, as oral or parenteral administration of the crystalline compound often leads to low and erratic absorption, resulting in suboptimal drug exposure and potentially misleading pharmacokinetic and pharmacodynamic data.[4] For compounds like this compound, which are likely classified as Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility), enhancing solubility and dissolution rate is paramount for successful preclinical development.[2][5]

The primary goal of formulation development at the preclinical stage is not necessarily to create a final commercial dosage form, but to develop a safe and effective delivery system that provides consistent and reproducible exposure for toxicological and efficacy studies.[4] The choice of formulation strategy can significantly impact the observed bioavailability and, consequently, the interpretation of experimental outcomes.[4][5]

Pre-formulation Studies: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential. These studies provide the data necessary to make informed decisions about the most appropriate formulation strategy.

Solubility Determination

The solubility of the active pharmaceutical ingredient (API) should be determined in a range of pharmaceutically acceptable vehicles. This data will directly inform the feasibility of developing a solution-based formulation.

Protocol 1: Equilibrium Solubility Assessment

  • Vehicle Selection: Choose a panel of vehicles relevant to preclinical in vivo studies (see Table 1).

  • Sample Preparation: Add an excess amount of the compound to a known volume (e.g., 1 mL) of each vehicle in separate glass vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Table 1: Common Vehicles for Preclinical Solubility Screening

Vehicle Category Examples Primary Use/Route Considerations
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.5 IV, IP, SC, PO Limited utility for hydrophobic compounds.
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO)[6] IV, IP, SC, PO Potential for toxicity at high concentrations.
Surfactants Polysorbate 80 (Tween® 80), Cremophor® EL IV, IP, PO Can improve wetting and solubilization.[3]
Lipids/Oils Corn oil, Sesame oil, Medium-Chain Triglycerides (MCTs) PO, SC, IM Suitable for highly lipophilic compounds.[5]

| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | IV, IP, SC, PO | Forms inclusion complexes to enhance solubility.[7] |

Solid-State Characterization

Techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can be used to determine the crystallinity and melting point of the compound. This information is crucial as amorphous forms are typically more soluble but less stable than their crystalline counterparts.

Formulation Strategies and Development Workflow

Based on the pre-formulation data, a suitable formulation strategy can be selected. The following workflow provides a logical progression from simple solutions to more complex systems.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Path Selection cluster_2 Final Selection & QC A Determine Solubility in Aqueous & Organic Vehicles B Solubility > Target Dose? A->B C Solution Formulation (e.g., Co-solvent, Surfactant) B->C  Yes E Suspension Formulation (e.g., CMC, Methylcellulose) B->E  No F Lipid-Based Formulation (e.g., SEDDS, Oil Solution) B->F  Consider D Is Compound Stable in Solution? C->D D->E  No G Proceed with Formulation D->G  Yes H Quality Control Assays (Appearance, pH, Purity, etc.) E->H F->H G->H

Caption: Decision workflow for formulation strategy selection.

Solution Formulations

If the compound exhibits sufficient solubility in a pharmaceutically acceptable vehicle system, a solution is often the preferred formulation due to ease of preparation and dose uniformity.

Protocol 2: Preparation of a Co-solvent-Based Formulation for IV or IP Administration

  • Objective: To prepare a clear, sterile solution for parenteral administration.

  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO)

    • PEG 400

    • Saline (0.9% NaCl) or PBS

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Accurately weigh the required amount of the compound.

    • Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

    • Add PEG 400 and vortex until a clear solution is obtained (e.g., 30-40% of the final volume).

    • Slowly add the saline or PBS dropwise while continuously vortexing to bring the formulation to the final volume.

    • Visually inspect for any precipitation. If the solution remains clear, sterile filter it into a sterile vial.

    • Caution: The final concentration of DMSO should be kept as low as possible and justified based on animal tolerance.[6]

Suspension Formulations

When the required dose cannot be achieved in a solution, a suspension is a common alternative, particularly for oral (PO) administration.[4] The goal is to create a uniform dispersion of fine drug particles.

Protocol 3: Preparation of a Carboxymethylcellulose (CMC)-Based Suspension for Oral Gavage

  • Objective: To prepare a uniform and stable suspension for oral administration.

  • Materials:

    • This compound

    • Sodium Carboxymethylcellulose (Na-CMC), low viscosity

    • Purified water

    • Tween® 80 (optional, as a wetting agent)

    • Mortar and pestle

    • Magnetic stirrer

  • Procedure:

    • Vehicle Preparation: Prepare a 0.5% (w/v) Na-CMC solution by slowly adding Na-CMC to water while stirring. Allow several hours for complete dissolution to form a clear, viscous solution.

    • Particle Size Reduction: If necessary, gently grind the compound to a fine powder using a mortar and pestle to improve dispersion.

    • Wetting/Levigation: Create a paste by adding a small amount of the vehicle (or a 0.1% Tween® 80 solution) to the powdered compound in the mortar. This process, known as levigation, helps to uniformly disperse the particles.[8]

    • Suspension Formulation: Gradually add the remaining CMC vehicle to the paste while stirring continuously.

    • Continue stirring the final suspension for at least 30-60 minutes to ensure homogeneity.

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can improve oral bioavailability by enhancing solubilization in the gastrointestinal tract.[5] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).

Quality Control of Preclinical Formulations

Ensuring the quality of the formulation is a critical step before administration to animals.[9][10] The formulation must be safe, stable for the duration of the study, and allow for accurate dosing.[11]

Table 2: Essential Quality Control Tests for In Vivo Formulations

Parameter Method Acceptance Criteria Rationale
Appearance Visual Inspection Clear and free of particulates (solutions); Uniform and easily resuspendable (suspensions). Ensures dose uniformity and safety, especially for IV routes.[3]
pH pH meter Within a physiologically tolerated range (e.g., 4-9 for parenteral routes). Prevents irritation and pain at the injection site.
Purity/Concentration HPLC 90-110% of the target concentration. Confirms accurate dose administration.
Physical Stability Visual Inspection over time No precipitation, crystallization, or phase separation under storage conditions. Ensures the formulation remains consistent throughout the study period.
Sterility (for parenteral) Membrane Filtration No microbial growth. Prevents infection upon injection.[6]

| Particle Size (for suspensions) | Laser Diffraction | Consistent particle size distribution. | Affects dissolution rate, absorption, and syringeability.[12] |

G cluster_0 Formulation Preparation cluster_1 Quality Control Workflow cluster_2 Disposition A Prepare Formulation (Solution, Suspension, etc.) B Visual Inspection (Clarity/Uniformity) A->B C pH Measurement B->C D Concentration & Purity (HPLC) C->D E Sterility Testing (Parenteral Only) D->E F Particle Size Analysis (Suspensions Only) D->F I Pass All Tests? E->I F->I G Release for In Vivo Study H Reformulate/ Investigate I->G  Yes I->H  No

Caption: Quality control workflow for preclinical formulations.

Conclusion

The successful in vivo evaluation of this compound hinges on a rational, data-driven formulation approach. There is no single "best" vehicle; the optimal choice depends on the compound's specific physicochemical properties, the intended route of administration, and the required dose. By conducting thorough pre-formulation studies and selecting a strategy that enhances solubility and ensures stability, researchers can generate reliable and reproducible preclinical data, thereby enabling confident decision-making in the drug development process. All formulations must undergo rigorous quality control to ensure safety and dosing accuracy before being administered to animals.[9][11]

References

  • Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Pawar, P., & Vavia, P. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 65-71. [Link]

  • Apte, S. P. (2003). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. [Link]

  • Creative Biolabs. (n.d.). Quality Control for In Vivo Assays. [Link]

  • Mérieux NutriSciences. (n.d.). Pharmaceutical Quality Control Services. [Link]

  • Pharmacentral. (n.d.). Excipients for Parenterals. [Link]

  • Bio X Cell. (n.d.). Quality Control. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. [Link]

  • Ashland. (n.d.). Parenteral Excipients. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • NCBI Bookshelf. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. [Link]

  • YouTube. (2020). How Do You Prepare Pharmaceutical Suspensions?[Link]

  • MediWound. (n.d.). Home. [Link]

  • Boston University. (2025). Administration of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in mechanistic understanding and practical, field-proven insights to ensure the reliability and success of your synthetic endeavors.

Overview of the Synthetic Pathway

The synthesis of this compound is a well-established route in heterocyclic chemistry, pivotal for the creation of a scaffold present in numerous pharmacologically active compounds. The most common and efficient pathway involves a three-step sequence:

  • Hydrazone Formation: The initial step is the condensation of phenylhydrazine with a suitable β-ketoester, typically ethyl 2-formyl-3-oxobutanoate or a related precursor, to form the corresponding phenylhydrazone intermediate.

  • Pyrazole Cyclization: The formed hydrazone undergoes an intramolecular cyclization to yield the ethyl 1-phenyl-1H-pyrazole-4-carboxylate core. This step is often acid-catalyzed and driven by the formation of a stable aromatic pyrazole ring.

  • Regioselective Chlorination: The final step is the chlorination of the pyrazole ring at the 5-position. This is commonly achieved using a Vilsmeier-Haack type reaction or other specific chlorinating agents like phosphorus oxychloride (POCl₃).

This guide will dissect each of these stages, offering detailed troubleshooting advice and frequently asked questions to empower you in optimizing your reaction outcomes.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Pyrazole Cyclization cluster_step3 Step 3: Chlorination A Phenylhydrazine C Ethyl 2-(phenylhydrazono)-3-oxobutanoate (Hydrazone Intermediate) A->C B Ethyl 2-formyl-3-oxobutanoate B->C D Ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate C->D  Acid-catalyzed  Intramolecular Cyclization E This compound (Final Product) D->E  Chlorination F POCl₃ / DMF (Vilsmeier-Haack Reagent) F->E

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.

Step 1 & 2: Hydrazone Formation and Pyrazole Cyclization

Question 1: My reaction to form the pyrazole precursor is sluggish, and the yield is low. What are the likely causes and how can I improve it?

Answer:

Low yields and slow reaction rates in the initial condensation and cyclization steps often point to several factors related to reactant purity, reaction conditions, and equilibrium dynamics.

  • Causality: The formation of the hydrazone is a reversible condensation reaction. The subsequent cyclization to the pyrazole is often the rate-determining step and is highly dependent on the reaction conditions.

    • Purity of Phenylhydrazine: Phenylhydrazine is susceptible to oxidation, turning dark and forming impurities that can hinder the reaction.

    • Reaction Solvent and Catalyst: The choice of solvent and the presence or absence of an acid catalyst are critical. Protic solvents like ethanol or acetic acid can facilitate both the condensation and the cyclization.[1]

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of side products or decomposition.

  • Troubleshooting Protocol:

    • Verify Reactant Quality: Use freshly distilled or high-purity phenylhydrazine. If the reagent is discolored, consider purification by distillation under reduced pressure.

    • Optimize Solvent and Catalyst:

      • Conduct the reaction in a protic solvent like absolute ethanol or glacial acetic acid. Acetic acid can act as both the solvent and the catalyst.

      • If using ethanol, consider adding a catalytic amount of a mineral acid (e.g., a few drops of concentrated HCl) or an organic acid (e.g., acetic acid) to promote the reaction.

    • Control Temperature: Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, gradually increase the temperature to reflux.[1]

    • Shift the Equilibrium: If water is a byproduct of the condensation, its removal can drive the reaction forward. If the reaction is conducted in a non-polar solvent like toluene, a Dean-Stark apparatus can be used to remove water azeotropically.

Parameter Recommendation Rationale
Phenylhydrazine High purity, colorlessOxidized impurities can inhibit the reaction.
Solvent Ethanol or Acetic AcidProtic solvents facilitate proton transfer in the mechanism.
Catalyst Catalytic Acetic Acid or HClSpeeds up both condensation and cyclization.
Temperature Start at RT, then reflux if neededBalances reaction rate and minimizes side product formation.

Question 2: I am observing multiple spots on my TLC plate after the cyclization step, indicating a mixture of products. What are these impurities and how can I avoid them?

Answer:

The formation of multiple products during pyrazole synthesis often arises from regioisomeric cyclization or side reactions.

  • Causality: When using unsymmetrical β-dicarbonyl compounds, there is a possibility of forming two regioisomers of the pyrazole. Additionally, side reactions such as the formation of pyrazolones can occur.

  • Troubleshooting Protocol:

    • Regioselectivity Control: The regioselectivity of the cyclization is influenced by the nature of the substituents on the β-dicarbonyl compound and the reaction conditions. The use of ethyl 2-formyl-3-oxobutanoate is designed to favor the desired regioisomer due to the differential reactivity of the aldehyde and ketone carbonyls.

    • Purification of the Intermediate: It is often advantageous to isolate and purify the hydrazone intermediate before proceeding to the cyclization step. This can be achieved by precipitation and recrystallization.

    • Analytical Characterization: Use spectroscopic methods like ¹H NMR and ¹³C NMR to characterize the major product and identify the impurities. This will help in understanding the competing reaction pathways.

Step 3: Chlorination

Question 3: The chlorination of my pyrazole intermediate with POCl₃ is incomplete, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?

Answer:

Incomplete chlorination is a common issue and is often related to the reactivity of the substrate, the activity of the chlorinating agent, and the reaction conditions.

  • Causality: The chlorination of the pyrazole at the 5-position is an electrophilic substitution reaction. The hydroxyl group at the 5-position of the pyrazole tautomer needs to be converted into a better leaving group for the substitution to occur. The Vilsmeier-Haack reagent, formed from POCl₃ and a suitable amide like N,N-dimethylformamide (DMF), is a common and effective reagent for this transformation.[2][3][4]

    • Moisture: Phosphorus oxychloride is highly sensitive to moisture and will decompose, reducing its effectiveness.

    • Stoichiometry: An insufficient amount of the chlorinating agent will lead to an incomplete reaction.

    • Temperature and Reaction Time: The reaction may require elevated temperatures and sufficient time to proceed to completion.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle POCl₃ in a fume hood and under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize Reagent Stoichiometry: Use a molar excess of POCl₃. A common starting point is 3-5 equivalents relative to the pyrazole substrate.

    • Utilize a Co-solvent/Catalyst: The reaction is often performed in an excess of POCl₃ as the solvent or in a high-boiling inert solvent like toluene or dichloroethane. The addition of DMF to form the Vilsmeier reagent in situ can significantly improve the reaction rate and yield.[2]

    • Control Temperature and Monitor Progress: The reaction is typically heated to reflux (around 100-110 °C) for several hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

    • Careful Work-up: The work-up of reactions involving POCl₃ must be done cautiously. The reaction mixture is typically cooled and slowly poured onto crushed ice to quench the excess POCl₃. The product can then be extracted with an organic solvent.

Question 4: My final product is a dark, oily residue that is difficult to purify. What is causing this, and what are the best purification strategies?

Answer:

The formation of dark, tarry substances is often a result of side reactions and decomposition, particularly at elevated temperatures.

  • Causality: Overheating during the chlorination step can lead to polymerization and the formation of complex, colored byproducts. The work-up procedure, if not performed carefully, can also contribute to product degradation.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating. Use a silicone oil bath for uniform heating.

    • Purification Techniques:

      • Column Chromatography: This is the most effective method for purifying the final product. A silica gel column with a gradient elution system of hexane and ethyl acetate is typically used.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective purification method.[5]

      • Washing: Before column chromatography or recrystallization, washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of DMF in the chlorination step with POCl₃?

A1: DMF reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻.[6] This chloroiminium salt is a more potent electrophile than POCl₃ alone and facilitates the formylation and subsequent chlorination of the pyrazole ring. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles.[3][7]

Q2: Are there alternative chlorinating agents to POCl₃?

A2: Yes, other chlorinating agents can be used, although POCl₃ is one of the most common for this type of transformation. Other options include:

  • Sulfuryl chloride (SO₂Cl₂): This can be an effective chlorinating agent, but may lead to different regioselectivity or over-chlorination.

  • N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent that can be used for electron-rich heterocycles. The choice of chlorinating agent will depend on the specific substrate and desired outcome.

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To assess the purity and determine the appropriate solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (High-Resolution Mass Spectrometry).

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 equivalent) in absolute ethanol.

  • To this solution, add ethyl 2-formyl-3-oxobutanoate (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (approximately 5-10% by volume).

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound
  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place the ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate (1 equivalent).

  • Add phosphorus oxychloride (3-5 equivalents) to the flask.

  • Cool the mixture in an ice bath and slowly add N,N-dimethylformamide (1.2 equivalents) dropwise via the dropping funnel.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 100-110 °C for 3-5 hours.

  • Monitor the reaction by TLC until the starting material has been consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing Troubleshooting Logic

Troubleshooting_Chlorination cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Chlorination Reaction cause1 Moisture Contamination start->cause1 cause2 Insufficient Reagent start->cause2 cause3 Low Temperature / Short Time start->cause3 sol1 Use Anhydrous Conditions (Dried Glassware, Inert Atmosphere) cause1->sol1 sol2 Increase POCl₃ Stoichiometry (3-5 equivalents) cause2->sol2 sol3 Increase Temperature to Reflux (100-110 °C) and Extend Reaction Time cause3->sol3 sol4 Use DMF as a Co-solvent cause3->sol4

Caption: A troubleshooting flowchart for incomplete chlorination reactions.

References

  • Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available at: [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. PMC - NIH. Available at: [Link]

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic compound. Here, we synthesize our extensive field experience and established scientific principles to provide you with a self-validating system of protocols and troubleshooting advice.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final compounds. The purification of this pyrazole derivative, however, is often complicated by the presence of structurally similar impurities, unreacted starting materials, and potential side products from its synthesis. This guide will address these challenges in a systematic, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a thick, dark oil and won't solidify. What are the likely causes and how can I resolve this?

A1: An oily crude product often indicates the presence of residual high-boiling solvents, such as DMF or DMSO, which are commonly used in pyrazole synthesis. It can also be due to the presence of various impurities that depress the melting point.

  • Causality: These polar aprotic solvents have high boiling points and can be difficult to remove under standard rotary evaporation conditions. Their presence can inhibit crystallization.

  • Troubleshooting Steps:

    • Azeotropic Removal: Dissolve the oil in a minimal amount of a solvent like toluene or dichloromethane and co-evaporate under reduced pressure. Repeating this process 2-3 times can effectively remove residual high-boiling solvents.

    • Solvent-Antisolvent Precipitation: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate). Then, slowly add a poor solvent (e.g., hexanes, heptane) with vigorous stirring until the solution becomes cloudy. This can induce precipitation or crystallization of the desired product.

    • Aqueous Work-up: If not already performed, a thorough aqueous work-up can help remove water-soluble impurities. Dissolve the crude oil in an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate before concentrating.[1]

Q2: After purification by column chromatography, I still see a significant impurity in my ¹H NMR spectrum. What could this be?

A2: A common impurity that can co-elute with the desired product is a regioisomer. The synthesis of 1,5-disubstituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can often lead to the formation of the 1,3-disubstituted regioisomer.

  • Expert Insight: The regioselectivity of the cyclocondensation reaction is influenced by the reaction conditions, particularly the pH. Under acidic conditions, the reaction often favors the formation of one isomer, while neutral or basic conditions may lead to a mixture.

  • Identification: The chemical shifts of the pyrazole ring proton and the substituents in the ¹H and ¹³C NMR spectra will differ between the two regioisomers. Careful analysis and comparison with literature data for analogous compounds are crucial for identification.

  • Resolution Strategy:

    • Chromatography Optimization: A change in the solvent system for column chromatography may be necessary. A less polar solvent system, or a gradient elution, can often resolve closely eluting isomers. Experiment with different solvent mixtures, such as toluene/ethyl acetate or dichloromethane/hexanes.

    • Recrystallization: If the impurity is present in a smaller amount, recrystallization can be an effective method for purification.

Q3: I am observing a new peak in the HPLC analysis of my purified product after storage. What is happening?

A3: The appearance of a new peak upon storage could be due to the hydrolysis of the ethyl ester functionality to the corresponding carboxylic acid.

  • Mechanistic Claim: The ester group is susceptible to hydrolysis, especially in the presence of moisture and trace amounts of acid or base.

  • Preventative Measures:

    • Thorough Drying: Ensure the purified product is completely dry before storage. Lyophilization or drying under high vacuum over a desiccant like phosphorus pentoxide is recommended.

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.

    • Aprotic Solvents: For long-term storage in solution, use anhydrous aprotic solvents.

  • Confirmation: The carboxylic acid impurity can be confirmed by LC-MS analysis, where it will show the expected molecular ion corresponding to the hydrolyzed product.

Q4: What is the best solvent system for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrazole derivatives, a mixed solvent system often provides the best results.

  • Recommended Systems:

    • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. To the hot solution, add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[2]

    • Ethyl Acetate/Hexanes: Dissolve the compound in a minimum of hot ethyl acetate. Add hexanes portion-wise until persistent cloudiness is observed. Reheat to obtain a clear solution and then allow to cool slowly.

  • Causality: The use of a mixed solvent system allows for fine-tuning of the solvent polarity to achieve the desired solubility profile for effective crystallization.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of a crude product contaminated with non-polar and moderately polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Chromatography column, flasks, and other standard glassware

Methodology:

  • TLC Analysis: First, determine an appropriate eluent system by thin-layer chromatography (TLC). Test various ratios of hexanes and ethyl acetate. An ideal system will give the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Allow the solvent to absorb into the silica until the top of the silica is just dry.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a hand bellows or nitrogen line) to initiate the flow.

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing prep_tlc 1. TLC Analysis (Determine Eluent) prep_pack 2. Pack Column (Slurry Method) prep_tlc->prep_pack prep_load 3. Load Sample (Minimal DCM) prep_pack->prep_load run_elute 4. Elute Column (Collect Fractions) prep_load->run_elute run_monitor 5. Monitor by TLC run_elute->run_monitor post_combine 6. Combine Pure Fractions run_monitor->post_combine post_evap 7. Evaporate Solvent post_combine->post_evap post_product Purified Product post_evap->post_product G start Start: Crude Solid dissolve_hot Dissolves in hot solvent? start->dissolve_hot insoluble_cold Insoluble in cold solvent? dissolve_hot->insoluble_cold Yes bad_solvent Find new solvent dissolve_hot->bad_solvent No good_solvent Good single solvent insoluble_cold->good_solvent Yes try_mixed Try mixed solvent system insoluble_cold->try_mixed No

Sources

Technical Support Center: Synthesis of Pyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of pyrazole-4-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of these important heterocyclic scaffolds. Pyrazole-4-carboxylates are key intermediates in the development of a wide range of pharmaceuticals and agrochemicals.[1][2] However, their synthesis is not without challenges, and the formation of side products can often complicate reaction outcomes and purification procedures.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyrazole-4-carboxylates, with a focus on the prevalent Knorr synthesis and related methodologies involving the condensation of 1,3-dicarbonyl compounds (like β-ketoesters) with hydrazines.[3][4][5]

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific experimental issues, providing potential causes and actionable solutions to get your synthesis back on track.

Issue 1: My reaction is producing a mixture of two isomeric pyrazoles that are difficult to separate.

  • Question: I'm reacting a substituted hydrazine with an unsymmetrical β-ketoester, and my NMR analysis clearly shows two sets of peaks, indicating the formation of regioisomers. How can I control the regioselectivity of this reaction?

  • Answer: The formation of regioisomers is arguably the most common challenge in pyrazole synthesis when using unsymmetrical starting materials.[3][6] The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can result in two different regioisomeric pyrazoles because the initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl groups.[6][7][8] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[6]

    Causality and Strategic Solutions:

    • Electronic Effects: The more electrophilic carbonyl carbon will preferentially be attacked by the more nucleophilic nitrogen of the hydrazine. Electron-withdrawing groups on the β-ketoester can activate a specific carbonyl group, making it more susceptible to attack.[6]

    • Steric Hindrance: Bulky substituents on either the hydrazine or the β-ketoester will favor the attack at the less sterically hindered carbonyl position.[6]

    • Reaction Conditions: This is often the most practical parameter to adjust.

      • pH Control: The pH of the reaction medium is critical. Under acidic conditions, the hydrazine derivative can be protonated, altering the relative nucleophilicity of its two nitrogen atoms. This can sometimes reverse the regioselectivity compared to neutral or basic conditions.[6] A common approach is to add a catalytic amount of a protic acid like acetic acid.[4][5]

      • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomeric ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some cases.[9]

      • Temperature: While often used to increase reaction rates, temperature can also impact selectivity. It's advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate to maximize selectivity.

    Troubleshooting Workflow:

    G start Regioisomer Mixture Observed cond1 Analyze Electronic & Steric Factors of Starting Materials start->cond1 action1 Modify Starting Materials (if feasible) cond1->action1 Influential? cond2 Adjust Reaction pH cond1->cond2 Not Feasible action1->cond2 action2a Add Catalytic Acetic Acid cond2->action2a action2b Use a Buffer System cond2->action2b cond3 Screen Solvents action2a->cond3 action2b->cond3 action3a Try Fluorinated Alcohols (e.g., TFE) cond3->action3a action3b Vary Solvent Polarity cond3->action3b cond4 Optimize Temperature action3a->cond4 action3b->cond4 action4 Lower Reaction Temperature cond4->action4 end Desired Regioisomer is Major Product action4->end

    Caption: Troubleshooting workflow for addressing regioisomer formation.

Issue 2: My reaction mixture has a persistent yellow or red color, and I'm isolating colored impurities with my product.

  • Question: After running my pyrazole synthesis, the crude product is a deeply colored oil or solid. Even after chromatography, some color remains. What is the source of this contamination?

  • Answer: The appearance of color, typically yellow or red, is often attributed to side reactions involving the hydrazine starting material.[3] Hydrazines, particularly arylhydrazines, can be sensitive to air and light, leading to the formation of oxidized and coupled side products.

    Causality and Strategic Solutions:

    • Hydrazine Decomposition: Hydrazines can undergo oxidation to form diazenes, which can further react or decompose to produce highly colored species.

    • Incomplete Cyclization: The presence of unreacted hydrazone intermediates can also contribute to color. These intermediates may be less stable and more prone to decomposition over time.

    Preventative Measures and Purification:

    • Use Fresh Hydrazine: Ensure the purity of your hydrazine starting material. If it's old or has been improperly stored, consider purifying it by distillation or using a fresh bottle.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

    • Controlled Reagent Addition: Slow, controlled addition of the hydrazine to the reaction mixture can help to minimize its concentration at any given time, reducing the likelihood of self-condensation or decomposition.[10]

    • Purification:

      • Activated Carbon: Treating a solution of the crude product with activated carbon can be effective in adsorbing colored impurities.

      • Recrystallization: Careful selection of a recrystallization solvent can often leave colored impurities in the mother liquor.

      • Chromatography: If co-elution is an issue, try changing the solvent system or using a different stationary phase for your column chromatography.

Issue 3: I'm observing a side product with a mass corresponding to the di-addition of hydrazine.

  • Question: My mass spectrometry analysis shows a peak that I suspect is from my dicarbonyl compound reacting with two molecules of hydrazine. How can I prevent this?

  • Answer: The di-addition of hydrazine is a potential side reaction where both carbonyl groups of the 1,3-dicarbonyl compound react with a separate hydrazine molecule, preventing the desired cyclization.[3][11] This is more likely to occur if there is a large excess of hydrazine or if the cyclization step is slow.

    Causality and Strategic Solutions:

    • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a large excess of hydrazine can drive the reaction towards di-addition. Aim for a ratio closer to 1:1 or a slight excess of the dicarbonyl compound.

    • Reaction Conditions: Conditions that favor the intramolecular cyclization over the intermolecular reaction will minimize this side product. This can include:

      • Higher Dilution: Running the reaction at a lower concentration can disfavor the bimolecular di-addition reaction.

      • Temperature Optimization: The activation energy for the intramolecular cyclization may be different from that of the di-addition. Experiment with different temperatures to find an optimal window for the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Knorr pyrazole synthesis, and where can side reactions occur?

A1: The Knorr pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[3][5] The generally accepted mechanism involves two key steps:

  • Hydrazone Formation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate after dehydration.[4][12]

  • Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate (a pyrazoline derivative) which then eliminates a second molecule of water to form the stable, aromatic pyrazole ring.[3][4][5]

Side reactions can occur at several points in this process, as illustrated in the diagram below.

G Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Side_Regioisomer Regioisomeric Pyrazole Reactants->Side_Regioisomer Attack at other carbonyl Side_DiAddition Di-addition Product Reactants->Side_DiAddition Excess Hydrazine Side_HydrazineDecomp Hydrazine Decomposition (Colored Impurities) Reactants->Side_HydrazineDecomp Oxidation Cyclic_Intermediate Cyclic Intermediate (e.g., 5-hydroxypyrazoline) Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product Pyrazole-4-carboxylate (Desired Product) Cyclic_Intermediate->Product Dehydration Side_Incomplete Pyrazoline Byproduct Cyclic_Intermediate->Side_Incomplete Incomplete Aromatization

Caption: Key steps and potential side reactions in pyrazole synthesis.

Q2: My pyrazole-4-carboxylate seems to be hydrolyzing back to the carboxylic acid during workup or purification. How can I avoid this?

A2: Ester hydrolysis can be a frustrating side reaction, especially during aqueous workups or purification on silica gel, which can be slightly acidic.

  • Workup Conditions:

    • Avoid strongly acidic or basic aqueous washes if your ester is sensitive. Use a saturated sodium bicarbonate solution for basic washes and a dilute solution of a weak acid like citric acid for acidic washes, if necessary. Always finish with a brine wash to remove as much water as possible.

    • Minimize the contact time between your organic layer and any aqueous phase.

  • Purification:

    • If you suspect silica gel is causing hydrolysis, you can neutralize it by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in your eluent, then evaporating the solvent before packing the column.

    • Alternatively, consider using a less acidic stationary phase like alumina for your chromatography.

Q3: I am trying to perform a reaction on another part of my molecule, but I'm getting N-alkylation on the pyrazole ring as a side product. How can I prevent this?

A2: The pyrazole ring contains two nitrogen atoms, one of which is typically nucleophilic (the 'pyridinic' nitrogen) and can undergo unwanted alkylation or acylation.[13]

  • Protecting Groups: The most robust solution is to protect the pyrazole nitrogen before performing subsequent reactions. Common protecting groups for pyrazoles include the Boc (tert-butyloxycarbonyl) group or a simple benzyl group, which can be removed later.

  • Reaction Conditions: In some cases, the choice of base and solvent can influence the site of reaction. For instance, deprotonation with a strong, non-nucleophilic base at low temperatures might favor C-alkylation over N-alkylation if a suitable carbanion can be formed. However, regioselectivity can be complex and substrate-dependent.[14][15][16]

Q4: Is decarboxylation of the pyrazole-4-carboxylate a common side reaction?

A4: Decarboxylation is generally not a spontaneous side reaction under typical synthesis conditions (e.g., neutral or mildly acidic/basic conditions at moderate temperatures). However, it can occur under more forcing conditions, such as high temperatures (e.g., >150°C) in the presence of strong acids or bases, or with certain metal catalysts.[17][18][19] If your reaction requires harsh conditions and you are seeing loss of the carboxylate group, consider if a milder synthetic route is possible. The stability can also be influenced by the other substituents on the pyrazole ring.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 1,5-Diphenyl-1H-pyrazole-4-carboxylate

This protocol is a representative example of a Knorr-type synthesis.

  • Reaction Setup: To a solution of ethyl benzoylacetate (1.0 eq) in absolute ethanol (5 mL per mmol of ketoester), add phenylhydrazine (1.05 eq).

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture.[4]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.[5]

  • Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add cold water to the residue to precipitate the crude product.[5] Collect the solid by vacuum filtration and wash with a small amount of cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent Absolute EthanolGood solubility for reactants; appropriate boiling point.
Catalyst Glacial Acetic AcidFacilitates the formation of the hydrazone intermediate.[4]
Temperature Reflux (~80-90 °C)Provides sufficient energy for cyclization and dehydration.
Stoichiometry Slight excess of hydrazineEnsures complete consumption of the more valuable ketoester.

References

  • BenchChem. Identifying and removing byproducts in pyrazole synthesis. BenchChem.
  • Baji, Á., Kovács, F., Mótyán, G., & Frank, E. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • BenchChem. Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem.
  • Schmidt, A., & Dreger, A. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 7, 338–359.
  • Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry.
  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
  • Schmidt, A., & Dreger, A. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 7, 338-359.
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (M. ). (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,...
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Finogenova, O., El-Sabbagh, N., & El-Torgoman, A. (2017).
  • MDPI. (2023).
  • Beaud, R., Guillou, S., & Besson, T. (n.d.).
  • Vitale, P., Perrone, A., Scilimati, A., & de Candia, M. (2022).
  • Shakirova, O. G., Morozova, T. D., Kudyakova, Y. S., Bazhin, D. N., Kuratieva, N. V., Klyushova, L. S., Lavrov, A. N., & Lavrenova, L. G. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
  • J. Org. Chem. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
  • European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
  • Angewandte Chemie. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Inorganic Chemistry Frontiers. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Royal Society of Chemistry.
  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF.
  • WuXi AppTec. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry.
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Sujatha, K., Shanthi, G., Selvam, N. P., Manoharan, S., Perumal, P. T., & Rajendran, M. (n.d.).
  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

Sources

Technical Support Center: Optimizing Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing pyrazole cyclization reactions. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, focusing on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Troubleshooting Guide

This section addresses specific issues you may encounter during pyrazole synthesis, offering step-by-step solutions grounded in established chemical principles.

Issue 1: Consistently Low Reaction Yield

A common frustration in pyrazole synthesis is a lower-than-expected yield. This can arise from several factors, from incomplete reactions to the formation of unwanted side products.[1]

Symptoms:

  • Significant amount of starting material remains, as observed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The reaction mixture contains multiple, difficult-to-separate spots on a TLC plate.

  • The isolated product mass is significantly lower than the theoretical yield.

Root Causes & Corrective Actions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction has not proceeded to completion, leaving unreacted starting materials.Increase Reaction Time & Temperature: Monitor the reaction's progress closely using TLC or LC-MS to ensure the complete consumption of starting materials. For many condensation reactions, heating under reflux may be necessary.[1] Consider microwave-assisted synthesis, which can often improve yields and significantly reduce reaction times.[1][2]
Suboptimal Catalyst The choice and amount of acid or base catalyst are critical for facilitating the cyclization. For Knorr and Paal-Knorr syntheses, a protic acid like acetic acid is often used.[1]Catalyst Screening: If using an acid catalyst, ensure it is appropriate for your specific substrates. In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to enhance yields.[1] For reactions requiring a base, such as 1,3-dipolar cycloadditions, a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary to facilitate deprotonation.[3]
Side Reactions The formation of byproducts consumes starting materials and reduces the yield of the desired pyrazole.Optimize Reaction Conditions: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts.[2][4] The purity of starting materials is also crucial, as impurities can lead to side reactions.[5]
Steric Hindrance Bulky substituents on the hydrazine or the dicarbonyl compound can sterically hinder the reaction, slowing it down or preventing it from going to completion.[5]Modify Substrates or Conditions: If possible, consider using starting materials with less bulky protecting groups. Alternatively, prolonged reaction times or higher temperatures may be required to overcome the steric barrier.
Issue 2: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of a mixture of regioisomers is a common challenge that complicates purification.[6][7]

Symptoms:

  • NMR spectra show duplicate sets of peaks corresponding to the different isomers.

  • Multiple spots with very similar Rf values are observed on TLC.

  • The isolated product has a broadened melting point range.[6]

Causality and Strategic Control:

The formation of regioisomers in reactions like the Knorr synthesis occurs because the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl compound.[7] This leads to two different hydrazone intermediates that then cyclize to form the respective pyrazole regioisomers.[7]

G cluster_0 Unsymmetrical 1,3-Dicarbonyl cluster_1 Substituted Hydrazine R1-C(O)-CH2-C(O)-R2 R1-C(O)-CH2-C(O)-R2 Attack_C1 Attack_C1 R1-C(O)-CH2-C(O)-R2->Attack_C1 Attack at Carbonyl 1 Attack_C2 Attack_C2 R1-C(O)-CH2-C(O)-R2->Attack_C2 Attack at Carbonyl 2 R3-NH-NH2 R3-NH-NH2 R3-NH-NH2->Attack_C1 R3-NH-NH2->Attack_C2 Intermediate_1 Intermediate_1 Attack_C1->Intermediate_1 Forms Intermediate A Intermediate_2 Intermediate_2 Attack_C2->Intermediate_2 Forms Intermediate B Regioisomer_1 Regioisomer 1 Intermediate_1->Regioisomer_1 Cyclization Regioisomer_2 Regioisomer 2 Intermediate_2->Regioisomer_2 Cyclization

Strategies for Regiocontrol:

  • Exploit Steric and Electronic Differences: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can favor the attack of hydrazine on one carbonyl group over the other.[7]

  • pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile, thereby directing the regioselectivity.[7]

  • Solvent Choice: The solvent can play a crucial role in regioselectivity. For instance, aprotic dipolar solvents like DMF or DMAc have been shown to give better results than polar protic solvents like ethanol in the synthesis of certain 1-arylpyrazoles.[3][8]

  • Flow Chemistry: Continuous-flow reaction systems can offer better control over reaction parameters, potentially leading to improved regioselectivity.[9][10]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure pyrazole can be challenging due to the presence of byproducts or unreacted starting materials.

Symptoms:

  • The crude product appears as an oil or a discolored solid.

  • Multiple spots are visible on TLC even after initial workup.

  • Column chromatography results in poor separation of the desired product from impurities.

Purification Protocol:

  • Initial Workup: After the reaction is complete, a standard aqueous workup is often the first step. If the product is a solid, it may precipitate upon cooling the reaction mixture.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often an effective purification method.

  • Acid-Base Extraction: For pyrazoles with basic nitrogen atoms, an acid wash can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent. A patented method involves dissolving the pyrazole in a solvent, reacting it with an acid to form a salt, and then crystallizing the salt.[11][12]

  • Chromatography: If crystallization is not effective, column chromatography on silica gel or alumina is the most common method for purifying pyrazoles. A gradient of solvents, such as hexane and ethyl acetate, is typically used to elute the components.

  • Spectroscopic and Chromatographic Analysis: After purification, it is essential to confirm the identity and purity of the product using techniques like NMR, MS, and GC-MS.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrazole synthesis?

The Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine derivative, is one of the most prevalent and straightforward methods.[3] Other common approaches include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine, followed by dehydrogenation, and 1,3-dipolar cycloaddition reactions.[13]

Q2: How do I choose the right solvent for my pyrazole cyclization?

The choice of solvent can significantly impact the reaction rate, yield, and even regioselectivity.[3] While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have demonstrated superior results in certain syntheses, especially for 1-aryl-3,4,5-substituted pyrazoles.[3][4] In recent years, more environmentally friendly or "green" approaches have been developed, utilizing solvents like water or even solvent-free conditions.[14][15]

Q3: When is a catalyst necessary, and what kind should I use?

A catalyst is often required to facilitate the cyclization.

  • Acid Catalysis: In the Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid, HCl) is often employed to promote the initial condensation and subsequent dehydration steps.[1][8] Lewis acids can also be effective.[4]

  • Base Catalysis: For reactions involving 1,3-dipolar cycloadditions or when deprotonation is a key step, a base is often necessary.[3][16] The choice of base can influence the regioselectivity of the reaction.[17]

  • Metal Catalysis: Certain pyrazole syntheses are catalyzed by transition metals. For example, silver-catalyzed reactions have been used for the synthesis of 3-CF3-pyrazoles.[4]

Q4: How does reaction temperature affect the outcome of the synthesis?

Temperature is a critical parameter that can influence both the reaction rate and the product distribution.

  • Increasing Temperature: Generally, higher temperatures lead to faster reaction rates.[4] For some reactions, heating to reflux is necessary to achieve a good yield.[1]

  • Temperature Control: In some cases, controlling the temperature is crucial for selectivity. For instance, temperature-controlled divergent synthesis allows for the selective formation of different pyrazole derivatives from the same starting materials by simply adjusting the reaction temperature.[18][19] However, excessively high temperatures can lead to decomposition or the formation of unwanted side products.[2]

Q5: Are there more environmentally friendly ("green") methods for pyrazole synthesis?

Yes, several green chemistry approaches have been developed to minimize the environmental impact of pyrazole synthesis. These methods include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.[1][20]

  • Ultrasonic irradiation: Sonication can also accelerate reaction rates.[3]

  • Use of green solvents: Water and ionic liquids are being explored as alternatives to volatile organic solvents.[3][14]

  • Solvent-free reactions: Performing reactions in the absence of a solvent can reduce waste and simplify purification.[3][15]

  • Use of eco-friendly catalysts: Researchers are developing more sustainable catalysts for pyrazole synthesis.[4][14]

Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general guideline for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), a base may need to be added to liberate the free hydrazine.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

G Start Start: Dissolve 1,3-Dicarbonyl in Solvent AddHydrazine Add Hydrazine Derivative Start->AddHydrazine Reaction Stir at RT or Reflux Monitor by TLC AddHydrazine->Reaction Workup Cool to RT Isolate Crude Product Reaction->Workup Purification Purify by Recrystallization or Column Chromatography Workup->Purification End End: Characterize Pure Pyrazole Purification->End

References

  • Troubleshooting common issues in pyrazole synthesis - Benchchem. (URL: )
  • Optimization of the reaction conditions towards the formation of pyrazole - ResearchGate. (URL: [Link])

  • troubleshooting low conversion rates in pyrazole synthesis - Benchchem. (URL: )
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. (URL: [Link])

  • Optimizing solvent and base selection for pyrazole synthesis - Benchchem. (URL: )
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed. (URL: [Link])

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (URL: [Link])

  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. - ResearchGate. (URL: [Link])

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (URL: [Link])

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. (URL: [Link])

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (URL: [Link])

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (URL: [Link])

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. (URL: [Link])

  • Synthesis of Pyrazoles via Electrophilic Cyclization | The Journal of Organic Chemistry. (URL: [Link])

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (URL: [Link])

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC - NIH. (URL: [Link])

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid - ResearchGate. (URL: [Link])

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (URL: [Link])

  • Mechanism for the formation of pyrazole. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (URL: )
  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • strategies to avoid unwanted isomer formation in pyrazole synthesis - Benchchem. (URL: )
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (URL: [Link])

  • Help with Low Yield Synthesis : r/Chempros - Reddit. (URL: [Link])

Sources

Technical Support Center: Navigating the Solubility Challenges of Ethyl 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in organic solvents. Our goal is to equip you with the knowledge to anticipate and overcome dissolution challenges, ensuring the smooth progression of your experiments.

Understanding the Molecule: A Foundation for Solubility Prediction

This compound possesses a molecular structure that suggests moderate to low solubility in many common organic solvents. The presence of a substituted phenyl and a chloro group contributes to its lipophilic character, while the pyrazole ring and the ethyl carboxylate group introduce some polarity. The overall solubility will be a balance of these competing factors.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₁ClN₂O₂Echemi
Molecular Weight265.68 g/mol Echemi
Density1.276 g/cm³Echemi[1]
AppearanceExpected to be a solidGeneral knowledge
XLogP32.9Echemi[2]

The relatively high XLogP3 value suggests a preference for lipophilic environments over aqueous ones. However, solubility in organic solvents is not guaranteed and depends on factors like the solvent's polarity, the compound's crystal lattice energy, and the experimental conditions.[3]

Troubleshooting Guide: When Dissolution Fails

Experiencing incomplete dissolution of this compound can be a significant roadblock. This section provides a systematic approach to troubleshooting these issues.

Q1: My compound is not dissolving in my chosen organic solvent. What are my immediate next steps?

Your initial approach should be a logical progression of simple yet effective techniques before moving to more complex solutions.

Caption: Initial troubleshooting workflow for dissolution.

  • Enhance Mechanical Agitation: Ensure the mixture is being vigorously stirred or vortexed. This increases the interaction between the solvent and the solute particles.

  • Apply Gentle Heat: For many compounds, solubility increases with temperature.[3] Warm the mixture gently (e.g., to 40-50 °C) while stirring. Be cautious not to decompose the compound; it is advisable to test the thermal stability of your compound beforehand if possible.

  • Utilize Sonication: A sonicating bath can help break down agglomerates of solid particles, increasing the surface area available for dissolution.[4]

If these initial steps do not yield a clear solution, a more systematic approach to solvent selection is necessary.

Q2: The initial troubleshooting steps didn't work. How do I systematically find a suitable solvent?

A systematic solvent screening is the next logical step. The principle of "like dissolves like" is a good starting point. Given the structure of this compound, a range of solvents with varying polarities should be tested.

Recommended Solvents for Screening:

  • Polar Aprotic Solvents: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These are often excellent choices for pyrazole derivatives.[5]

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol.[6]

  • Non-Polar Solvents: Toluene, Dichloromethane (DCM).[5]

Experimental Protocol: Small-Scale Solubility Screening

Objective: To qualitatively assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • Selection of organic solvents (see list above)

  • Small vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh a small, consistent amount of the compound (e.g., 1-2 mg) into each vial.

  • Add a measured volume of a single solvent to each vial (e.g., 0.5 mL).

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, let the vials sit at room temperature for 30 minutes, vortexing intermittently, and re-examine.

  • Record your observations (e.g., fully soluble, partially soluble, insoluble).

This rapid screening will help you identify promising solvents for your application.

Q3: I've found a solvent that works, but I need to use a different one for my reaction. What are my options?

In cases where the ideal solvent for solubility is not compatible with your experimental conditions, using a co-solvent system is a common and effective strategy.

What is a Co-solvent?

A co-solvent is a second solvent added in a smaller quantity to the primary solvent to increase the solubility of a solute.[6]

How to Use a Co-solvent System:

  • Attempt to dissolve your compound in the primary (reaction) solvent.

  • If solubility is poor, add a small amount of a co-solvent in which your compound is highly soluble (identified from your screening) dropwise until the solid dissolves.

  • Common co-solvents for increasing the polarity of a system include DMF and DMSO. For decreasing polarity, toluene or hexane might be used, though less common for this type of compound.

Caption: Workflow for using a co-solvent system.

Frequently Asked Questions (FAQs)

Q: Is it possible that my compound is degrading in the solvent?

A: While less common in standard organic solvents, degradation is a possibility, especially with reactive solvents or upon heating. If you observe a color change that is not typical for dissolution, or if you get unexpected results in your downstream analysis, you should consider stability. Running a control experiment where the compound is dissolved and stirred for the duration of your typical experiment, followed by an analysis (e.g., TLC, LC-MS) to check for the appearance of new spots or peaks, can help determine if degradation is occurring.

Q: I've managed to dissolve the compound with heating, but it precipitates out upon cooling. What should I do?

A: This indicates that you have created a supersaturated solution. For some applications, this might be acceptable if the experiment is performed at the elevated temperature. If you need the compound to remain in solution at a lower temperature, you will need to either use a more suitable solvent, a co-solvent system, or decrease the concentration of your compound. This phenomenon is also the principle behind recrystallization, a common purification technique.[5]

Q: Could the purity of my compound be affecting its solubility?

A: Yes, impurities can sometimes affect solubility. If an impurity is significantly less soluble than your main compound, it may appear that your compound is not dissolving completely. It is always good practice to ensure the purity of your starting materials.

Q: Are there any other techniques to enhance solubility?

A: For specialized applications, particularly in drug formulation, more advanced techniques can be employed. These are generally not necessary for routine chemical synthesis but are worth knowing:

  • pH Adjustment: If your compound has acidic or basic functional groups, adjusting the pH of the medium can alter its ionization state and significantly impact solubility. However, this compound does not have readily ionizable groups.

  • Particle Size Reduction: Techniques like micronization increase the surface area of the solid, which can increase the rate of dissolution, though it does not change the equilibrium solubility.[3]

Concluding Remarks

References

  • ResearchGate. (2025). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Reactivity of Chloro-Substituents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenge of activating unreactive chloro-substituents in aromatic and vinylic systems. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that explains not just what to do, but why it works.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions about the reactivity of chloro-substituents.

Q1: Why are aryl chlorides so much less reactive than aryl bromides or iodides in cross-coupling reactions?

A: The inertness of aryl chlorides stems from the fundamental properties of the Carbon-Chlorine (C-Cl) bond. Compared to C-Br and C-I bonds, the C-Cl bond is significantly stronger and less polarizable. This has two major consequences for the critical first step of most cross-coupling catalytic cycles—oxidative addition:

  • Higher Bond Dissociation Energy: The C-Cl bond has a higher bond dissociation energy (BDE) than C-Br or C-I bonds, making it more difficult to break.

  • Lower-Lying Orbital: The σ* antibonding orbital of the C-Cl bond is higher in energy, making it less accessible for the electron-rich metal center (e.g., Palladium(0)) to donate electron density into, which is required to initiate bond cleavage.

For these reasons, traditional palladium catalysts that are effective for aryl bromides and iodides often fail with aryl chlorides.[1][2][3][4] Overcoming this challenge requires specialized catalysts and conditions designed to facilitate this difficult oxidative addition step.

Q2: What are the primary strategies to activate a C-Cl bond for a reaction?

A: There are three main strategies, each suited for different types of transformations:

  • Enhanced Cross-Coupling Catalysis: This is the most common approach. It involves using highly active catalyst systems, typically based on Palladium (Pd) or Nickel (Ni), paired with specialized ligands. These ligands are usually bulky and electron-rich, which promotes the formation of a highly reactive, low-coordinate metal species that can perform the difficult oxidative addition into the C-Cl bond.[2][5]

  • Nucleophilic Aromatic Substitution (SNAr) Activation: For SNAr reactions, reactivity is enhanced by making the aromatic ring itself highly electron-deficient. This is traditionally achieved by having strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the chloro-substituent.[6][7][8][9] For unactivated aryl chlorides lacking these groups, catalytic methods involving transition metals like Ruthenium(II) can be used to activate the ring.[10]

  • Radical-Based Activation (Photoredox Catalysis): Modern methods use visible light and a photocatalyst to generate extremely potent reducing agents in situ. These species are capable of transferring a single electron to the aryl chloride, leading to the cleavage of the C-Cl bond and the formation of an aryl radical, which can then be used in various coupling reactions.[11][12][13] This approach is particularly useful for challenging, electron-rich aryl chlorides.[11][12]

Q3: My cross-coupling reaction with an aryl chloride is failing. What are the first things I should check?

A: When a cross-coupling reaction with an aryl chloride fails, the issue almost always lies with inefficient oxidative addition. Here is a troubleshooting checklist:

  • Check Your Ligand: This is the most critical component. Standard phosphine ligands like PPh₃ are often ineffective. You need a specialized, electron-rich, and sterically bulky ligand. For Palladium catalysis, consider Buchwald-type biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) like IPr or IMes.[1][5][14][15]

  • Evaluate Your Catalyst Precursor: Ensure you are using an appropriate Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂.

  • Assess the Base and Solvent: The choice of base is crucial. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often required.[16] The solvent can also play a striking role in determining the outcome, with polar aprotic solvents like dioxane, THF, or DMF/water mixtures often being effective.[17][18][19]

  • Increase the Temperature: Due to the high activation barrier, reactions with aryl chlorides often require higher temperatures (e.g., 80-120 °C) than their bromide or iodide counterparts. Microwave irradiation can also be effective in rapidly achieving the necessary temperature.[20][21]

Q4: When should I choose a Palladium-based catalyst versus a Nickel-based one?

A: The choice depends on the specific reaction, cost considerations, and substrate scope.

  • Palladium Catalysts are generally more versatile and offer a higher tolerance for a broad range of functional groups.[1][14] They are the first choice for Suzuki, Stille, and Sonogashira couplings.[22][23][24] However, palladium is expensive.

  • Nickel Catalysts are significantly cheaper and can be highly effective, particularly for Kumada and Negishi couplings.[25][26][27] Ni-based systems, especially those with NHC ligands, can catalyze couplings of unactivated aryl chlorides at room temperature.[25] They can, however, be more sensitive to air and moisture and may have a different functional group tolerance compared to palladium.

Q5: How can I activate an aryl chloride for Nucleophilic Aromatic Substitution (SNAr) if it doesn't have a strong electron-withdrawing group?

A: This is a classic challenge, as traditional SNAr requires electronic activation of the aromatic ring.[6][28] For such "unactivated" aryl chlorides, two main strategies exist:

  • Forced Conditions: Using a very strong nucleophile (like an alkoxide) in a highly polar aprotic solvent such as hexamethylphosphoramide (HMPA) at high temperatures can sometimes force the reaction to proceed via a bimolecular displacement mechanism.[29]

  • Transition Metal Catalysis: A more elegant solution is to use a transition metal to activate the ring. π-complexation of the arene to a metal center (like Ru(II), Cr(0), or Fe(II)) dramatically increases its reactivity towards nucleophilic attack. Catalytic cycles have been developed where the metal binds the aryl chloride, facilitates the substitution, and then exchanges the product for a new substrate molecule.[10]

Part 2: Troubleshooting Guides by Reaction Type

This section provides detailed, issue-specific guidance for common experimental problems.

Section 2.1: Palladium-Catalyzed Cross-Coupling Reactions
Issue: My Suzuki-Miyaura coupling of an aryl chloride is failing or giving low yields.

A: Low yield in a Suzuki-Miyaura coupling of an aryl chloride is a common problem. The solution lies in systematically optimizing the key reaction components to favor the difficult oxidative addition step.

Causality: The catalytic cycle for Suzuki coupling involves oxidative addition of the aryl chloride to Pd(0), transmetalation with the boronic acid derivative, and reductive elimination to form the product. The C-Cl oxidative addition is the rate-limiting step. Your goal is to make the Pd(0) center as electron-rich and sterically accessible as possible.

Troubleshooting Workflow:

G start Low/No Yield in Suzuki Coupling ligand Step 1: Change the Ligand Is your ligand bulky and electron-rich? (e.g., P(t-Bu)3, XPhos, SPhos, NHCs) start->ligand Start Here base Step 2: Change the Base Are you using a strong base? (e.g., K3PO4, Cs2CO3) ligand->base If no improvement temp Step 3: Increase Temperature Is the reaction temp > 80 °C? Consider microwave heating. base->temp If no improvement solvent Step 4: Check the Solvent Try polar aprotic solvents (e.g., Dioxane, Toluene, DMF/H2O) temp->solvent If no improvement success High Yield Achieved solvent->success If successful

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura coupling of an aryl chloride.

Detailed Steps & Rationale:

  • Ligand Selection (Highest Impact): Standard ligands fail. You must use a ligand designed for C-Cl activation.

    • Rationale: Bulky, electron-donating ligands promote the formation of a highly reactive, monoligated 12-electron Pd(0) species, which is the active catalyst for oxidative addition.[5] They increase electron density on the palladium, facilitating its insertion into the C-Cl bond.

    • Action: Switch to a Buchwald-type biarylphosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr, IMes). These are commercially available and have proven track records.[15][22]

  • Base and Solvent System: The base activates the boronic acid, and the solvent can dramatically influence selectivity.

    • Rationale: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for these challenging couplings.[16] Some systems, particularly those using heterogeneous Pd/C, show a striking dependence on the solvent system (e.g., DMF/water mixtures) to favor cross-coupling over undesired homocoupling.[17][18][19]

    • Action: If using a mild base, switch to K₃PO₄. Ensure your solvent is anhydrous (unless a specific aqueous system is intended).

  • Reaction Temperature: Energy input is critical.

    • Rationale: The activation energy for C-Cl bond cleavage is high. Thermal energy is required to overcome this barrier.

    • Action: Run the reaction at a minimum of 80 °C, with 100-110 °C being common. Microwave-assisted heating can dramatically shorten reaction times from hours to minutes.[20][21]

Issue: How do I adapt protocols for other cross-couplings (Sonogashira, Stille, Kumada, Negishi) for use with aryl chlorides?

A: While the underlying principle of activating the C-Cl bond remains the same, the optimal catalyst systems can differ for each reaction. The key is to use a proven catalyst/ligand combination reported specifically for the coupling of aryl chlorides.

Coupling Reaction Typical Catalyst System for Aryl Chlorides Key Considerations References
Sonogashira PdCl₂(PCy₃)₂ or Pd(OAc)₂ with bulky phosphine ligands. Often requires a Cu(I) co-catalyst, but efficient copper-free methods exist.High temperatures are often necessary. Microwave irradiation is highly effective. A strong amine base (e.g., Cs₂CO₃, TBAF) is crucial.[20][21][24][30][31]
Stille Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like P(t-Bu)₃ or proazaphosphatranes.This reaction was historically difficult with aryl chlorides. The choice of ligand is paramount to success. Can tolerate a wide array of functional groups.[23][32][33][34]
Kumada Nickel-based catalysts, such as Ni(II) complexes with NHC ligands (e.g., [Ni(IMes)₂Cl₂]), are often superior to Palladium.Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance. Reactions can often be run at room temperature with the right Ni catalyst.[15][25][27][35][36]
Negishi Palladium catalysts with bulky biaryldialkylphosphine ligands (e.g., CPhos) or X-Phos.Organozinc reagents are more functional group tolerant than Grignards. Ligand choice is critical to suppress undesired β-hydride elimination side reactions.[14][26][37][38][39]
Section 2.2: Modern Activation Methods: Photoredox Catalysis
Issue: I need to couple a very electron-rich aryl chloride under mild conditions, and thermal methods are failing or decomposing my substrate. Is there an alternative?

A: Yes. This is an ideal scenario to explore photoredox catalysis, specifically an "electron-primed" or electrophotocatalytic strategy.

Causality: Electron-rich aryl chlorides have extremely negative reduction potentials, making them exceptionally difficult to reduce and cleave. Standard visible-light photoredox catalysts do not possess sufficient energy in their excited state to reduce these substrates. However, by first reducing the photocatalyst (electrochemically or with a chemical reductant), you can generate a radical anion. This radical anion is a much stronger photoreductant upon excitation and can activate even the most challenging C-Cl bonds.[11][12][13]

G cluster_0 Catalytic Cycle cluster_1 Substrate Activation PC Photocatalyst (PC) PC_anion PC Radical Anion (PC•-) PC->PC_anion Reduction (e-) PC_anion_excited Excited PC•-* PC_anion->PC_anion_excited Blue Light (hν) ArCl Aryl Chloride (Ar-Cl) PC_anion_excited->ArCl Single Electron Transfer (SET) Ar_radical Aryl Radical (Ar•) + Cl- Product Coupled Product Ar_radical->Product Coupling Partner

Caption: Simplified mechanism of electron-primed photoredox catalysis for aryl chloride activation.

Experimental Considerations:

  • Photocatalyst: Organophotocatalysts like N-phenylphenothiazines or specific imides are often used.[12][40]

  • Reductant: A stoichiometric chemical reductant (like sodium formate) or an electrochemical setup can be used to generate the initial radical anion.[13]

  • Light Source: Blue LEDs are typically used for irradiation.

  • Advantages: This method proceeds at room temperature and can productively engage aryl chlorides with reduction potentials far beyond the limits of conventional methods, making it a powerful tool for complex molecule synthesis.[11][12]

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of an Unactivated Aryl Chloride

This protocol is a robust starting point based on highly active Pd/NHC catalyst systems.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.01 mmol, 0.01 equiv)

  • IPr-HCl (Imidazolium salt of the NHC ligand) (0.02 mmol, 0.02 equiv)

  • K₃PO₄ (potassium phosphate) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, Pd(OAc)₂, IPr-HCl, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This is critical as the active Pd(0) species is oxygen-sensitive.

  • Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Rationale for Choices:

  • IPr-HCl/Pd(OAc)₂: The imidazolium salt is an air-stable precursor to the active NHC ligand, which is generated in situ by the base. This combination is known to be highly effective for aryl chlorides.[15]

  • K₃PO₄: A strong, non-nucleophilic base that effectively promotes the transmetalation step without degrading the catalyst or substrates.[16]

  • Dioxane: A common, effective, and high-boiling polar aprotic solvent for these couplings.

References

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. [Link]

  • A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Organometallics. [Link]

  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. [Link]

  • Room-Temperature Kumada Cross-Coupling of Unactivated Aryl Chlorides Catalyzed by N-Heterocylic Carbene-Based Nickel(II) Complexes. The Journal of Organic Chemistry. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health (NIH). [Link]

  • Potent Reductants via Electron-Primed Photoredox Catalysis: Unlocking Aryl Chlorides for Radical Coupling. National Institutes of Health (NIH). [Link]

  • Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Stille Cross-Coupling of Aryl Chlorides. ACS Publications. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Catalytic SNAr of unactivated aryl chlorides. RSC Publishing. [Link]

  • Potent Reductants via Electron-Primed Photoredox Catalysis: Unlocking Aryl Chlorides for Radical Coupling. ResearchGate. [Link]

  • The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]

  • Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Organic Chemistry Portal. [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Sci-Hub. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. [Link]

  • Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. The Journal of Organic Chemistry. [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ResearchGate. [Link]

  • Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N-Phenylphenothiazines as Organophotoredox Catalysts. PubMed. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health (NIH). [Link]

  • Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry. [Link]

  • Non-innocent radical ion intermediates in photoredox catalysis: parallel reduction modes enable coupling of diverse aryl chlorides. ChemRxiv. [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. ACS Publications. [Link]

  • Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. ResearchGate. [Link]

  • Nucleophilic aromatic substitution reactions of unactivated aryl chlorides with methoxide ion in hexamethylphosphoramide. ACS Publications. [Link]

  • Kumada Coupling. NROChemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). JoVE. [Link]

  • Efficient Negishi Coupling Reactions of Aryl Chlorides Catalyzed by Binuclear and Mononuclear Nickel−N-Heterocyclic Carbene Complexes. The Journal of Organic Chemistry. [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Semantic Scholar. [Link]

  • Highly active catalysts for the Suzuki coupling of aryl chlorides. Semantic Scholar. [Link]

  • Kumada Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Catalytic SNAr of unactivated aryl chlorides. Semantic Scholar. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]

  • Nucleophilic Aromatic Substitution: Elimination–Addition. JoVE. [Link]

  • Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Addition-Elimination at Aromatics (SNAR). College of Saint Benedict and Saint John's University. [Link]

  • 21.04 Nuc. Aromatic Substitution. OrganicChemGuide. [Link]

  • Stille reaction. Wikipedia. [Link]

  • (PDF) Palladium-Catalyzed Coupling Reactions of Aryl Chlorides (2002). Adam F. Littke. [Link]

  • The Stille Reaction. Myers Group, Harvard University. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Scaling up its synthesis from the lab to pilot or production scale often presents unique challenges. This guide, grounded in established chemical principles and practical experience, is designed to help you navigate these complexities, ensuring a safe, efficient, and reproducible process.

Core Reaction Pathway

The synthesis of this compound typically proceeds through a multi-step sequence. A common route involves the initial formation of a phenylhydrazone, followed by cyclization to form the pyrazole ring, and subsequent chlorination.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and what are the key considerations for scale-up?

A1: The most prevalent synthetic strategies involve the cyclocondensation of a phenylhydrazine derivative with a β-ketoester, followed by chlorination.[1] Key considerations for scale-up include:

  • Route 1: Phenylhydrazine and Ethyl 2-chloro-3-oxobutanoate: This route involves the direct reaction of phenylhydrazine with a chlorinated β-ketoester. While seemingly straightforward, the stability and availability of ethyl 2-chloro-3-oxobutanoate on a large scale can be a concern.

  • Route 2: Phenylhydrazine and Ethyl Acetoacetate, followed by Chlorination: This is often the preferred route for scale-up. It involves two distinct stages:

    • Formation of Ethyl 1-phenyl-1H-pyrazole-5-one-4-carboxylate: Phenylhydrazine is reacted with ethyl acetoacetate. This reaction is typically exothermic and requires careful temperature control during scale-up.[2]

    • Chlorination: The resulting pyrazolone is then chlorinated to yield the final product. The choice of chlorinating agent is critical for safety, selectivity, and environmental impact on a larger scale.

Q2: My reaction to form the pyrazole ring from phenylhydrazine and ethyl acetoacetate is showing poor yield and the formation of regioisomers on a larger scale. What could be the cause?

A2: This is a common issue when scaling up pyrazole synthesis.[3] Several factors can contribute to low yields and poor regioselectivity:

  • Inadequate Mixing: Inefficient stirring in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and the formation of unwanted isomers.[3]

  • Poor Temperature Control: The condensation reaction is often exothermic.[3] The surface-area-to-volume ratio decreases significantly during scale-up, making heat dissipation less efficient.[3] Uncontrolled temperature spikes can lead to product degradation and the formation of impurities.

  • Rate of Reagent Addition: The rate at which phenylhydrazine is added to the reaction mixture is crucial. A rapid addition on a large scale can cause a sudden exotherm, leading to side-product formation. A slower, controlled addition is generally recommended.[3]

  • Solvent Effects: A solvent that works well on a lab scale might not be optimal for a larger batch, especially concerning the solubility of intermediates and the final product's precipitation.[3]

Q3: What are the safest and most efficient chlorinating agents for the final step when working at a multi-kilogram scale?

A3: Safety is paramount during large-scale chlorination. While reagents like sulfuryl chloride (SO₂Cl₂) are effective, they are highly corrosive and produce hazardous byproducts. Safer and more manageable alternatives for scale-up include:

  • Trichloroisocyanuric Acid (TCCA): TCCA is a solid, stable, and cost-effective chlorinating agent and oxidant.[4][5] It offers a high chlorine content and is generally considered safer to handle than many liquid chlorinating agents.[4] Solvent-free mechanochemical methods using TCCA have also been developed, which can be advantageous from a green chemistry perspective.[5][6]

  • N-Chlorosuccinimide (NCS): NCS is another solid and relatively safe chlorinating agent. It is often used for electrophilic chlorination of aromatic and heteroaromatic compounds.

  • Electrochemical Chlorination: This method uses an electric current to generate the chlorinating species in situ from a chloride source, such as hydrochloric acid or sodium chloride.[7][8] This approach can be inherently safer as it avoids the storage and handling of large quantities of hazardous chlorinating agents.[8]

A thorough safety assessment, including understanding the thermal stability of the reaction mixture, is crucial before selecting a chlorinating agent for scale-up.

Q4: How can I best purify this compound on a large scale?

A4: Large-scale purification often requires moving beyond traditional laboratory chromatography. Effective strategies include:

  • Crystallization: This is one of the most efficient methods for purifying large quantities of solid products.[9] The choice of solvent or solvent mixture is critical for obtaining high purity and yield. If the product does not crystallize easily, it can sometimes be converted into a salt to improve its crystallization properties.[9]

  • Washing/Slurrying: Thoroughly washing the filtered product with a suitable cold solvent can effectively remove residual impurities.[9] Slurrying the crude product in a solvent where it has low solubility can also be an effective purification step.

  • Flow Chemistry with Inline Purification: Continuous flow systems can incorporate inline purification steps like liquid-liquid extraction or scavenger resins, which can eliminate the need for traditional batch purification methods.[9]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting & Optimization Steps
Low Yield in Pyrazole Formation - Incomplete reaction.[2]- Poor temperature control leading to degradation.[3]- Sub-optimal reaction time.- Monitor Reaction Progress: Use TLC or HPLC to track the consumption of starting materials and formation of the product to determine the optimal reaction time.- Optimize Temperature: Ensure the reactor's cooling system is adequate to manage the exotherm. Consider a slower addition of the hydrazine.[2]- Check Starting Material Quality: Impurities in the phenylhydrazine or ethyl acetoacetate can inhibit the reaction.
Formation of Impurities/Side Products - Localized overheating due to poor mixing.[3]- Incorrect stoichiometry.- Presence of moisture.- Improve Agitation: Evaluate the effect of stirring speed on the impurity profile.- Precise Stoichiometry: Ensure accurate measurement and addition of all reagents.- Anhydrous Conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen) if the reaction is sensitive to moisture.
Difficult Product Isolation - Product is partially soluble in the work-up solvent.- Emulsion formation during extraction.- Optimize Extraction: Use a brine wash to break emulsions and reduce the solubility of the product in the aqueous layer.- Solvent Selection: Screen different solvents for extraction and crystallization to find the optimal system for both high recovery and purity.
Incomplete Chlorination - Insufficient amount of chlorinating agent.- Deactivation of the chlorinating agent.- Low reaction temperature.- Stoichiometry of Chlorinating Agent: Ensure at least a stoichiometric amount of the chlorinating agent is used. A slight excess may be necessary.- Reagent Quality: Use a fresh, high-quality chlorinating agent.- Temperature Optimization: Gradually increase the reaction temperature while carefully monitoring for any exotherms or side product formation.
Over-Chlorination or Side Reactions - Excess chlorinating agent.- High reaction temperature.- Prolonged reaction time.- Control Stoichiometry: Use the minimum effective amount of the chlorinating agent.- Temperature Control: Maintain the reaction at the optimal temperature to favor the desired chlorination.- Monitor Reaction: Stop the reaction as soon as the starting material is consumed to prevent further reactions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-phenylhydrazono)-3-oxobutanoate (Intermediate)

This protocol is a general guideline and may require optimization.

  • Diazotization of Aniline:

    • In a jacketed reactor equipped with a mechanical stirrer and a temperature probe, dissolve aniline (1.0 eq.) in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5 °C using a cooling bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, maintaining the internal temperature below 5 °C.[10]

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

  • Azo Coupling:

    • In a separate reactor, prepare a solution of ethyl acetoacetate (1.0 eq.) and sodium acetate (3.0 eq.) in a mixture of ethanol and water.[10]

    • Cool this solution to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution, maintaining the temperature below 5 °C.[11]

    • A yellow-orange precipitate of ethyl 2-(2-phenylhydrazono)-3-oxobutanoate should form.

    • Stir the mixture for an additional 1-2 hours at low temperature.

    • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Cyclization and Chlorination to this compound

This protocol outlines a one-pot cyclization/chlorination strategy.

  • Reaction Setup:

    • In a suitable reactor, dissolve the intermediate, ethyl 2-(2-phenylhydrazono)-3-oxobutanoate (1.0 eq.), in an appropriate solvent (e.g., trifluoroethanol).

  • Chlorination/Cyclization:

    • Add trichloroisocyanuric acid (TCCA) (1.0 eq.) portion-wise to the solution while monitoring the internal temperature.[12]

    • Heat the reaction mixture to a suitable temperature (e.g., 40 °C) and stir for several hours.[12]

  • Work-up and Isolation:

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and quench with a saturated solution of sodium thiosulfate.[12]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Logical Workflow for Synthesis and Scale-Up

cluster_prep Step 1: Intermediate Synthesis cluster_cyclization Step 2: Cyclization & Chlorination cluster_purification Step 3: Purification cluster_considerations Scale-Up Considerations start Starting Materials (Aniline, NaNO₂, HCl, Ethyl Acetoacetate) diazotization Diazotization (0-5 °C) start->diazotization coupling Azo Coupling (< 5 °C) diazotization->coupling intermediate Isolate Intermediate (Ethyl 2-(2-phenylhydrazono)-3-oxobutanoate) coupling->intermediate dissolve Dissolve Intermediate intermediate->dissolve reaction Cyclization/Chlorination (e.g., with TCCA) dissolve->reaction process_control Process Control (Mixing, Temp, Addition Rate) workup Quench & Work-up reaction->workup safety Safety Assessment (Exotherms, Reagent Hazards) crude Crude Product workup->crude purify Recrystallization crude->purify purification_strategy Purification Strategy (Crystallization, Solvent Selection) final_product Final Product (this compound) purify->final_product

Caption: Workflow for the synthesis and scale-up of this compound.

Troubleshooting Decision Tree for Low Yield

decision decision action action start Low Yield Observed check_reaction Reaction Complete? start->check_reaction check_temp Temperature Control Adequate? check_reaction->check_temp Yes increase_time Increase Reaction Time / Optimize Temp. check_reaction->increase_time No check_materials Starting Material Quality OK? check_temp->check_materials Yes improve_cooling Improve Cooling / Slow Reagent Addition check_temp->improve_cooling No check_workup Product Loss During Work-up? check_materials->check_workup Yes source_new_materials Source & Test New Batch of Reagents check_materials->source_new_materials No optimize_extraction Optimize Extraction / Crystallization Solvents check_workup->optimize_extraction Yes end Yield Improved check_workup->end No increase_time->end improve_cooling->end source_new_materials->end optimize_extraction->end

Caption: A decision tree for troubleshooting low product yield.

References

  • BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Li, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 3865.
  • BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7599.
  • Nielsen, M. T., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 29(12), 2893.
  • BenchChem. (n.d.). Application Notes and Protocols: Ethyl 2-(phenylazo)acetoacetate in Heterocyclic Synthesis.
  • Al-Amin, M., et al. (2011). Synthesis of pyrazoles via electrophilic cyclization. Tetrahedron Letters, 52(43), 5593-5596.
  • Gesi, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1113-1177.
  • Asadi, P., et al. (2020).
  • Bissember, A. C., et al. (2019). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 21(19), 5249-5254.
  • Bissember, A. C., et al. (2019). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. ResearchGate.
  • Li, Y., et al. (2022). Electrochemical oxidative selective halogenation of pyrazolones for the synthesis of 4-halopyrazolones. Organic & Biomolecular Chemistry, 20(22), 4583-4587.
  • Reddy, R. P., et al. (2007). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 5(17), 2686-2689.
  • Silva, A. M. S., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(7), 1582.
  • Reddy, M. S., et al. (2014). A Greener Approach for the Large-Scale Synthesis of 1,4,5-Trisubstituted Pyrazole, AZD8329. Organic Process Research & Development, 18(7), 848-853.
  • Sharma, R., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl 2-(phenylazo)acetoacetate.
  • Mohareb, R. M., et al. (n.d.). REACTION OF PHENYLHYDRAZO ETHYLACETOACETATE WITH CYANO. International Journal of Applied Biology and Pharmaceutical Technology, Page: 8.
  • Wang, Z., et al. (2007). Ethyl 2-acetyl-hydrazono-2-phenyl-acetate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4566.
  • Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o275.
  • Li, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI.
  • Lyalin, B. V., et al. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.
  • Sridhar, R., & Perumal, P. T. (2004). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate.
  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
  • El-Baih, F. E., et al. (2010). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Journal of the Serbian Chemical Society, 75(10), 1327-1336.
  • Kumar, A., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.
  • Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate.
  • CN103483321A. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • El-Shehry, M. F., et al. (2010). New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate.
  • PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • Prajuli, R. (n.d.). Rishiram Prajuli.pmd. Semantic Scholar.
  • Fun, H.-K., et al. (2010). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2818.
  • CN106187894A. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem.

Sources

Technical Support Center: Strategies to Reduce By-Product Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with purity and yield due to by-product formation. Pyrazoles are a cornerstone of modern pharmaceuticals and agrochemicals, but their synthesis is often plagued by issues like poor regioselectivity and the formation of difficult-to-remove impurities.[1][2][3][4]

Here, we move beyond simple protocols to explain the underlying mechanisms of by-product formation and provide actionable, field-proven strategies to overcome these challenges. This resource is structured into two main parts: a Frequently Asked Questions (FAQs) section for quick answers to common problems, and Detailed Troubleshooting Guides for in-depth analysis of complex issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm performing a Knorr synthesis with an unsymmetrical 1,3-dicarbonyl and getting a mixture of two pyrazole regioisomers. What is the primary cause and how can I fix it?

A1: This is the most common challenge in pyrazole synthesis.[1][2] The formation of regioisomers occurs because either of the two carbonyl groups in your 1,3-dicarbonyl compound can undergo the initial nucleophilic attack by the hydrazine.[5][6] The outcome is dictated by a delicate balance of steric and electronic factors, as well as reaction conditions.[6]

Core Strategies to Improve Regioselectivity:

  • pH Control: The pH of the reaction is critical. Acidic conditions can protonate a specific carbonyl group, altering its reactivity and favoring the formation of one isomer.[2][7] Conversely, neutral or basic conditions may favor the other.[2] A systematic pH screen is often the first and most effective step.

  • Solvent Selection: Solvent choice can dramatically influence the isomer ratio.[2][6] Protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), can stabilize intermediates selectively through hydrogen bonding, thereby guiding the reaction down a single pathway.[2][8] Aprotic dipolar solvents can also yield better results than traditional choices like ethanol.[7]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

Q2: My reaction mixture turns dark yellow or red, and I'm isolating colored impurities with my pyrazole product. What are these by-products?

A2: Colored impurities often arise from side reactions involving the hydrazine starting material or oxidative degradation pathways.[1] Unreacted hydrazine can undergo oxidation or self-condensation, especially at elevated temperatures or in the presence of air. Ensuring an inert atmosphere (e.g., nitrogen or argon) and using high-purity, fresh hydrazine can mitigate this issue.

Q3: I am observing a significant by-product that appears to be a pyrazoline or a 5-hydroxypyrazoline. How can I promote complete aromatization to the pyrazole?

A3: The formation of these non-aromatic intermediates indicates incomplete reaction, specifically, a failure of the final dehydration/elimination step.[1][9]

  • Pyrazolines from α,β-Unsaturated Precursors: When using α,β-unsaturated aldehydes or ketones, the reaction proceeds through a pyrazoline intermediate.[7][9] To drive the reaction to the aromatic pyrazole, an oxidant is often required. Mild oxidants like air (oxygen), iodine, or simply extending the reaction time at reflux can facilitate the final aromatization step.

  • 5-Hydroxypyrazolines from 1,3-Dicarbonyls: This intermediate forms during the cyclization step before the final dehydration.[9][10][11] If it persists, it suggests the dehydration is slow. Adding a catalytic amount of a strong acid (like p-toluenesulfonic acid or HCl) can accelerate this final water elimination step.[7][12] In some cases, treatment with reagents like thionyl chloride in pyridine can also effect this dehydration.[9]

Q4: How can I effectively separate regioisomers if I cannot prevent their formation?

A4: Separating pyrazole regioisomers is notoriously difficult due to their similar physical properties.[2] However, several techniques can be employed:

  • Chromatography:

    • Silica Gel: Standard flash chromatography is the first approach. Sometimes, deactivating the silica gel with triethylamine (by adding ~1% to your eluent) can prevent peak tailing and improve separation for these basic compounds.[2][13]

    • Reversed-Phase (C18): If normal-phase fails, reversed-phase HPLC or flash chromatography can provide an alternative selectivity.[2][14]

  • Crystallization: Meticulous screening of various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) can sometimes induce the selective crystallization of one isomer.[2][13]

  • Salt Formation: This is a powerful classical technique. The two regioisomers will have slightly different pKa values. Treating the mixture with a specific amount of an acid (e.g., HCl, sulfuric acid) can lead to the selective precipitation of one isomer as its salt, which can then be isolated by filtration.[2][15]

Part 2: Detailed Troubleshooting Guides

Guide 1: Controlling Regioselectivity in the Knorr Pyrazole Synthesis

This guide provides a decision-making workflow for optimizing the regioselectivity when reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.

The Problem: Your synthesis of a 1,3,5-trisubstituted pyrazole from benzoylacetone and methylhydrazine yields an inseparable mixture of 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.

The Mechanism of By-Product Formation: The reaction proceeds via initial attack of the hydrazine at either the benzoyl carbonyl (C1) or the acetyl carbonyl (C3). The relative electrophilicity of these carbons and the stability of the resulting intermediates determine the final product ratio.

G cluster_start Starting Materials cluster_pathways Competing Reaction Pathways cluster_products Products Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Attack_C1 Pathway A: Attack at more electrophilic Carbonyl (C1) Start->Attack_C1 Condition Set 1 (e.g., Acidic pH, TFE solvent) Attack_C2 Pathway B: Attack at less electrophilic Carbonyl (C3) Start->Attack_C2 Condition Set 2 (e.g., Neutral pH, Ethanol solvent) Product_A Desired Regioisomer Attack_C1->Product_A Product_B Undesired Regioisomer (By-Product) Attack_C2->Product_B

Troubleshooting Workflow & Protocol:

  • Baseline Analysis:

    • Protocol: Run the reaction using standard conditions (e.g., ethanol, room temperature, no pH control).

    • Analysis: Use ¹H NMR or GC-MS to determine the initial regioisomeric ratio. This is your baseline.

  • Solvent Screening (The High-Impact Variable):

    • Rationale: Solvents can selectively stabilize transition states. Fluorinated alcohols are particularly effective at directing regioselectivity.[2][8]

    • Protocol: Set up parallel reactions in the solvents listed in Table 1. Maintain the same concentration and temperature for a fair comparison.

    • Data Summary:

SolventDielectric Constant (ε)Typical Regioisomeric Ratio (A:B)Rationale
Ethanol24.5Baseline (e.g., 60:40)Standard protic solvent, often gives poor selectivity.[7]
Toluene2.4VariesAprotic, less interaction with intermediates.
Acetonitrile37.5Can improve selectivityAprotic dipolar solvent.
TFE 8.5>95:5 Strong H-bond donor, selectively activates one carbonyl.[8]
HFIP 16.7>98:2 Even stronger H-bond donor than TFE.[2]
  • pH Optimization:

    • Rationale: Acid catalysis proceeds by protonating a carbonyl oxygen, increasing its electrophilicity.[12] The more basic carbonyl will be protonated preferentially, directing the initial attack.[5][7]

    • Protocol: Using the best solvent from Step 2 (e.g., TFE), run the reaction with catalytic amounts of different acids.

      • Reaction A: No acid (control).

      • Reaction B: 0.1 eq. Acetic Acid.

      • Reaction C: 0.1 eq. p-Toluenesulfonic Acid (pTSA).

      • Reaction D: 0.1 eq. Trifluoroacetic Acid (TFA).[8]

    • Analysis: Monitor the regioisomeric ratio by NMR or GC-MS. Often, a stronger acid gives higher selectivity until side reactions begin to occur.

Guide 2: General Experimental Workflow for Pyrazole Synthesis and By-Product Analysis

This diagram outlines a systematic approach to any pyrazole synthesis, incorporating crucial checkpoints for identifying and mitigating by-product formation.

G cluster_reaction Reaction & Workup cluster_analysis Analysis & Identification cluster_purification Purification cluster_optimization Optimization Loop A 1. Reaction Setup (Inert atm, Temp control) B 2. Monitor by TLC/LC-MS A->B C 3. Quench & Workup B->C D 4. Crude Sample Analysis (¹H NMR, LC-MS) C->D E Identify Structures of Major By-Products D->E >10% impurity? F 5. Purification Strategy D->F <10% impurity J 6. Modify Conditions (Solvent, pH, Temp) E->J Mechanism Understood G Column Chromatography F->G H Crystallization F->H I Salt Formation F->I J->A Iterate

References

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543. MDPI. Available at: [Link]

  • Wan, J.-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Ben-M'barek, K., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1339. PMC - NIH. Available at: [Link]

  • synthesis of pyrazoles. (2019, January 19). [Video]. YouTube. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). ResearchGate. Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved from [Link]

  • de la Cruz, M. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. RSC Publishing. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Organic Chemistry Portal. Available at: [Link]

  • Martins, M. A. P., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5913. PMC - NIH. Available at: [Link]

  • Recent advances in the regioselective synthesis of Pyrazoles. (n.d.). Ewha Womans University. Retrieved from [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Scheme 7. The 5-hydroxy-D 2-pyrazolines and their conversion into pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Fustero, S., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(18), 5484. MDPI. Available at: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2019). Taylor & Francis Online. Available at: [Link]

  • Janežič, M., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786. PubMed Central. Available at: [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC - NIH. Retrieved from [Link]

  • A Pratical and effective method for the N N bond cleavage of N-amino-heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs). (2025). Sustainability & Circularity NOW. Available at: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017, May 10). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthesis of 5‐hydroxypyrazolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of pyrazole (hemi)aminals via the cleavage of saturated aliphatic ether C–O bonds in the presence of ferric halides. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (n.d.). SciSpace. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). [PowerPoint presentation]. Slideshare. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [PDF]. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of compounds with significant therapeutic potential.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a detailed comparative analysis of the bioactivity of a specific derivative, ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, in the context of other functionally and structurally related pyrazole compounds. By examining the structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with insights into the rational design of novel pyrazole-based therapeutics.

The core structure of this compound features key substituents that are expected to modulate its biological profile: a phenyl group at position 1, an ethyl carboxylate group at position 4, and a chloro group at position 5. The lipophilic phenyl ring can influence pharmacokinetics and potential π-π stacking interactions with biological targets. The ethyl carboxylate group can act as a hydrogen bond acceptor and may be a site for metabolic modification. The electron-withdrawing chloro group at the 5-position can significantly impact the electronic properties of the pyrazole ring and its interaction with target proteins.

This guide will delve into the comparative bioactivity of this compound across three major therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities. The discussion is supported by experimental data from the literature for structurally similar pyrazoles, providing a framework for understanding the potential of the target molecule.

Comparative Anticancer Activity

Pyrazole derivatives are extensively investigated as anticancer agents due to their ability to target various key players in cancer cell signaling and proliferation.[3][4] Many pyrazole-based compounds have been developed as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[2][3]

While specific anticancer data for this compound is not extensively reported in publicly available literature, we can infer its potential activity by comparing it with structurally related compounds. For instance, a study on 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives demonstrated that amide derivatives of this scaffold possess inhibitory effects on cancer cell growth.[5] Another related compound, ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, was synthesized and screened for anticancer activities but was found to be inactive, highlighting that subtle changes in substituent positions can dramatically alter bioactivity.[6]

The anticancer potential of pyrazoles is often linked to their ability to inhibit specific kinases. For example, a series of 4-amino-(1H)-pyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), with IC50 values in the nanomolar range.[1] The JAK/STAT signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in various cancers.[1]

Structure-Activity Relationship Insights:

  • Substitution at N1: The presence of a phenyl ring at the N1 position is a common feature in many bioactive pyrazoles. Variations on this phenyl ring, such as the introduction of electron-withdrawing or -donating groups, can significantly modulate anticancer activity.

  • Group at C4: The carboxylate group at C4 is a key feature. Ester and amide derivatives at this position have shown promising anticancer activities.[5]

  • Substitution at C5: The chloro group at C5 is expected to enhance the lipophilicity of the molecule, which could influence its cell permeability and interaction with hydrophobic pockets of target proteins. Halogen substitutions are a common strategy in drug design to improve potency.

The following table summarizes the anticancer activity of some representative pyrazole derivatives, providing a basis for comparison.

Compound/Derivative ClassTarget/Cancer Cell LineIC50 (µM)Reference
Pyrazole Benzothiazole HybridHT29 (Colon)3.17[3]
Pyrazole Carbaldehyde DerivativeMCF7 (Breast)0.25[4]
4-Amino-(1H)-pyrazole derivative (Compound 3f)JAK20.0022[1]
4-Amino-(1H)-pyrazole derivative (Compound 11b)HEL (Erythroleukemia)0.35[1]

Comparative Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial and antifungal activities.[7][8]

While direct antimicrobial data for this compound is limited, studies on analogous structures provide valuable insights. For instance, a series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and evaluated for their antimicrobial activity.[8] In that study, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, a structural isomer of our target compound, showed potent antifungal activity against Candida parapsilosis with a Minimum Inhibitory Concentration (MIC) of 0.015 µmol/mL, which was more active than the standard drug fluconazole.[8] This highlights the potential impact of halogen substitutions on the phenyl ring for antifungal activity.

Another study on pyrazole-4-carboxamide derivatives reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] Compounds with electron-donating groups on the phenyl ring generally showed better activity against the tested strains.[10]

Structure-Activity Relationship Insights:

  • Halogen Substitution: The presence of a chloro group, as in our target compound, is a common feature in many antimicrobial pyrazoles. The position and nature of the halogen can significantly influence the activity spectrum.

  • Carboxylate vs. Carboxamide: The ester functional group at C4 can be a site for hydrolysis. Conversion to more stable carboxamides has been a successful strategy to improve the antimicrobial potency of pyrazoles.[9]

  • Substitution at N1 and C5: The combination of substituents at the N1 and C5 positions plays a crucial role in determining the antimicrobial spectrum and potency.

Below is a comparative table of the antimicrobial activity of some pyrazole derivatives.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-4-carboxamide (Compound 5k)E. coli-[10]
Pyrazole-4-carboxamide (Compound 5i)S. aureus-[10]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015 µmol/mL[8]

Comparative Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold, with celecoxib being a prominent example. These compounds often exert their effect by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[3] Pyrazole derivatives can also modulate other inflammatory pathways, such as the NF-κB signaling pathway.[11][12]

The anti-inflammatory potential of this compound can be inferred from studies on similar compounds. For example, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for their anti-inflammatory activity in a carrageenan-induced rat paw edema model.[13] Compounds with dimethoxy-substituted phenyl groups at the 5-position showed significant anti-inflammatory activity.[13] This suggests that the nature of the substituent at the C5 position is critical for anti-inflammatory effects.

The mechanism of anti-inflammatory action of pyrazoles often involves the inhibition of pro-inflammatory signaling pathways. Several studies have shown that pyrazole derivatives can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many inflammatory genes, including cytokines like TNF-α and IL-6.[11][12]

Structure-Activity Relationship Insights:

  • COX-2 Selectivity: The substitution pattern on the pyrazole ring is crucial for achieving selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.

  • Inhibition of Pro-inflammatory Cytokines: The ability of pyrazoles to inhibit the production of pro-inflammatory cytokines is a key aspect of their anti-inflammatory profile. This is often mediated through the inhibition of signaling pathways like NF-κB and p38 MAPK.[3][11]

  • In Vivo Efficacy: The carrageenan-induced paw edema model and the collagen-induced arthritis model are standard in vivo assays to evaluate the anti-inflammatory potential of new compounds.[3][14]

Experimental Protocols

To facilitate further research and comparative studies, this section provides standardized protocols for key bioactivity assays.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Assay A Seed cancer cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with pyrazole derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for MIC Determination

MIC_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of pyrazole compound in 96-well plate B->C D Incubate under appropriate conditions C->D E Visually assess for microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Broth microdilution method for MIC determination.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.[14][15]

Protocol:

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions.

  • Compound Administration: Administer the test compound orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Mechanisms of Action and Signaling Pathways

The diverse bioactivities of pyrazole derivatives stem from their ability to interact with a multitude of molecular targets.

Anticancer Mechanisms: As kinase inhibitors, pyrazoles can block critical signaling pathways involved in cancer progression. For example, by inhibiting EGFR, they can suppress the downstream RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to reduced cell proliferation and survival.[2][4] Inhibition of CDKs by pyrazole derivatives can lead to cell cycle arrest, typically at the G1/S or G2/M phase, and induce apoptosis.[3]

Kinase Inhibition Signaling Pathway

Kinase_Inhibition cluster_receptor Cell Surface Receptor cluster_pyrazole Inhibition cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Pyrazole Pyrazole Derivative Pyrazole->RTK Inhibits JAK_STAT JAK/STAT Pathway Pyrazole->JAK_STAT Inhibits Proliferation Decreased Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis Inhibits JAK_STAT->Proliferation Angiogenesis Decreased Angiogenesis CytokineReceptor Cytokine Receptor CytokineReceptor->JAK_STAT

Caption: Pyrazole derivatives as kinase inhibitors in cancer.

Anti-inflammatory Mechanisms: The anti-inflammatory effects of many pyrazoles are attributed to their inhibition of COX-2, which reduces the production of prostaglandins, key mediators of inflammation. Additionally, pyrazoles can suppress the NF-κB signaling pathway.[11] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Pyrazole derivatives can interfere with this process, thereby reducing the inflammatory response.[12]

NF-κB Inhibition Pathway

NFkB_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Initiates Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

Conclusion

This compound belongs to a class of heterocyclic compounds with immense therapeutic potential. While direct experimental data for this specific molecule is not widely available, a comparative analysis with structurally related pyrazole derivatives provides a strong rationale for its potential bioactivity. The presence of the 1-phenyl, 4-ethyl carboxylate, and 5-chloro substituents suggests that it could exhibit interesting anticancer, antimicrobial, and anti-inflammatory properties.

The structure-activity relationships discussed in this guide indicate that minor modifications to the pyrazole scaffold can lead to significant changes in biological activity and target selectivity. Further synthesis and comprehensive biological evaluation of this compound are warranted to fully elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided herein offer a framework for such investigations, paving the way for the development of novel and effective pyrazole-based drugs.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(11), 1034-1039. [Link]

  • Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(23), 7293. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(19), 6263. [Link]

  • The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats. (1998). Pharmacology, 57(4), 205-11. [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science, 13(5), 73-80. [Link]

  • Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW 264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. (2021). Journal of Biochemical and Molecular Toxicology, 35(3), e22656. [Link]

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (2022). Asian Journal of Chemistry, 34(8), 2043-2047. [Link]

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (2018). MedChemComm, 9(6), 963-968. [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science, 13(5), 073-080. [Link]

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (2018). MedChemComm, 9(6), 963–968. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2021). International Journal of Pharmaceutical Sciences and Research, 12(10), 5146-5157. [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (2010). ResearchGate. [Link]

  • Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2. (2021). Journal of Biochemical and Molecular Toxicology, 35(3), e22656. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry, 35(10), 2355-2362. [Link]

  • Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. (2021). Journal of Biochemical and Molecular Toxicology, 35(3), e22656. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry, 35(10), 2355-2362. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). Indian Journal of Pharmacology, 46(3), 322–328. [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (2023). ACS Omega, 8(9), 8685–8697. [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega, 8(9), 8685-8697. [Link]

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (2022). Asian Journal of Chemistry, 34(8), 2043-2047. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]

  • Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1089. [Link]

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (2012). European Journal of Medicinal Chemistry, 53, 266-75. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3746-3753. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

  • cfa induced arthritis: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. [Link]

  • In vivo and in vitro Approach to Anti-arthritic and Anti-inflammatory Effect of Crocetin by Alteration of Nuclear Factor-E2-Related Factor 2/hem Oxygenase (HO)-1 and NF-κB Expression. (2018). Frontiers in Pharmacology, 9, 1445. [Link]

  • Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2368. [Link]

  • Butin Attenuates Arthritis in Complete Freund's Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions. (2021). Frontiers in Pharmacology, 12, 686334. [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1 H -pyrazole-4-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o275. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). Molecules, 23(11), 2997. [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o275. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(11), 3598. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). Molecules, 27(12), 3768. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(2), 795. [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). Journal of the Serbian Chemical Society, 77(3), 259-270. [Link]

Sources

structure-activity relationship (SAR) studies of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationships (SAR) of Ethyl 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylate Analogues

For researchers and scientists in drug development, the pyrazole nucleus is a well-established "privileged scaffold" due to its capacity to interact with a diverse range of biological targets.[1] This versatility has led to its incorporation into numerous clinically successful drugs, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant.[2][3] This guide focuses on a specific, highly functionalized subset: analogues of this compound. The introduction of a chlorine atom at the C5 position and the carboxylate group at C4 provides a unique electronic and steric profile, making this scaffold a compelling starting point for targeted drug discovery.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for this pyrazole family, primarily focusing on their potent antifungal properties, with cross-comparisons to anticancer and antimicrobial activities. We will dissect the causal relationships behind experimental findings and provide actionable insights for medicinal chemists aiming to optimize this chemical core for therapeutic applications.

Part 1: The Core Scaffold and its Antifungal Potential

The this compound core presents several key features for chemical modification: the N1-phenyl ring, the C5-chloro group (which can be a site for nucleophilic substitution or remain as a key electronic feature), and the C4-ethyl carboxylate group (which can be hydrolyzed or converted to an amide). SAR studies reveal that even minor modifications to these positions can dramatically influence biological potency and selectivity.

A pivotal study in this area explored a series of 5-chloro-pyrazole derivatives bearing a phenylhydrazone moiety, revealing potent activity against several plant pathogenic fungi.[4] This series serves as our primary exemplar for dissecting antifungal SAR.

Key SAR Insights for Antifungal Activity

The general trend indicates that the electronic nature of substituents on the N1-phenyl ring and associated moieties is a critical determinant of antifungal efficacy.

  • Substitution on the Phenylhydrazone Moiety: The introduction of various groups on the phenyl ring of the phenylhydrazone side chain led to a wide range of activities against fungi like Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani.[4]

  • Potent Analogue Example: Compound 7c from this series, which incorporates a phenylhydrazone group, demonstrated exceptional potency with EC50 values of 0.74, 0.68, and 0.85 µg/mL against the three aforementioned fungi, respectively.[4] Another standout, compound 8d , showed remarkable activity against R. solani with an EC50 of 0.25 µg/mL.[4]

  • Influence of Halogens: The presence and position of halogen atoms on the ancillary phenyl rings often enhance activity, a common theme in antifungal and antimicrobial drug design due to their ability to increase lipophilicity and modulate electronic properties.

The diagram below illustrates the key modification points on the core scaffold that influence its biological activity.

SAR_Highlights cluster_scaffold Core Pyrazole Scaffold cluster_mods Key Modification Sites & Effects Scaffold This compound N1_Phenyl N1-Phenyl Ring (Site A) C4_Ester C4-Ethyl Carboxylate (Site B) Side_Chain Ancillary Side-Chain (e.g., Phenylhydrazone) (Site C) Effect_A Modulates antifungal, anticancer & antimicrobial potency. N1_Phenyl->Effect_A Effect_B Conversion to Amide: Boosts anticancer & SDH inhibitory activity. C4_Ester->Effect_B Effect_C Electronic groups here critically alter antifungal EC50 values. Side_Chain->Effect_C

Caption: Key modification sites on the pyrazole scaffold.

Part 2: Comparative Analysis with Anticancer and Antimicrobial Activities

While the 5-chloro pyrazole scaffold shows profound antifungal effects, analogues have also been extensively evaluated for anticancer and antimicrobial properties. Comparing the SAR across these activities provides a richer understanding of the scaffold's therapeutic potential.

Anticancer Activity

The conversion of the C4-ethyl carboxylate to a C4-carboxamide is a common and effective strategy for generating potent anticancer agents.[5][6] This modification fundamentally changes the molecule's hydrogen bonding capabilities.

  • Targeting Succinate Dehydrogenase (SDH): Many pyrazole carboxamides function as carboxamide fungicides by targeting the enzyme succinate dehydrogenase (SDH), a crucial component of the mitochondrial respiratory chain.[5] This mechanism can be exploited for anticancer activity, as disrupting cellular respiration is a valid anti-proliferative strategy.

  • Cytotoxicity Data: In one study, novel pyrazole-5-carboxamide derivatives (note the shift in carboxylate position) showed promising cytotoxicity against various cancer cell lines when compared to the standard drug doxorubicin.[6][7] Another series of pyrazole-chalcone hybrids demonstrated selective inhibition (>80%) against the HNO-97 cancer cell line, with the most potent compounds having IC50 values around 10 µM.[8]

Antimicrobial (Antibacterial) Activity

For antibacterial applications, modifications at both the N1 and C5 positions of the pyrazole ring are critical.

  • Broad Spectrum Activity: A series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were tested against Gram-positive and Gram-negative bacteria.[9]

  • Potent Analogue Example: Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate showed activity nearly equivalent to ampicillin against E. coli and P. aeruginosa.[9] Another analogue, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was more active than fluconazole against the fungus C. parapsilosis.[9]

Comparative Data Summary

The table below summarizes the biological activities of representative analogues, highlighting how structural changes influence potency across different therapeutic areas.

Compound Series/AnalogueCore Scaffold ModificationBiological Target/AssayPotency (EC50/IC50/MIC)Reference
Analogue 7c 5-Chloro, Phenylhydrazone side-chainAntifungal (B. cinerea)0.68 µg/mL[4]
Analogue 8d 5-Chloro, Phenylhydrazone side-chainAntifungal (R. solani)0.25 µg/mL[4]
Pyrazole Carboxamides C4-CarboxamideAnticancer (Sclerotinia sclerotiorum)2.04 to 15.2 µg/mL[5]
Pyrazole-Chalcone 6b C4-Chalcone linkageAnticancer (HNO-97)10 µM[8]
Analogue 21 3-Carboxylate, 5-ThiopheneAntibacterial (E. coli)0.038 µmol/mL[9]
Analogue 16 3-Carboxylate, 5-(dihalophenyl)Antifungal (C. parapsilosis)0.015 µmol/mL[9]
Analogue 16c 4-Carboxylic acidXanthine Oxidase InhibitorIC50 = 5.7 nM[10]

Part 3: Experimental Methodologies

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of these pyrazole analogues.

General Synthesis of 1,5-Disubstituted Pyrazole-4-carboxylates

The Vilsmeier-Haack reaction is a classic and effective method for synthesizing pyrazole-4-carboxaldehydes, which are key precursors to the target carboxylates.[8][11][12]

Step-by-Step Protocol:

  • Hydrazone Formation: Add phenylhydrazine hydrochloride (1.1 eq) to a solution of a substituted acetophenone (1.0 eq) in ethanol containing a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours.[12] Cool the reaction, filter the resulting precipitate, wash with cold ethanol, and dry to yield the acetophenone phenylhydrazone.

  • Vilsmeier-Haack Cyclization: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3, 3-4 eq) to ice-cold dimethylformamide (DMF). To this reagent, add the phenylhydrazone from Step 1. Heat the reaction mixture to 60-80°C for several hours until TLC indicates consumption of the starting material.[12]

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate or sodium hydroxide solution. The resulting precipitate is the pyrazole-4-carboxaldehyde. Filter, wash with water, and dry.

  • Oxidation to Carboxylic Acid: Dissolve the aldehyde in a suitable solvent (e.g., acetone) and treat with an oxidizing agent like potassium permanganate (KMnO4) or Jones reagent until a persistent pink color is observed. Quench the reaction, perform an appropriate work-up to isolate the carboxylic acid.

  • Esterification: Reflux the carboxylic acid from Step 4 in absolute ethanol with a catalytic amount of sulfuric or phosphoric acid for 5-6 hours.[13] After cooling, concentrate the solution and add cold water to precipitate the ethyl pyrazole-4-carboxylate product. Filter, wash, and recrystallize from a suitable solvent like ethanol/water.[13]

The diagram below illustrates this general workflow.

Caption: General workflow from synthesis to evaluation.

In Vitro Antifungal Assay (Mycelium Growth Inhibition)

This protocol is standard for assessing the efficacy of compounds against pathogenic fungi.

  • Preparation: Dissolve the synthesized pyrazole compounds in DMSO to create stock solutions.

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize. While still molten, add the test compound stock solution to achieve the desired final concentrations (e.g., 50 µg/mL). A DMSO control and a positive control (e.g., Carbendazim) plate should also be prepared.

  • Inoculation: Place a 5 mm mycelial disc of the test fungus (e.g., R. solani) in the center of each agar plate.

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours.

  • Measurement: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.

  • EC50 Determination: To determine the EC50 value, repeat the assay with a range of concentrations and use probit analysis to calculate the concentration that causes 50% inhibition.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogues (dissolved in DMSO and diluted in cell culture medium) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

The this compound scaffold is a highly adaptable and potent core for the development of new therapeutic agents. The structure-activity relationship data clearly indicates that targeted modifications can steer the biological activity towards antifungal, anticancer, or antimicrobial endpoints. For antifungal development, focusing on the electronic properties of side chains attached via the N1-phenyl group is a promising strategy. For anticancer applications, converting the C4-ester to a carboxamide is a proven method to enhance potency, likely by altering interactions with metabolic enzyme targets like SDH. This guide provides a foundational framework for researchers to build upon, enabling more rational design and optimization of this versatile and powerful chemical scaffold.

References

  • Gao, Y., et al. (2020). Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. Available at: [Link]

  • Zhang, L., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Song, H., et al. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological activities of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. Available at: [Link]

  • Asian Journal of Chemistry. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2023). (PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Available at: [Link]

  • Shetty, M. M., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Available at: [Link]

  • ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available at: [Link]

  • National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. Available at: [Link]

  • National Institutes of Health. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Kaunas University of Technology. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available at: [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy. Available at: [Link]

  • PubMed. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Available at: [Link]

  • National Institutes of Health. (2019). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. Available at: [Link]

Sources

comparative analysis of different synthetic routes to pyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole scaffolds are a cornerstone in medicinal chemistry and materials science, with pyrazole-4-carboxylates serving as particularly valuable intermediates for the synthesis of a wide range of biologically active compounds.[1][2][3][4][5] Their prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates efficient and versatile synthetic strategies.[2][3][4] This guide provides a comparative analysis of the most prominent synthetic routes to pyrazole-4-carboxylates, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal method for their specific needs. We will delve into the classical Knorr synthesis, multicomponent reactions, and modern cycloaddition approaches, providing experimental data and protocols to support a thorough understanding of each methodology.

I. The Classical Approach: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for constructing the pyrazole ring.[6][7][8][9][10] The core of this reaction is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8][9][10]

A. Reaction Mechanism and Regioselectivity

The mechanism involves the initial reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring.[11]

A significant challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyl compounds, is the control of regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[12][13] The regiochemical outcome is influenced by a combination of electronic and steric effects of the substituents on the dicarbonyl compound, as well as the reaction conditions such as solvent, temperature, and pH.[13] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in certain cases.[12]

Diagram: Knorr Pyrazole Synthesis Mechanism

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Nucleophilic_Attack Nucleophilic Attack (Forms Hydrazone) 1_3_Dicarbonyl->Nucleophilic_Attack + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration Cyclic Intermediate Pyrazole Pyrazole-4-carboxylate Dehydration->Pyrazole Aromatization

Caption: General workflow of the Knorr pyrazole synthesis.

B. Experimental Protocol: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate (1 equivalent)

  • Phenylhydrazine (1 equivalent)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve ethyl 2-acetyl-3-oxobutanoate in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add phenylhydrazine dropwise to the mixture at room temperature.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the desired pyrazole-4-carboxylate.

C. Advantages and Disadvantages
AdvantagesDisadvantages
Readily available starting materials.Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[12][13]
Generally high yields for simple substrates.Can require harsh reaction conditions (e.g., high temperatures).
Well-established and widely understood methodology.[6][7][8][9][10]Limited functional group tolerance in some cases.

II. Multicomponent Reactions (MCRs): A Strategy for Efficiency

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like pyrazole-4-carboxylates in a single step from three or more starting materials.[14][15][16][17] This strategy aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often employing milder reaction conditions.[1][2][18][19]

A. Common MCR Strategies

A prevalent MCR approach for pyrazole-4-carboxylates involves the one-pot reaction of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative.[14] This reaction can be catalyzed by a variety of catalysts, including Lewis acids, Brønsted acids, and even environmentally benign catalysts like magnetic ionic liquids.

Diagram: Three-Component Synthesis of Pyrazole-4-carboxylates

G cluster_reactants Starting Materials Aldehyde Aldehyde One_Pot_Reaction One-Pot Reaction (Catalyst) Aldehyde->One_Pot_Reaction Beta_Ketoester β-Ketoester Beta_Ketoester->One_Pot_Reaction Hydrazine Hydrazine Hydrazine->One_Pot_Reaction Pyrazole_Product Polysubstituted Pyrazole-4-carboxylate One_Pot_Reaction->Pyrazole_Product G cluster_reactants Components Dipole 1,3-Dipole (e.g., Sydnone) Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloaddition Intermediate Cycloadduct Intermediate Cycloaddition->Intermediate Aromatization Aromatization (e.g., Elimination) Intermediate->Aromatization Pyrazole_Product Substituted Pyrazole Aromatization->Pyrazole_Product

Caption: General scheme of a [3+2] cycloaddition approach to pyrazoles.

C. Experimental Protocol: Synthesis of 3-(1,3-Dithian-2-yl)-1,4-diphenyl-1H-pyrazole

The following is a representative procedure based on the work of Li and coworkers. [20] Materials:

  • N-phenylsydnone (1 equivalent)

  • 2-(phenylethynyl)-1,3-dithiane (1.2 equivalents)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • Toluene (solvent)

Procedure:

  • To a solution of N-phenylsydnone in toluene, add 2-(phenylethynyl)-1,3-dithiane and potassium carbonate.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyrazole.

D. Advantages and Disadvantages
AdvantagesDisadvantages
High regioselectivity. [20]Availability and stability of the 1,3-dipole can be a concern.
Mild reaction conditions. [20]The synthesis of the starting materials may require multiple steps.
Broad substrate scope and functional group tolerance. [20]
Provides access to highly functionalized pyrazoles. [20]

Comparative Summary and Outlook

The choice of synthetic route to pyrazole-4-carboxylates is highly dependent on the specific target molecule, available starting materials, and desired scale of the reaction.

Synthetic RouteKey FeaturesBest Suited For
Knorr Synthesis Classical, well-established, uses readily available starting materials.Straightforward synthesis of simple pyrazoles where regioselectivity is not a major issue or can be controlled.
Multicomponent Reactions Atom-economical, efficient, allows for rapid library synthesis.High-throughput synthesis and the creation of diverse molecular libraries under green conditions. [1][2][18][19]
[3+2] Cycloadditions High regioselectivity, mild conditions, broad functional group tolerance.The synthesis of complex and highly functionalized pyrazoles where precise control over substitution patterns is crucial. [20]

Future research in this area will likely focus on the development of even more efficient and sustainable methodologies. This includes the discovery of novel catalysts for multicomponent reactions, the expansion of the substrate scope for cycloaddition reactions, and the development of continuous flow processes for the large-scale synthesis of pyrazole-4-carboxylates. The integration of green chemistry principles, such as the use of renewable starting materials and solvent-free reaction conditions, will continue to be a driving force in the evolution of these synthetic strategies. [1][2][18][19][21]

References

  • Li, W., et al. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Almansa, C., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Patel, H., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Available at: [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect. Available at: [Link]

  • Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. Available at: [Link]

  • Almansa, C., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Patel, H., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]

  • Zare, A., et al. (2016). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Iranian Journal of Catalysis. Available at: [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

  • Unknown. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Al-Mulla, A. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Al-Azmi, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Unknown. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Komendantova, A. S., et al. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Available at: [Link]

  • Unknown. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]

  • Wan, J.-P., & Liu, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry. Available at: [Link]

  • Shaabani, A., et al. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Giraud, F., et al. (2008). Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. Available at: [Link]

  • Titi, M., et al. (2014). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3. Reaction of pyrazole derivative 4 with dicarbonyl compounds. Available at: [Link]

  • Petrucci, V., et al. (2021). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry. Available at: [Link]

  • Thompson, A. M., et al. (2016). Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretastatin A4. Journal of Medicinal Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxylate Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of compounds with diverse pharmacological activities.[1] Its inherent physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[2] Among the vast library of pyrazole derivatives, compounds based on the ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate core have garnered significant interest for their potential as therapeutic agents, particularly in oncology and infectious diseases. This guide provides a comprehensive overview of the methodologies used to evaluate the efficacy of these compounds, comparing their performance in controlled laboratory settings (in vitro) with their effects in living organisms (in vivo).

In Vitro Efficacy: The First Line of Evidence

In vitro studies are the initial and essential step in evaluating the potential of a new chemical entity. These assays are performed in a controlled environment outside of a living organism, typically using cell cultures. They provide a rapid and cost-effective means to screen large numbers of compounds and to elucidate their mechanisms of action at a molecular level.

Assessing Anticancer Activity: The MTT Assay

A widely used method to determine the cytotoxic (cell-killing) effects of a compound on cancer cells is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compounds, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), are serially diluted to various concentrations and added to the wells. Control wells receive only the vehicle (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: A solution of MTT is added to each well and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or an acidified isopropanol solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated.

Diagram of the MTT Assay Workflow

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate adherence Overnight Incubation cell_seeding->adherence compound_addition Add Serial Dilutions of Test Compounds adherence->compound_addition incubation Incubate for 24-72 hours compound_addition->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

A schematic representation of the key steps in the MTT assay for determining the in vitro cytotoxicity of test compounds.

Table 1: In Vitro Anticancer Activity of Representative Pyrazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative 1MCF-7 (Breast)4.33[5]
Pyrazole Derivative 2HCT116 (Colon)5.15[5]
Pyrazole Derivative 3Huh-7 (Liver)4.84[5]
Pyrazole-fused Betulinic Acid Derivative 15eB16 (Melanoma)5.58[6]
Pyrazole-fused Betulinic Acid Derivative 15eSF763 (Glioma)6.13[6]

In Vivo Efficacy: Bridging the Gap to Clinical Relevance

While in vitro studies are informative, they cannot fully replicate the complex biological environment of a living organism. In vivo studies, conducted in animal models, are therefore a critical next step to assess a compound's efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a whole-organism setting.[2]

Evaluating Anticancer Activity: The Xenograft Mouse Model

A common in vivo model for cancer research is the xenograft model, where human cancer cells are implanted into immunocompromised mice.[7] This allows for the study of tumor growth and the evaluation of anticancer agents in a living system.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Cell Implantation: A specific number of human cancer cells are injected subcutaneously into the flank of the mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size. Tumor volume is regularly measured using calipers.

  • Compound Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, according to a predetermined dosing schedule. The control group receives the vehicle.

  • Monitoring: The tumor volume and body weight of the mice are monitored throughout the study.

  • Endpoint: The study is terminated when the tumors in the control group reach a specific size or after a predetermined duration. The tumors are then excised and weighed.

  • Data Analysis: The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is a key parameter calculated.

Diagram of the Xenograft Model Workflow

Xenograft_Workflow cluster_model_prep Model Preparation cluster_tumor_growth Tumor Growth & Treatment cluster_monitoring Monitoring & Endpoint cluster_analysis Data Analysis cell_culture Culture Human Cancer Cells implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_development Allow Tumors to Reach Palpable Size implantation->tumor_development randomization Randomize Mice into Control & Treatment Groups tumor_development->randomization treatment Administer Test Compound or Vehicle randomization->treatment measurements Monitor Tumor Volume and Body Weight treatment->measurements endpoint Study Endpoint measurements->endpoint tumor_excision Excise and Weigh Tumors endpoint->tumor_excision compare_groups Compare Tumor Growth between Groups tumor_excision->compare_groups calculate_tgi Calculate Tumor Growth Inhibition (TGI) compare_groups->calculate_tgi

A schematic representation of the key stages in an in vivo anticancer efficacy study using a xenograft mouse model.

Case Study: In Vitro vs. In Vivo Efficacy of Pyrazole-Fused Betulinic Acid Derivatives

A study on pyrazole-fused 23-hydroxybetulinic acid derivatives provides a valuable example of the correlation between in vitro and in vivo findings.[6]

Table 2: Comparative Efficacy of a Pyrazole Derivative (Compound 15e)[7]
Assay TypeModelEndpointResult
In Vitro B16 Melanoma CellsIC505.58 µM
SF763 Glioma CellsIC506.13 µM
In Vivo H22 Liver Cancer XenograftTumor Growth InhibitionSignificant
B16 Melanoma XenograftTumor Growth InhibitionSignificant

In this study, compound 15e demonstrated potent antiproliferative activity against B16 melanoma and SF763 glioma cell lines in vitro.[6] Encouragingly, these promising in vitro results translated to significant antitumor activity in vivo, as evidenced by the inhibition of tumor growth in both H22 liver cancer and B16 melanoma xenograft mouse models.[6]

The In Vitro-In Vivo Discrepancy: A Critical Consideration

It is crucial for researchers to recognize that a direct correlation between in vitro and in vivo results is not always guaranteed.[8][9] A compound that shows high potency in a cell-based assay may exhibit poor efficacy or unexpected toxicity in an animal model.[10] Several factors contribute to this potential discrepancy:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism can significantly impact its concentration at the target site.

  • Bioavailability: A compound may have poor oral bioavailability, meaning that only a small fraction of the administered dose reaches the systemic circulation.

  • Metabolism: The compound may be rapidly metabolized in the liver into inactive or even toxic byproducts.

  • Toxicity: The compound may exhibit off-target effects that cause toxicity in the animal model, limiting the achievable therapeutic dose.

  • Tumor Microenvironment: The complex interplay between cancer cells and the surrounding stroma, immune cells, and vasculature in a living tumor is not replicated in a simple 2D cell culture.[11]

Conclusion and Future Perspectives

The development of novel therapeutics based on the this compound scaffold holds significant promise. A rigorous and systematic evaluation of both in vitro and in vivo efficacy is paramount to identifying lead candidates with the greatest potential for clinical success. While in vitro assays provide a valuable initial screen, in vivo studies are indispensable for understanding a compound's true therapeutic window and for predicting its performance in a more complex biological system. Future research should focus on developing more predictive in vitro models, such as 3D organoids and co-culture systems, that better mimic the tumor microenvironment. Furthermore, a deeper understanding of the structure-activity relationships and the pharmacokinetic properties of these pyrazole derivatives will be crucial for designing next-generation compounds with improved efficacy and safety profiles.

References

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Anticancer Research. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Carpizo, D. Xenograft Tumor Assay Protocol. [Link]

  • PubMed. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • PubMed. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. [Link]

  • NIH. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • Bentham Science. Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. [Link]

  • PubMed Central. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. [Link]

  • PubMed. Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives. [Link]

  • ResearchGate. Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. [Link]

  • PubMed. Discrepancy between in vitro and in vivo antitumor effect of a new platinum(II) metallointercalator. [Link]

  • ResearchGate. Reported examples of pyrazoles as anticancer agents with different.... [Link]

  • PubMed. Discrepancies between in vitro activity of and in vivo response to antimicrobial agents. [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • PubMed. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isomeric Challenge of Pyrazoles in Drug Discovery

Pyrazoles, five-membered aromatic heterocyclic rings with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry.[1][2][3] Their derivatives are integral to a wide array of pharmaceuticals, exhibiting activities from anti-inflammatory to anti-cancer.[2][3][4] However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, such as 3-substituted, 4-substituted, and 5-substituted isomers.[3] Differentiating these isomers is a critical, non-trivial step in drug development, as the position of a substituent dramatically influences the molecule's steric and electronic properties, and thus its biological activity.

This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification of pyrazole isomers. We will move beyond simple data reporting to explain the causal relationships between isomeric structure and spectral output, providing field-proven insights for researchers, scientists, and drug development professionals.

The Spectroscopic Toolkit for Isomer Elucidation

The challenge of pyrazole isomerism is effectively met by a multi-technique spectroscopic approach. While each method provides unique pieces of the structural puzzle, their combined power offers a self-validating system for definitive characterization.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): NMR is the most powerful tool for this task. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of functional groups, offering key insights into N-H bonds and the overall substitution pattern on the aromatic ring.[7]

  • Mass Spectrometry (MS): MS provides the molecular weight and, crucially, distinct fragmentation patterns that can help differentiate isomers.[7][8]

Part 1: Nuclear Magnetic Resonance (NMR) - The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the cornerstone of isomer identification. The distinct electronic environment of each proton and carbon in the pyrazole ring results in a unique chemical shift and coupling pattern for each isomer.

¹H NMR Spectroscopy: Protons Tell the Story

The chemical shifts (δ) and coupling constants (J) of the pyrazole ring protons are exquisitely sensitive to substituent placement. For N-unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms (annular tautomerism) can lead to averaged signals, but substitution patterns still create discernible differences.[7][9]

Let's consider the methylpyrazole isomers as a model system:

  • 4-Methylpyrazole: This isomer presents the simplest ¹H NMR spectrum. Due to its C₂ᵥ symmetry, the protons at the C3 and C5 positions are chemically equivalent. This results in a single, sharp singlet for these two aromatic protons. The methyl group protons also appear as a singlet.

  • 3(5)-Methylpyrazole: This compound exists as a rapid equilibrium of two tautomers (3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole).[7] This exchange averages the environments of the C4 and C5 protons. Consequently, the spectrum shows two distinct signals for the ring protons, typically appearing as doublets (or narrow triplets depending on the coupling) due to mutual coupling. The proton at C4 is adjacent to one carbon, while the proton at C5 is adjacent to a nitrogen, leading to different chemical shifts.

Causality: The electronegativity of the nitrogen atoms strongly influences the electron density around the ring protons. Protons on carbons adjacent to a nitrogen atom (e.g., C3 and C5) are more deshielded and appear at a higher chemical shift (further downfield) than a proton on a carbon atom situated between two other carbons (e.g., C4). The electron-donating methyl group will slightly shield adjacent protons, causing an upfield shift.

¹³C NMR Spectroscopy: A Carbon Fingerprint

¹³C NMR provides complementary and often decisive information. The chemical shifts of the ring carbons are highly diagnostic of the substitution pattern.

Causality: Similar to ¹H NMR, the chemical shifts of the carbon atoms are dictated by their electronic environment. Carbons bonded to electronegative nitrogen atoms are significantly deshielded. The substituent's position directly impacts the chemical shifts of the ipso-carbon (the carbon it's attached to) and the adjacent carbons. For instance, in 3-methylpyrazole, the C3 carbon signal will be shifted downfield compared to the unsubstituted pyrazole, while in 4-methylpyrazole, the C4 signal is the one affected.

Comparative NMR Data for Methylpyrazole Isomers

IsomerSpectroscopic Feature¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Methylpyrazole Ring H (C3-H, C5-H)~7.5 (s, 2H)C3/C5: ~134.9, C4: ~118.0
Methyl H (CH₃)~2.1 (s, 3H)CH₃: ~10.0
3(5)-Methylpyrazole Ring H (C4-H)~6.1 (d, 1H)C3/C5: ~148.1 / 139.4, C4: ~106.4
Ring H (C5-H)~7.4 (d, 1H)CH₃: ~12.9
Methyl H (CH₃)~2.3 (s, 3H)

Note: Data is illustrative and chemical shifts can vary based on solvent and concentration. Data compiled from sources including PubChem and chemical supplier databases.[10][11][12][13][14]

Advanced NMR Techniques: For complex cases or to confirm assignments, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. For example, in 3-methylpyrazole, the methyl protons will show a correlation to both the C3 and C4 carbons, definitively locking in the substituent's position.[9]

Part 2: Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

While NMR is often sufficient, IR and MS provide rapid and complementary data that strengthen the structural assignment.

Infrared (IR) Spectroscopy: The N-H Stretch is Key

For N-unsubstituted pyrazoles, the most diagnostic feature in the IR spectrum is the N-H stretching vibration.

  • N-H Stretch: This appears as a broad band typically in the range of 3100-3400 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.[15][16]

  • C-H Stretch (Aromatic): These appear as sharp peaks just above 3000 cm⁻¹.

  • Ring Vibrations (C=C, C=N): These occur in the 1450-1600 cm⁻¹ region. The pattern of these bands can be subtly different between isomers, providing fingerprint-like confirmation.[16]

While IR is less definitive than NMR for distinguishing C3/C4/C5 isomers on its own, it is excellent for confirming the presence of the N-H proton and the pyrazole core.

Comparative IR Data for Pyrazole

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H Stretch3100 - 3400Medium - Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=N Stretch (Ring)1450 - 1550Medium - Strong
C=C Stretch (Ring)1500 - 1600Medium - Strong

Data compiled from various spectroscopic resources.[16][17]

Mass Spectrometry: Fragmentation as a Guide

Mass spectrometry provides the molecular weight, confirming the elemental formula. High-resolution MS (HRMS) is essential for this. While isomers will have the same molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.[8]

Causality: The stability of the resulting fragment ions dictates the fragmentation pathway. The position of a substituent influences which bonds are most likely to break. A common fragmentation pathway for pyrazoles involves the expulsion of a molecule of hydrogen cyanide (HCN).[8] The specific pathway and the relative abundance of the fragment ions can serve as a fingerprint for a particular isomer. For example, the fragmentation of a methylpyrazole might involve the loss of HCN or the loss of a methyl radical followed by ring rearrangement. The relative likelihood of these events will depend on the methyl group's position.[18][19]

Part 3: Experimental Protocols & Integrated Workflow

Trustworthy data begins with meticulous experimental practice.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • If necessary, perform 2D experiments like COSY and HMBC to establish connectivity. Set the HMBC experiment to detect long-range couplings of ~8-10 Hz.[9]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Compare the observed chemical shifts, multiplicities, and coupling constants to the expected values for each possible isomer.

Protocol 2: Integrated Spectroscopic Analysis Workflow

An efficient and self-validating workflow is crucial for unambiguous isomer identification.

G cluster_0 Initial Analysis cluster_1 Primary Structural Elucidation cluster_2 Data Interpretation & Decision start Synthesized Pyrazole (Isomeric Mixture?) ms Acquire HRMS start->ms analyze_ms Confirm Molecular Formula ms->analyze_ms nmr Acquire ¹H & ¹³C NMR analyze_nmr Analyze Shifts, Multiplicity, & Coupling Constants nmr->analyze_nmr ir Acquire IR Spectrum analyze_ir Confirm N-H & Ring Structure ir->analyze_ir analyze_ms->nmr decision Compare Data to Expected Isomer Patterns analyze_nmr->decision analyze_ir->decision conclusion Structure Confirmed decision->conclusion Unambiguous Match re_evaluate Ambiguous? Acquire 2D NMR (HMBC) decision->re_evaluate Ambiguous re_evaluate->analyze_nmr Refine Analysis

Caption: Workflow for the integrated spectroscopic identification of pyrazole isomers.

Conclusion

Distinguishing between pyrazole isomers is a fundamental requirement in chemical synthesis and drug development. While each spectroscopic technique offers valuable clues, NMR spectroscopy stands as the definitive method , providing unparalleled detail on the molecular architecture. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra serve as unique fingerprints for each isomer. IR spectroscopy provides rapid confirmation of key functional groups, and mass spectrometry validates the molecular formula while offering clues through fragmentation. By employing these techniques in an integrated workflow, researchers can confidently and accurately elucidate the structure of their synthesized pyrazole derivatives, ensuring the integrity and progression of their research.

References

  • Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38(8), 4120-4129. [Link]

  • El-Sattar, N. E. A., et al. (2012). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 2(23), 8863-8869. [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 10(4), 505-516. [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

  • Frizzo, C. P., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. InTech. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1436-1469. [Link]

  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 4(3), 1-10. [Link]

  • Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 65. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpyrazole. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylpyrazole. PubChem Compound Database. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methylpyrazole - 13C NMR. Retrieved from [Link]

  • American Chemical Society. (2023). Hydrophobic Metal–Organic Frameworks Enable Superior High-Pressure Ammonia Storage through Geometric Design. Journal of the American Chemical Society. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Target Specificity of Novel Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] However, the promise of a potent lead candidate can be quickly undermined by a lack of target specificity, leading to off-target toxicities and failed clinical trials.[4][5][6] High specificity ensures that a therapeutic agent acts primarily on its intended target, minimizing adverse side effects and improving the therapeutic window.[5][6]

This guide provides an in-depth comparison of state-of-the-art methodologies to rigorously assess the target specificity of novel pyrazole inhibitors. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to design a robust validation strategy that ensures confidence in your lead compounds.

The Hierarchical Strategy for Specificity Profiling

A comprehensive assessment of inhibitor specificity is not a single experiment but a multi-pronged, hierarchical approach. We begin with broad, high-throughput in vitro methods to cast a wide net, followed by more physiologically relevant cell-based assays to confirm target engagement and finally, unbiased proteome-wide approaches to uncover unexpected interactions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Unbiased Profiling A Novel Pyrazole Inhibitor B Large-Panel Kinome Profiling (>400 Kinases) A->B Potency & Preliminary Selectivity C Cellular Thermal Shift Assay (CETSA) B->C Confirm Target Engagement D Targeted Cellular Assays (e.g., Phospho-Westerns) B->D E Chemical Proteomics (e.g., Kinobeads/AP-MS) C->E Identify Off-Targets F Confident Lead Candidate (High Potency & Defined Specificity) D->F E->F

Caption: A hierarchical workflow for assessing inhibitor specificity.

In Vitro Kinome Profiling: The Broad Survey

The first step in assessing specificity is to understand the inhibitor's activity across a large panel of related targets, most commonly the human kinome.[7][8] Commercial services offer screening panels of over 400 kinases, providing a comprehensive initial view of selectivity.[9]

Causality of Experimental Choice: Why start here? Kinase ATP-binding sites are highly conserved. A compound designed for one kinase has a statistical probability of binding to others. Large-panel screening is a cost-effective strategy to rapidly identify these potential off-target interactions early, preventing the costly development of a non-selective compound.[10] A typical strategy is to first screen at a single high concentration (e.g., 1 or 10 µM) to identify all potential hits, followed by full dose-response curves (IC₅₀) for any kinase showing significant inhibition (e.g., >70%).[9]

Data Interpretation:

  • IC₅₀ vs. Kᵢ/Kₑ: An IC₅₀ value (the concentration required for 50% inhibition) is highly dependent on assay conditions, particularly the ATP concentration.[11][12] For ATP-competitive inhibitors, a high ATP concentration will lead to a higher apparent IC₅₀. To compare data across different assays and labs, it is better to determine the inhibition constant (Kᵢ), which is independent of experimental setup.[12]

  • Selectivity Score: A simple way to quantify selectivity is the "Selectivity Score," which is the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, with a lower score indicating higher selectivity.

ParameterBiochemical Kinase Assay
Principle Measures direct inhibition of recombinant kinase activity (e.g., substrate phosphorylation).[11]
Throughput High (can screen >400 kinases simultaneously).[9]
Context In vitro (cell-free).
Key Output IC₅₀ or Percent Inhibition.
Pros Comprehensive coverage of the kinome, quantitative, high-throughput, cost-effective for initial screening.
Cons Lacks physiological context (no cell membranes, scaffolding proteins, or endogenous ATP levels), may not reflect cellular activity.[8]

Cellular Target Engagement: Confirming the Hit in a Live Cell

An inhibitor that is potent in a biochemical assay may not be effective in a cell due to poor permeability, rapid efflux, or competition with high intracellular ATP concentrations.[8] Therefore, the next critical step is to confirm that the inhibitor binds its intended target in a physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[13][14]

Causality of Experimental Choice: CETSA is based on the principle of ligand-induced thermal stabilization.[15] When a protein binds to a ligand (like our pyrazole inhibitor), it becomes more stable and resistant to heat-induced denaturation.[14][15] By heating cells treated with the inhibitor and measuring the amount of soluble target protein remaining, we can directly infer target engagement.[16] A positive result in CETSA provides strong evidence that your compound reaches and binds its target inside the cell.

G A 1. Treat Intact Cells with Inhibitor or DMSO B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble Fraction (Centrifugation) C->D E 5. Protein Quantification (Western Blot or Mass Spec) D->E F Result: Thermal Shift (Increased Tm in treated sample) E->F

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Detection

1. Cell Culture and Treatment: a. Plate cells of interest (e.g., a cancer cell line overexpressing the target kinase) and grow to ~80% confluency. b. Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) in serum-free media.

2. Thermal Challenge: a. Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 45°C to 65°C). Include an unheated control. d. Cool samples at room temperature for 3 minutes.

3. Lysis and Fractionation: a. Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete lysis. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins. c. Carefully collect the supernatant, which contains the soluble protein fraction.

4. Immunoblotting: a. Determine the protein concentration of the soluble fractions. b. Denature equal amounts of protein by boiling in SDS-PAGE sample buffer. c. Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH) should also be used. e. Incubate with a secondary antibody and visualize the bands. The intensity of the target protein band at each temperature is quantified.

Self-Validation and Interpretation: A successful experiment will show a dose-dependent shift in the melting curve (Tₘ) to a higher temperature for the inhibitor-treated samples compared to the DMSO control, confirming intracellular target engagement.

Chemical Proteomics: Unbiased Off-Target Discovery

While kinome profiling is excellent for screening known kinases, it is inherently biased. What if your pyrazole inhibitor binds to a non-kinase target? Or a kinase not on the panel? Chemical proteomics provides an unbiased method to identify the full spectrum of protein interactions directly from a cell lysate.[17][18][19]

Causality of Experimental Choice: This approach aims to "pull down" all proteins that bind to the inhibitor. By immobilizing a broad-spectrum kinase inhibitor mix onto beads (a technique often called "kinobeads"), one can capture a large portion of the kinome from a cell lysate.[20][21] When this lysate is pre-incubated with a free inhibitor (our pyrazole compound), the inhibitor's true targets will be occupied and thus fail to bind to the beads. By using quantitative mass spectrometry to compare the proteins captured with and without the free inhibitor, we can identify its specific targets by their absence.[20]

ParameterKinome ProfilingCellular Thermal Shift Assay (CETSA)Chemical Proteomics (Kinobeads)
Principle In vitro enzymatic inhibition[8]Ligand-induced thermal stabilization[15]Competitive affinity capture[20]
Context Cell-freeIntact cells or lysate[22]Cell lysate[17]
Output IC₅₀ / % InhibitionThermal melt curve (Tₘ shift)[13]Target spectrum & relative affinity
Detects Direct Binding? Indirect (measures activity)YesYes
Compound Modification? NoNoNo (for competition mode)
Throughput HighMedium-LowLow
Key Advantage Broadest coverage of known kinases.[9]Confirms target binding in a physiological context.[14]Unbiased discovery of on- and off-targets.[18]

Case Study Context: BRAF Inhibitors

To illustrate the importance of these methods, consider the clinical experience with BRAF inhibitors used in melanoma treatment.[23] While highly effective against the BRAF V600E mutant kinase, early inhibitors like vemurafenib were found to cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF, leading to secondary skin cancers.[23][24] This is a classic example of an off-target effect with significant clinical consequences. Comprehensive specificity profiling using the techniques described here can identify such liabilities early in development.[24][25] For instance, a phosphoproteomics approach, a subset of chemical proteomics, revealed that different BRAF inhibitors have distinct sets of off-targets, leading to varied effects on endothelial cell signaling and vascular function.[25]

G cluster_0 On-Target Pathway (BRAF V600E Mutant Cells) cluster_1 Off-Target Pathway (BRAF WT Cells) A BRAF V600E B MEK A->B C ERK B->C D Proliferation C->D Inhibitor Pyrazole BRAF Inhibitor Inhibitor->A INHIBITS E RAS F CRAF E->F G MEK F->G H ERK G->H I Unintended Proliferation H->I Inhibitor2 Pyrazole BRAF Inhibitor Inhibitor2->F ACTIVATES (Paradoxical)

Caption: On-target vs. off-target effects of a hypothetical BRAF inhibitor.

Conclusion

Assessing the target specificity of a novel pyrazole inhibitor is a critical pillar of preclinical drug development. A superficial analysis risks failure in later, more expensive stages. By employing a logical hierarchy of experiments—from broad in vitro panels to confirm potency, to cell-based assays to validate engagement, and finally to unbiased proteomics to ensure clean selectivity—researchers can build a comprehensive and trustworthy data package. This rigorous, multi-faceted approach is essential for distinguishing a promising chemical scaffold from a truly viable therapeutic candidate.

References

  • Title: A brief introduction to chemical proteomics for target deconvolution - PubMed Source: PubMed URL: [Link]

  • Title: Chemical Proteomics for Target Validation Source: World Preclinical Congress URL: [Link]

  • Title: Drug Discovery in Liver Disease Using Kinome Profiling - MDPI Source: MDPI URL: [Link]

  • Title: Drug target deconvolution by chemical proteomics - PubMed Source: PubMed URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol Source: Bio-protocol URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function Source: National Institutes of Health URL: [Link]

  • Title: A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences Source: European Review for Medical and Pharmacological Sciences URL: [Link]

  • Title: End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Target specificity: Significance and symbolism Source: ScienceDirect URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central Source: National Institutes of Health URL: [Link]

  • Title: Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function Source: Life Science Alliance URL: [Link]

  • Title: Profiling the kinome for drug discovery - PubMed Source: PubMed URL: [Link]

  • Title: Drug Target Specificity → Area → Sustainability Source: ESG Hub URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI Source: National Center for Biotechnology Information URL: [Link]

  • Title: Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - Frontiers Source: Frontiers URL: [Link]

  • Title: What determines drug specificity? - Patsnap Synapse Source: Patsnap URL: [Link]

  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic Source: Oxford Academic URL: [Link]

  • Title: The Crucial Role of Target Identification in Modern Pharmacology - PharmaFeatures Source: PharmaFeatures URL: [Link]

  • Title: Kinase Screening & Profiling Service | Drug Discovery Support Source: BPS Bioscience URL: [Link]

  • Title: Clinical relevance of target identity and biology: implications for drug discovery and development - PubMed Source: PubMed URL: [Link]

  • Title: Recent advances in methods to assess the activity of the kinome - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central Source: National Institutes of Health URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology Source: Reaction Biology URL: [Link]

  • Title: Development of a highly selective c-Src kinase inhibitor - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

  • Title: Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors Source: bioRxiv URL: [Link]

  • Title: Profiling of drug resistance in Src kinase at scale uncovers a regulatory network coupling autoinhibition and catalytic domain dynamics - PubMed Source: PubMed URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) - News-Medical.Net Source: News-Medical.Net URL: [Link]

  • Title: CETSA Source: Pelago Bioscience URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: National Institutes of Health URL: [Link]

  • Title: Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening | Chemical Methodologies Source: Chemical Methodologies URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

  • Title: Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed Source: PubMed URL: [Link]

  • Title: Early identification of chemical series with defined kinase inhibitor selectivity profiles Source: American Association for Cancer Research URL: [Link]

  • Title: Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design - OUCI Source: OUCI URL: [Link]

  • Title: Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening Source: Chemical Methodologies URL: [Link]

  • Title: BRAF and MEK Inhibitors: Side Effects & How to Prepare - Cancer Treatment Centers of America Source: Cancer Treatment Centers of America URL: [Link]

  • Title: Management of Side Effects for BRAF/MEK Inhibitors for Melanoma - YouTube Source: YouTube URL: [Link]

  • Title: Adverse events from new targeted therapies, BRAF and MEK inhibitors, in a patient with metastatic melanoma - SciSpace Source: SciSpace URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers Source: Frontiers URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC Source: National Institutes of Health URL: [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of Ethyl 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties allow for versatile molecular interactions, making it a key component in drugs targeting a wide array of conditions, from inflammation to cancer.[4][5] Derivatives of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, the focus of this guide, are particularly prominent in the development of protein kinase inhibitors.[1][2][6]

Protein kinases, which regulate a vast number of cellular processes, are a major class of drug targets. However, the human kinome consists of over 500 members, many of which share significant structural homology, particularly within the ATP-binding pocket where most inhibitors act.[6] This homology presents a formidable challenge: ensuring that a drug candidate potently inhibits its intended target while minimizing interactions with other, unintended kinases. This unintended interaction, known as cross-reactivity or off-target activity, can lead to reduced efficacy, unexpected toxicities, and the failure of promising drug candidates in clinical trials.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel this compound derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key validation assays, and present a logical workflow for interpreting comparative data, empowering researchers to build a robust selectivity profile for their compounds.

The Kinase Selectivity Challenge: A Structural Perspective

The primary driver of cross-reactivity among kinase inhibitors is the conserved nature of the ATP-binding site. While the overall protein architecture may vary, the sub-pockets that accommodate the adenine and ribose moieties of ATP are often similar. Pyrazole-based inhibitors, like many others, are designed to be ATP-competitive, occupying this pocket to block the phosphorylation of substrate proteins.[6] Selectivity is therefore achieved by exploiting subtle differences in the amino acid residues lining this pocket, the flexibility of the protein, and access to adjacent hydrophobic regions.

The this compound scaffold offers several points for chemical modification to enhance this selectivity. For instance, substitutions on the N1-phenyl ring can be tailored to interact with specific residues in the "selectivity pocket," while modifications of the C4-carboxylate group can influence solubility and interactions with the solvent front. Understanding these structure-activity relationships (SAR) is crucial for rationally designing more selective inhibitors.[7][8]

Workflow for Assessing Kinase Cross-Reactivity

A systematic, multi-tiered approach is essential for thoroughly evaluating the selectivity of a compound. The workflow should progress from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays.

Cross_Reactivity_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Triage & Selectivity Scoring cluster_2 Tier 3: Cellular Validation cluster_3 Tier 4: Final Profile Start Test Compound (e.g., Pyrazole Derivative) Biochem_Screen High-Throughput Biochemical Screen (e.g., Large Kinase Panel) Start->Biochem_Screen Data_Analysis_1 Data Analysis: Determine IC50/Ki for all targets Biochem_Screen->Data_Analysis_1 Selectivity_Score Calculate Selectivity Score (e.g., S-Score) Data_Analysis_1->Selectivity_Score Identify_Off_Targets Identify Potent Off-Targets (IC50 < 1µM) Selectivity_Score->Identify_Off_Targets Target_Engagement Target Engagement Assay (e.g., NanoBRET™, CETSA®) Identify_Off_Targets->Target_Engagement Phospho_Profiling Phospho-Protein Profiling (Western Blot / In-Cell Western) Identify_Off_Targets->Phospho_Profiling Phenotypic_Screen Phenotypic Screening (Cell Viability / Proliferation) Identify_Off_Targets->Phenotypic_Screen Final_Profile Comprehensive Selectivity Profile: On-Target vs. Off-Target Activity Target_Engagement->Final_Profile Phospho_Profiling->Final_Profile Phenotypic_Screen->Final_Profile

Caption: A tiered workflow for assessing compound cross-reactivity.

Comparative Data Analysis: From Raw Numbers to Actionable Insights

The initial output from a large kinase panel screen is a vast dataset of inhibition values. The key is to distill this information into a clear comparative profile. For this guide, let's consider three hypothetical derivatives of our core scaffold and compare them against a known multi-kinase inhibitor, Sorafenib.

  • Compound A: Parent Scaffold (this compound)

  • Compound B: Derivative with a 4-morpholinophenyl group at N1 (designed for enhanced solubility and potential new interactions)

  • Compound C: Derivative with a cyclopropyl group replacing the ethyl ester (designed to probe a hydrophobic pocket)

Table 1: Comparative Biochemical Kinase Inhibition Profile (IC50, nM)

Kinase TargetPrimary TargetCompound ACompound BCompound CSorafenib (Reference)
VEGFR-2 Yes 15 8 25 90
BRAF Yes >10,000 >10,000 8,500 22
c-KITNo25015040068
PDGFRβNo45022060057
Aurora ANo>10,0008,000>10,000>10,000
JAK2No1,2009502,5005,000
p38αNo8505001,1003,800

Interpretation:

  • Compound B shows the highest potency against the primary target, VEGFR-2, and improved activity against off-targets c-KIT and PDGFRβ compared to Compound A. This suggests the morpholino group enhances binding affinity across several kinases.

  • Compound C displays slightly reduced potency for the primary target and does not show improved selectivity over Compound A.

  • All three derivatives demonstrate high selectivity against BRAF, a key off-target for Sorafenib. This is a significant advantage.

  • The data suggests that modifications at the N1 position (Compound B) are more impactful for potency than changes at the C4-carboxylate (Compound C) for this particular series against this panel.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any comparative guide rests on the robustness of its experimental methodologies.[9] The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Principle)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal method applicable to virtually any kinase.

Objective: To determine the IC50 value of test compounds against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Substrate specific to each kinase

  • ATP

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Include a DMSO-only control (0% inhibition) and a known potent inhibitor for each kinase as a positive control (e.g., Staurosporine for broad inhibition, or a specific inhibitor like Sorafenib for VEGFR-2).

  • Kinase Reaction Setup: In each well of the 384-well plate, add:

    • 5 µL of kinase/substrate buffer solution.

    • 0.1 µL of diluted test compound or control.

    • Incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding dynamics.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and provides luciferase/luciferin to generate a light signal proportional to the ADP concentration. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Phospho-Protein Analysis (In-Cell Western™)

This assay quantifies the phosphorylation of a target protein within a cellular context, confirming that biochemical inhibition translates to a functional effect on the signaling pathway.

Objective: To measure the inhibition of ligand-induced VEGFR-2 phosphorylation in a relevant cell line (e.g., HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • 96-well clear-bottom plates

  • Growth medium and serum-free medium

  • Recombinant human VEGF-A

  • Test Compounds

  • Primary Antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175) and Mouse anti-total-VEGFR-2.

  • Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.

  • Cell-Tag™ 700 Stain for normalization.

  • Formaldehyde and Triton X-100.

  • Odyssey® Blocking Buffer (LI-COR).

  • Infrared imaging system (e.g., LI-COR Odyssey).

Step-by-Step Methodology:

  • Cell Culture: Seed HUVECs into a 96-well plate and grow to ~90% confluency.

  • Serum Starvation: Replace growth medium with serum-free medium and incubate for 4 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat cells with serial dilutions of test compounds (or DMSO control) for 1 hour.

  • Ligand Stimulation: Stimulate the cells by adding VEGF-A (final concentration 50 ng/mL) to all wells except the unstimulated negative control wells. Incubate for 10 minutes at 37°C.

  • Fix and Permeabilize: Immediately fix the cells with 4% formaldehyde for 20 minutes, then permeabilize with 0.1% Triton X-100 for 15 minutes.

  • Blocking: Block non-specific binding with Odyssey® Blocking Buffer for 90 minutes.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of the two primary antibodies (anti-pVEGFR-2 and anti-total-VEGFR-2) and the Cell-Tag™ 700 Stain, diluted in blocking buffer.

  • Washing: Wash the plate 4 times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation: Incubate cells for 1 hour at room temperature in the dark with the two-color fluorescent secondary antibody cocktail.

  • Final Wash and Scan: Wash the plate 4 times, remove all liquid, and scan the plate on an infrared imager.

  • Data Analysis: Quantify the integrated intensity for each channel (800nm for phospho-VEGFR-2, 700nm for normalization, 680nm for total VEGFR-2). Normalize the phospho-signal to the normalization stain. Calculate the percent inhibition relative to the VEGF-stimulated DMSO control and determine the cellular IC50.

Visualizing Structure-Selectivity Relationships

Understanding how chemical modifications affect target selectivity is key to rational drug design. A diagram can illustrate these logical relationships effectively.

SAR_Selectivity cluster_mods Structural Modifications cluster_effects Observed Effects Core Core Scaffold N1-Phenyl Ring C4-Carboxylate Mod_N1 N1 Modification (e.g., add morpholine) Core:f1->Mod_N1 Mod_C4 C4 Modification (e.g., change ester to amide) Core:f2->Mod_C4 Potency Increased Potency (On-Target) Mod_N1->Potency Exploits H-bond donor in active site Selectivity Altered Selectivity Profile (Off-Target) Mod_N1->Selectivity Creates steric clash in off-target kinase PK Improved PK Properties (Solubility, etc.) Mod_N1->PK Mod_C4->Potency Minor change Mod_C4->Selectivity Little impact on kinase profile Mod_C4->PK Significant impact

Caption: Structure-Activity Relationship (SAR) for selectivity.

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of effective drug design. For this compound derivatives, a tiered approach combining broad biochemical screening with targeted cellular validation provides the most comprehensive understanding of a compound's selectivity profile.

The comparative data presented herein illustrates that even subtle chemical modifications can profoundly impact both on-target potency and off-target interactions. The superior profile of a derivative like Compound B underscores the power of rational design, where modifications are made to improve interactions with the primary target while potentially disrupting binding to homologous off-targets. Future efforts should focus on leveraging structural biology (X-ray crystallography or Cryo-EM) of lead compounds bound to their primary and key off-targets. This empirical data provides the ultimate blueprint for designing the next generation of highly selective and effective pyrazole-based therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • Recent Advances in the Development of Pyrazole Deriv
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chemistry: Current Research.
  • Recent Advances in the Development of Pyrazole Deriv
  • Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. PMC - NIH.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies.
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.

Sources

A Senior Application Scientist's Guide to Statistical Analysis of Biological Data from Pyrazole Compound Screening

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) of a pyrazole compound library to the identification of viable lead candidates is paved with complex biological data. The statistical methodologies employed to navigate this data are not merely a procedural step but a critical determinant of a project's success. A robust, well-justified statistical approach ensures the confident identification of true "hits" while minimizing the costly pursuit of false positives. This guide provides an in-depth comparison of statistical methods for analyzing biological data from pyrazole compound screening, offering field-proven insights into the causality behind experimental and analytical choices.

The Landscape of Pyrazole Compound Screening Data

Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs that target a wide array of biological targets, particularly protein kinases.[1][2] High-throughput screening of pyrazole libraries against targets like Cyclin-Dependent Kinase 8 (CDK8) or Vascular Endothelial Growth Factor Receptor (VEGFR) generates vast datasets, typically in the form of single-point measurements of activity or inhibition across thousands of compounds.[3][4] This initial primary screen is designed to cast a wide net, but the raw data is invariably noisy, subject to systematic errors, and requires rigorous statistical treatment to yield meaningful results.[5]

The primary goal of the initial statistical analysis is to flag potential hits for further investigation, which typically involves confirmation screens and dose-response studies. The choice of statistical methods for hit selection is therefore a critical decision point in the drug discovery pipeline.[6][7]

A Comparative Analysis of Hit Identification Strategies

The initial step in analyzing HTS data is to identify "hits" – compounds that exhibit a statistically significant and biologically meaningful effect. Several methods are commonly employed, each with its own set of assumptions, strengths, and weaknesses.

The Z-Score: A Common Starting Point

The Z-score is a widely used method that quantifies how many standard deviations a compound's activity is from the mean activity of the plate.[8]

Formula: Z = (x - μ) / σ where:

  • x is the raw measurement for a compound

  • μ is the mean of all measurements on the plate

  • σ is the standard deviation of all measurements on the plate

A common threshold for hit selection is a Z-score of ≥ 3 or ≤ -3.[8]

Advantages:

  • Simple to calculate and interpret.[8]

  • Does not require dedicated positive or negative controls in every well.[8]

Disadvantages:

  • Highly sensitive to outliers, which can skew the mean and standard deviation.[9]

  • Assumes a normal distribution of the data, which is often not the case in HTS.[8]

  • Does not account for positional effects on a plate (e.g., edge effects).[9]

The B-Score: A More Robust Alternative

The B-score method was developed to address the limitations of the Z-score by being more robust to positional effects and outliers.[9] It utilizes a two-way median polish to detrend for row and column effects on a plate.

Conceptual Workflow:

  • A two-way median polish is applied to the raw data to estimate row and column effects.

  • The residual for each well is calculated by subtracting the estimated row, column, and overall plate effects from the raw value.

  • The B-score is then calculated by dividing the residual by the median absolute deviation (MAD) of the residuals on the plate.

Advantages:

  • Resistant to positional effects and outliers.[9]

  • Provides a more robust measure of a compound's true activity.

Disadvantages:

  • More computationally intensive than the Z-score.

  • Assumes that most compounds on a plate are inactive.

Strictly Standardized Mean Difference (SSMD): A Probabilistic Approach

SSMD is a statistical parameter that measures the magnitude of the difference between two groups (e.g., a test compound and a negative control) relative to the variability of the data.[10]

Formula (for a single replicate): SSMD = (x - μ_neg) / σ_neg where:

  • x is the measurement for the test compound

  • μ_neg is the mean of the negative controls

  • σ_neg is the standard deviation of the negative controls

Advantages:

  • Provides a clear probabilistic interpretation of the hit selection.[8]

  • Can be used to control both false-positive and false-negative rates.[11]

  • Less sensitive to the distribution of the data than the Z-score.[9]

Disadvantages:

  • Requires reliable positive and negative controls.

  • The interpretation of the SSMD value may be less intuitive for some researchers.[9]

Method Underlying Assumption Strengths Weaknesses Best For
Z-Score Data is normally distributed; few outliers.[8]Simple to calculate and interpret.[8]Sensitive to outliers and positional effects.[9]Initial, quick screens with well-behaved data.
B-Score Most compounds are inactive; corrects for systematic error.Robust to positional effects and outliers.[9]Computationally more intensive.Screens with known or suspected plate-based gradients.
SSMD Reliable controls are present.Probabilistic interpretation; controls false discovery rates.[8][11]Dependent on the quality of controls.Screens with well-defined positive and negative controls.

From Hits to Leads: Dose-Response Analysis

Once initial hits are identified, they are typically subjected to dose-response analysis to confirm their activity and determine their potency. This involves testing the compound at multiple concentrations to generate a dose-response curve.

The Four-Parameter Logistic Model

The most common model for fitting dose-response data is the four-parameter logistic (4PL) model.[12]

Formula: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope) where:

  • Y is the response

  • X is the concentration

  • Top is the maximum response

  • Bottom is the minimum response

  • IC50 is the concentration at which 50% of the maximal inhibitory effect is observed

  • HillSlope describes the steepness of the curve

The IC50 value is a critical parameter for comparing the potency of different compounds. A lower IC50 indicates a more potent compound.

Experimental Protocol: Dose-Response Assay for a Pyrazole Kinase Inhibitor
  • Compound Preparation: Prepare a serial dilution of the pyrazole compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add the appropriate kinase, substrate, and ATP to the wells of a 384-well plate.

  • Compound Addition: Transfer the serially diluted pyrazole compound to the assay plate. Include positive control (e.g., a known inhibitor) and negative control (DMSO) wells.

  • Incubation: Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Detection: Add a detection reagent that produces a luminescent or fluorescent signal proportional to the kinase activity.

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model using a suitable software package (e.g., GraphPad Prism, or Python libraries like scipy and matplotlib).[12][13]

    • Determine the IC50 value from the fitted curve.

Visualizing the Biological Context: Signaling Pathways

Understanding the biological context of a pyrazole compound's activity is crucial for its development as a therapeutic agent. Many pyrazoles are known to inhibit protein kinases, which are key components of cellular signaling pathways.[14][15] Visualizing these pathways can provide valuable insights into the compound's mechanism of action.

Pyrazoles Targeting the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[16] Overexpression of VEGFR-2 is implicated in several cancers, making it an attractive target for anticancer therapies.[16] Several pyrazole-based compounds have been developed as VEGFR-2 inhibitors.[16][17]

Below is a simplified representation of the VEGFR signaling pathway created using Graphviz.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis Cell Proliferation Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a pyrazole compound.

Pyrazoles Targeting the CDK8 Signaling Pathway

Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that is implicated in the progression of several cancers, including colorectal cancer.[18][19] Pyrazole-based compounds have been identified as potent inhibitors of CDK8.[3][4]

Below is a simplified representation of the role of CDK8 in the Wnt/β-catenin signaling pathway.

CDK8_Pathway cluster_wnt Wnt Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits bCatenin_destruction β-catenin Destruction Complex GSK3b->bCatenin_destruction bCatenin_nuc β-catenin bCatenin_destruction->bCatenin_nuc Release TCF_LEF TCF/LEF bCatenin_nuc->TCF_LEF Binds CDK8 CDK8 TCF_LEF->CDK8 Recruits TargetGenes Target Gene Transcription (e.g., Cyclin D1) CDK8->TargetGenes Activates Pyrazole Pyrazole Inhibitor Pyrazole->CDK8 Inhibits

Caption: Role of CDK8 in the Wnt/β-catenin signaling pathway and its inhibition by a pyrazole compound.

Conclusion: A Data-Driven Path to Drug Discovery

The statistical analysis of biological data from pyrazole compound screening is a multifaceted process that requires a deep understanding of the underlying biological and statistical principles. There is no one-size-fits-all approach; the choice of statistical methods should be guided by the specific characteristics of the assay and the data. By employing robust statistical methods for hit identification, carefully designing and analyzing dose-response experiments, and placing the findings within the broader context of cellular signaling pathways, researchers can navigate the complexities of HTS data and increase the likelihood of discovering novel and effective pyrazole-based therapeutics.

References

  • Schematic representation of CDK8's functions in transcription and signaling pathways. ResearchGate. Available at: [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Diagram of the Mediator complex depicting the targets of Cdk8 module regulation. ResearchGate. Available at: [Link]

  • Hit Identification Approaches and Future Directions – Protac - Drug Discovery Pro. Drug Discovery Pro. Available at: [Link]

  • Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen. Vipergen. Available at: [Link]

  • Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]

  • Robust Analysis of High Throughput Screening (HTS) Assay Data - PMC. NCBI. Available at: [Link]

  • Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Frontiers. Available at: [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. Available at: [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic. Available at: [Link]

  • Four Well-Established Strategies Used in Hit Identification - Clinical Research News. Clinical Research News. Available at: [Link]

  • High-Throughput Dose-Response Data Analysis | by Scott McPhee. Medium. Available at: [Link]

  • Robust Analysis of High Throughput Screening (HTS) Assay Data. Taylor & Francis Online. Available at: [Link]

  • A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. ResearchGate. Available at: [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances - PMC. NCBI. Available at: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. NIH. Available at: [Link]

  • tlint101/py50: Generate Dose-Response Curves in Python. GitHub. Available at: [Link]

  • On HTS: Hit Selection - Science and Technology of Assay Development. Science and Technology of Assay Development. Available at: [Link]

  • CDK8 Gene - Ma'ayan Lab – Computational Systems Biology. Ma'ayan Lab. Available at: [Link]

  • Arcadia: a visualization tool for metabolic pathways - PMC. NCBI. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available at: [Link]

  • Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. SpringerLink. Available at: [Link]

  • Molecular Pathway Figure Generator : r/bioinformatics - Reddit. Reddit. Available at: [Link]

  • A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. ResearchGate. Available at: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. Available at: [Link]

  • Py50: Generate Dose-Response Curves - Show the Community! - Streamlit. Streamlit. Available at: [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ResearchGate. Available at: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Preprints.org. Available at: [Link]

  • CDK Signaling Pathway - Creative Diagnostics. Creative Diagnostics. Available at: [Link]

  • Illustration of SSMD, z score, SSMD, z score, and t statistic for hit selection in RNAi high-throughput screens. PubMed. Available at: [Link]

  • Graphviz and dot: Generating Diagrams with Code - YouTube. YouTube. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Analysis of HTS data - Cambridge MedChem Consulting. Cambridge MedChem Consulting. Available at: [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. Available at: [Link]

  • eccpy - PyPI. PyPI. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. SpringerLink. Available at: [Link]

  • A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. Europe PMC. Available at: [Link]

  • teese/eccpy: ECCpy is a program for EC50 calculation in python. GitHub. Available at: [Link]

  • (PDF) Illustration of SSMD, z Score, SSMD, z Score, and t Statistic for Hit Selection in RNAi High-Throughput Screens. ResearchGate. Available at: [Link]

  • Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Research Unit of Computer Graphics | TU Wien. Available at: [Link]

  • A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. NIH. Available at: [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. Available at: [Link]

  • Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. ResearchGate. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]

  • Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Technology Networks. Available at: [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate. As a chlorinated heterocyclic compound, this substance requires specific protocols to ensure the safety of laboratory personnel and maintain environmental compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Identification and Risk Assessment

This compound belongs to the class of halogenated organic compounds. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs—a pyrazole core, a phenyl group, and a chloro-substituent—necessitate a cautious approach. Based on data from structurally related pyrazole derivatives, the compound should be handled as a hazardous substance with the potential to cause irritation and other adverse health effects.[1][2][3]

Causality of Hazard: The presence of the chlorine atom classifies this compound as a halogenated organic, which dictates its disposal pathway.[4][5] Halogenated wastes are often more costly and complex to dispose of because their incineration can produce corrosive products like hydrogen chloride gas, requiring specialized facilities.[6]

Summary of Assumed Hazards: Based on analogous compounds, this chemical is considered hazardous and should be treated with care.[7] Key precautionary statements from similar safety data sheets (SDS) provide a clear directive for safe handling and disposal.

Hazard Classification (Assumed)GHS CodePrecautionary StatementSource
Skin IrritationH315Causes skin irritation.[2][8]
Eye IrritationH319Causes serious eye irritation.[2][8]
Respiratory IrritationH335May cause respiratory irritation.[2][8]
Disposal RequirementP501Dispose of contents/container to an approved waste disposal plant or appropriate treatment facility.[2][8][9]

Required Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent exposure during handling and disposal.[1] All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[4]

  • Eye and Face Protection: Chemical splash goggles are required at all times. A face shield worn over goggles is recommended when handling larger quantities or when there is a significant risk of splashing.[10]

  • Hand Protection: Double-gloving with compatible, chemical-resistant gloves is required.[1] Chemotherapy-grade gloves that meet the American Society for Testing Materials (ASTM) D6978 standard are recommended.[11] The outer glove should be worn over the cuff of the lab coat.

  • Body Protection: A long-sleeved laboratory coat or gown with closed elastic or knit cuffs is mandatory.[11] Polypropylene gowns offer a good barrier.[11]

  • Respiratory Protection: For weighing operations or when handling the solid material outside of a fume hood (not recommended), or during a large spill, an N95 respirator or a more protective elastomeric half-mask with appropriate cartridges should be used to prevent inhalation of dust or aerosols.[11][12]

Waste Segregation and Collection Protocol

The cornerstone of proper chemical waste management is rigorous segregation. This not only ensures safety but also facilitates compliant and cost-effective disposal.

The Cardinal Rule: Segregate Halogenated Waste The most critical step is to keep halogenated organic waste separate from non-halogenated streams.[13] Co-mingling these waste streams significantly increases disposal costs and complicates the disposal process.[4][13]

Step-by-Step Collection Procedure:

  • Select the Correct Container: Use only designated hazardous waste containers provided by your institution's Environmental Health and Safety (EHS) department.[5] The container must be made of a material compatible with the chemical and have a secure, tight-fitting screw-top cap.[14]

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" tag to the container.[4] Clearly write the full chemical name, "this compound," and list any solvents or other chemicals mixed with it. Do not use abbreviations or chemical formulas.[14]

  • Keep the Container Closed: The waste container must remain sealed at all times, except when you are actively adding waste.[13][14] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Avoid Contamination: Do not mix this waste stream with incompatible materials such as strong acids, bases, oxidizers, or heavy metals.[7][13] Such mixing can cause dangerous reactions.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be well-ventilated and equipped with secondary containment (e.g., a spill tray) capable of holding the entire volume of the container.[5]

Spill Management and Decontamination

Accidental spills must be managed immediately and safely. The response procedure depends on the scale of the spill.

For Small Spills (Contained within the Fume Hood):

  • Ensure PPE: Verify you are wearing the complete PPE described in Section 2.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or chemical absorbent pads.[4]

  • Collection: For solid spills, carefully sweep up the material, avoiding dust formation.[6] For liquid spills, allow the absorbent to fully soak up the material.

  • Disposal: Collect all contaminated materials (absorbent pads, gloves, etc.) and place them into a sealed, heavy-duty plastic bag or a designated container.[14] Label it as hazardous waste with the chemical name and request disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

For Large Spills (Outside of a Fume Hood):

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Alert: Notify your supervisor and contact your institution's EHS or emergency response team.[14]

  • Ventilate: If safe to do so, ensure the area is well-ventilated by closing doors to adjacent areas and allowing the chemical hood exhaust to ventilate the space.[14]

  • Restrict Access: Prevent re-entry until the area has been cleared by trained emergency personnel.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by professionals.

Workflow for Final Disposal:

  • Monitor Fill Level: Do not overfill the hazardous waste container. A safe maximum is 90% capacity, or approximately ¾ full.[4][5]

  • Request Pickup: Once the container is ready for disposal, complete a chemical waste collection request form as required by your institution's EHS department.[4]

  • Professional Disposal: The collected waste will be transported to a licensed treatment, storage, and disposal facility (TSDF). The standard method for halogenated organic compounds is high-temperature incineration in a specialized incinerator equipped with scrubbers to neutralize acidic combustion byproducts.[3]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for handling and disposing of waste containing this compound.

cluster_prep Preparation & Handling cluster_disposal Waste Collection & Disposal start Identify Waste Product: This compound ppe Don Complete PPE (Goggles, Double Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_stream Is waste stream purely This compound or mixed with other HALOGENATED organics? fume_hood->waste_stream halogen_container Collect in properly labeled 'HALOGENATED ORGANIC WASTE' container waste_stream->halogen_container  Yes   non_halogen_check Is it mixed with NON-HALOGENATED solvents? waste_stream->non_halogen_check  No / Unsure   store Store sealed container in SAA with secondary containment halogen_container->store non_halogen_check->halogen_container  No   segregate STOP. Do NOT mix. Segregate waste streams. non_halogen_check->segregate  Yes   request_pickup Container ¾ full? Request EHS pickup. store->request_pickup

Caption: Decision workflow for safe disposal.

References

  • BenchChem. Personal protective equipment for handling 1-Isopropylpyrazole.
  • Braun Research Group, University of Delaware.
  • Temple University Environmental Health and Radiation Safety.
  • Echemi.
  • Cole-Parmer.
  • University of Oslo (UiO). Chemical and Hazardous Waste Guide.
  • Kemicentrum, Lund University. 8.1 Organic solvent waste.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • Fisher Scientific.
  • Capot Chemical Co., Ltd.
  • CymitQuimica. Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Biosynth. Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Labochim. Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • TCI Chemicals.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline.
  • Pharmacy Times. USP Chapter <800>: Personal Protective Equipment.

Sources

Navigating the Safe Handling of Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, a substituted pyrazole, represents a class of compounds with significant interest in medicinal chemistry.[1] As with any specialized chemical, a profound understanding of its properties and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed, experience-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Understanding the Hazard Profile: Why We Prioritize Caution

While specific toxicological data for this compound may be limited, the available information for structurally related pyrazole derivatives necessitates a cautious approach.[2][3][4] The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation.[5][6][7][8]

  • Serious Eye Irritation: Can lead to serious eye irritation.[5][6][7][8]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[5][6][7]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[6][7][9]

Given these potential hazards, a multi-layered safety strategy, encompassing engineering controls, appropriate PPE, and meticulous handling practices, is not merely a recommendation but a necessity.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield offers a secondary layer of protection for the entire face and should be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[10][11]
Hands Double gloving with compatible chemical-resistant glovesDouble gloving provides an additional barrier against potential chemical permeation.[2] The outer glove can be removed if contaminated, protecting the inner glove and the wearer's skin. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Nitrile gloves are a common and effective choice.
Body Long-sleeved laboratory coatA lab coat protects the skin and personal clothing from accidental spills and contamination. It should be fully buttoned.[10]
Respiratory NIOSH-approved respirator (e.g., N95 or higher)A respirator is essential when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine dust particles.[12][13] Fit testing is crucial to ensure a proper seal.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Handling this compound? fume_hood Working in a certified chemical fume hood? start->fume_hood solid_or_solution Handling solid or solution? fume_hood->solid_or_solution Yes ppe_respirator Add: - N95 Respirator fume_hood->ppe_respirator No splash_risk Risk of splashing? solid_or_solution->splash_risk Solution ppe_base Minimum PPE: - Lab Coat - Single Nitrile Gloves - Safety Goggles solid_or_solution->ppe_base Solid (low dust potential) splash_risk->ppe_base No ppe_double_glove Upgrade to: - Double Nitrile Gloves splash_risk->ppe_double_glove Yes end Proceed with work ppe_base->end ppe_face_shield Add: - Face Shield ppe_double_glove->ppe_face_shield ppe_face_shield->end ppe_respirator->solid_or_solution Emergency_Response start Emergency Event event_type What is the nature of the emergency? start->event_type spill Chemical Spill event_type->spill Spill exposure Personal Exposure event_type->exposure Exposure spill_steps 1. Evacuate immediate area 2. Wear appropriate PPE 3. Contain the spill with absorbent material 4. Collect and place in a sealed container for disposal 5. Decontaminate the area spill->spill_steps exposure_type Type of Exposure? exposure->exposure_type report Report incident to supervisor spill_steps->report skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion skin_action Wash with soap and water for 15 mins. Remove contaminated clothing. skin_contact->skin_action eye_action Flush with water for 15 mins. Seek immediate medical attention. eye_contact->eye_action inhalation_action Move to fresh air. Seek immediate medical attention. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. ingestion->ingestion_action seek_medical Seek medical attention if symptoms persist skin_action->seek_medical eye_action->report inhalation_action->report ingestion_action->report seek_medical->report

Caption: Step-by-step emergency response plan.

IV. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a chlorinated heterocyclic compound, it must be treated as hazardous waste.

A. Waste Segregation:

  • Solid Waste: Place any unused compound, contaminated spatulas, weigh boats, and absorbent materials into a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Collect any solutions containing the compound and contaminated solvents in a designated, labeled container for chlorinated liquid hazardous waste. Do not mix with non-halogenated waste streams.

  • Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste container.

B. Disposal Methods:

  • Licensed Waste Disposal Service: The primary and recommended method of disposal is to use a licensed and reputable chemical waste management company. [14]These services are equipped to handle and dispose of hazardous materials in compliance with all local, state, and federal regulations.

  • Incineration: In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method. [6][15]This should only be performed by trained personnel in a facility designed for such purposes.

  • Sewer Disposal is Prohibited: Under no circumstances should this compound or its solutions be disposed of down the drain. [16][14] By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a secure environment conducive to scientific advancement.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-Isopropylpyrazole.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Echemi. (n.d.). 5-amino-1-(4-chloro-phenyl)-1h-pyrazole-4-carboxylic acid ethyl ester.
  • Capot Chemical. (2025, December 26). MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • (n.d.). Safety Data Sheet.
  • Zia-ur-Rehman, M., Elsegood, M. R. J., Choudary, J. A., Ullah, M. F., & Siddiqui, H. L. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o169. Retrieved from [Link]

  • Pfaltz & Bauer. (n.d.). Safety Data Sheet.
  • Biosynth. (2021, May 18). Safety Data Sheet.
  • Angene Chemical. (2025, September 3). Safety Data Sheet.
  • TCI Chemicals. (2025, June 2). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment.
  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Guidechem. (n.d.). 5-amino-1-(4-chloro-phenyl)-1h-pyrazole-4-carboxylic acid ethyl ester.
  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Process for destroying chlorinated aromatic compounds.
  • (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Scribd. (n.d.). Chlorine Waste Disposal Strategies.
  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]

  • OUCI. (n.d.). Disposal of Chlorine-Containing Wastes.
  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxamide, 4-chloro-N-[[4-(1,1-dimethylethyl)phenyl]methyl]-3-ethyl-1-methyl-. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.